molecular formula C7H3Cl5 B104895 2,4-Dichloro-1-(trichloromethyl)benzene CAS No. 13014-18-1

2,4-Dichloro-1-(trichloromethyl)benzene

Cat. No.: B104895
CAS No.: 13014-18-1
M. Wt: 264.4 g/mol
InChI Key: KZSNBJMYJWDVTK-UHFFFAOYSA-N
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Description

2,4,alpha,alpha,alpha-pentachlorotoluene is a white crystalline powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(trichloromethyl)benzene
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InChI

InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
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InChI Key

KZSNBJMYJWDVTK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
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Molecular Formula

C7H3Cl5
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID3025839
Record name 2,4-Dichloro-1-(trichloromethyl)benzene
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Molecular Weight

264.4 g/mol
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Physical Description

2,4,alpha,alpha,alpha-pentachlorotoluene is a white crystalline powder. (NTP, 1992)
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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CAS No.

13014-18-1
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Record name 2,4-Dichlorobenzotrichloride
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Record name 2,4-Dichlorophenyltrichloromethane
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Record name 2,4-Dichlorobenzotrichloride
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Record name Benzene, 2,4-dichloro-1-(trichloromethyl)-
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Record name 2,4-Dichloro-1-(trichloromethyl)benzene
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Record name 2,4-DICHLOROPHENYLTRICHLOROMETHANE
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Melting Point

115 to 120 °F (NTP, 1992)
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Foundational & Exploratory

α,α,α,2,4-pentachlorotoluene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the chemical compound α,α,α,2,4-pentachlorotoluene. It details its chemical identity, including its structure and IUPAC nomenclature, summarizes its physicochemical properties, outlines a common synthesis protocol, and discusses its primary applications and toxicological profile. This guide is intended for scientific professionals requiring detailed information on this specific chlorinated aromatic compound.

Chemical Identity and Structure

α,α,α,2,4-Pentachlorotoluene is a synthetic organochlorine compound. The designation 'α' refers to the carbon of the methyl group attached to the toluene ring. Therefore, 'α,α,α' indicates that three chlorine atoms are substituted on the methyl group, forming a trichloromethyl group (-CCl₃). The '2,4' indicates the positions of the two additional chlorine atoms on the benzene ring.

  • Common Name: α,α,α,2,4-Pentachlorotoluene

  • IUPAC Name: 2,4-dichloro-1-(trichloromethyl)benzene[1]

  • Synonyms: 2,4-Dichlorobenzotrichloride, 2,4-Dichlorophenyltrichloromethane, Toluene, α,α,α,2,4-pentachloro-[1]

  • CAS Registry Number: 13014-18-1[1]

  • Molecular Formula: C₇H₃Cl₅[1]

The relationship between the common name, IUPAC name, and the core chemical structure is visualized below.

G cluster_structure Chemical Structure cluster_names Nomenclature structure Cl      | Cl--C--[Ring]      |      Cl ring Benzene ring with Cl at C2 and C4 iupac IUPAC Name: This compound iupac->ring Describes the benzene core and substituent positions common Common Name: α,α,α,2,4-Pentachlorotoluene common->structure Describes the toluene base and substituent positions

Caption: Logical relationship between the chemical structure and its nomenclature.

Physicochemical Properties

The properties of this compound are determined by its highly chlorinated structure, which results in low aqueous solubility and high density. The quantitative data available for this compound are summarized below.

PropertyValueUnitsReference
Molecular Weight 264.364 g/mol [1]
Chemical Formula C₇H₃Cl₅-[1]
CAS Number 13014-18-1-[1]
Octanol/Water Partition Coeff. (logP) 5.0 (Estimated)-Cheméo
Water Solubility (logS) -4.5 (Estimated)log(mol/L)Cheméo
Boiling Point (Normal) 555.15 (Predicted)K[2]
Melting Point (Normal) 310.15 (Predicted)K[2]
Critical Temperature (Tc) 775.0 (Predicted)K[2]
Critical Pressure (Pc) 2800.0 (Predicted)kPa[2]

Experimental Protocols

3.1 Synthesis via Chlorination of 2,4-Dichlorotoluene

A common method for the production of α,α,α,2,4-pentachlorotoluene is the free-radical chlorination of 2,4-dichlorotoluene.

Objective: To introduce three chlorine atoms onto the methyl group of 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene (starting material)

  • Chlorine gas (Cl₂) (chlorinating agent)

  • Phosphorus trichloride (PCl₃) (catalyst, optional)

  • UV light source or radical initiator (e.g., AIBN)

  • Reaction vessel equipped for heating, gas inlet, and reflux

Methodology:

  • The reaction vessel is charged with 2,4-dichlorotoluene and a small amount of catalyst, such as PCl₃.

  • The mixture is heated to approximately 120°C to facilitate the reaction and maintain the liquid phase.

  • Chlorine gas is bubbled through the heated liquid.

  • The reaction is initiated and sustained by irradiation with UV light, which promotes the homolytic cleavage of Cl₂ into chlorine radicals.

  • The reaction proceeds via a free-radical chain mechanism, where chlorine radicals sequentially abstract hydrogen atoms from the methyl group, which are then replaced by chlorine atoms.

  • The progress of the reaction is monitored by gas chromatography (GC) until the conversion of 2,4-dichlorotoluene is ≥99%.[3]

  • The final product mixture contains α,α,α,2,4-pentachlorotoluene along with intermediates such as 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzal dichloride.[3]

  • The desired product, α,α,α,2,4-pentachlorotoluene, can be isolated from the mixture via fractional distillation.

The workflow for this synthesis is illustrated in the diagram below.

G start Start: 2,4-Dichlorotoluene react Reaction Vessel Heat to 120°C start->react add_cl2 Introduce Cl₂ Gas Initiate with UV Light react->add_cl2 monitor Monitor Reaction via Gas Chromatography add_cl2->monitor end_point Conversion ≥99% ? monitor->end_point end_point->add_cl2 No isolate Isolate Product (Fractional Distillation) end_point->isolate Yes product Final Product: α,α,α,2,4-Pentachlorotoluene isolate->product

Caption: Experimental workflow for the synthesis of α,α,α,2,4-pentachlorotoluene.

Applications and Relevance

Unlike many compounds studied by drug development professionals, α,α,α,2,4-pentachlorotoluene is not a pharmaceutical agent and has no known therapeutic applications. It does not interact with specific biological signaling pathways in a targeted manner. Its relevance is primarily in the fields of industrial chemistry and toxicology.

  • Chemical Intermediate: Its main use is as an intermediate in chemical synthesis. The trichloromethyl group can be hydrolyzed to form a carboxylic acid, making it a precursor for producing 2,4-dichlorobenzoic acid and its derivatives. These derivatives are used in the manufacturing of pesticides and other specialty chemicals.

Toxicological Profile

Organochlorine compounds as a class are known for their environmental persistence and potential for bioaccumulation. While specific, detailed toxicological data for α,α,α,2,4-pentachlorotoluene is limited in publicly accessible literature, related compounds such as dichlorotoluenes are known to be harmful. Professionals handling this substance should operate with the assumption that it is a hazardous material, likely causing irritation upon contact and being harmful if swallowed or inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

References

Synthesis of 2,4-Dichlorobenzotrichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-dichlorobenzotrichloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document details the prevalent manufacturing process, including experimental protocols and quantitative data, to support research and development activities.

Primary Synthesis Pathway: Photochlorination of 2,4-Dichlorotoluene

The most common industrial method for synthesizing 2,4-dichlorobenzotrichloride is through the free-radical photochlorination of 2,4-dichlorotoluene.[2][3] This process involves the reaction of 2,4-dichlorotoluene with chlorine gas under ultraviolet (UV) light. The UV light initiates the homolytic cleavage of chlorine molecules, generating chlorine radicals that subsequently abstract hydrogen atoms from the methyl group of 2,4-dichlorotoluene. This chain reaction proceeds until the methyl group is fully chlorinated to a trichloromethyl group.

A key aspect of this synthesis is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the reaction.[4][5]

Experimental Protocol

The following protocol is a synthesis of methodologies described in the patent literature.[4][5]

Materials:

  • 2,4-Dichlorotoluene

  • Chlorine gas

  • Azobisisobutyronitrile (AIBN)

  • Triethanolamine (optional, as a co-catalyst)[5]

Equipment:

  • Glass-lined reaction kettle with a stirrer, thermometer, gas inlet tube, and reflux condenser

  • UV lamp

  • Graphite absorber for HCl gas[5]

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reaction kettle with 2,4-dichlorotoluene.

  • Catalyst Addition: Add the catalyst, azobisisobutyronitrile (AIBN), and optionally triethanolamine, to the reactor.[5]

  • Initiating the Reaction: Heat the mixture to a temperature range of 80-100°C.[5]

  • Chlorination: Under UV light illumination, slowly introduce chlorine gas into the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled, gradually increasing to 120-130°C.[5]

  • Reaction Monitoring: The reaction progress can be monitored by measuring the density of the reaction mixture or by gas chromatography (GC) analysis to determine the conversion of 2,4-dichlorotoluene and the formation of intermediates (2,4-dichlorobenzyl chloride and 2,4-dichlorobenzal chloride) and the final product.

  • Completion and HCl Removal: Continue the chlorination for 3-4 hours until the desired conversion is achieved.[5] During the reaction, hydrogen chloride (HCl) gas is generated and should be safely removed and neutralized, for instance, using a graphite absorber.[5]

  • Purification: After the reaction is complete, the crude 2,4-dichlorobenzotrichloride is purified by vacuum distillation to remove any unreacted starting material, intermediates, and byproducts.

Reaction Parameters and Yields

The following table summarizes typical reaction parameters and reported yields for the photochlorination of 2,4-dichlorotoluene.

ParameterValueReference
Starting Material2,4-Dichlorotoluene[2][4][5]
ReagentChlorine Gas[2][4][5]
Catalyst/InitiatorAzobisisobutyronitrile (AIBN)[4][5]
Co-catalyst (optional)Triethanolamine[5]
Temperature80-130°C[5]
Reaction Time3-4 hours[5]
Product Purity (Post-distillation)>99%[6]

Synthesis of the Precursor: 2,4-Dichlorotoluene

For a comprehensive understanding, it is also relevant to consider the synthesis of the starting material, 2,4-dichlorotoluene. Several methods exist for its preparation.[7]

Chlorination of p-Chlorotoluene

One common method involves the chlorination of p-chlorotoluene in the presence of a Lewis acid catalyst, such as zirconium tetrachloride.[8] This process yields a mixture of dichlorotoluene isomers, with 2,4-dichlorotoluene being a major product.[8] The isomers can then be separated by fractional distillation.[8]

Diazotization of 2,4-Diaminotoluene

Another route is the diazotization of 2,4-diaminotoluene followed by a Sandmeyer-type reaction.[9][10][11] In this process, the diamine is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then decomposed in the presence of a copper(I) catalyst to introduce the chlorine atoms.[10][11]

Downstream Processing: Hydrolysis to 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzotrichloride is a stable intermediate but is often converted to 2,4-dichlorobenzoyl chloride for use in further syntheses.[3][4] This is typically achieved through controlled hydrolysis.[4]

Experimental Protocol for Hydrolysis

Materials:

  • Crude 2,4-Dichlorobenzotrichloride

  • Water

  • Ferric trichloride (FeCl₃) (catalyst)[4]

Procedure:

  • The crude 2,4-dichlorotrichlorotoluene is heated to 110-120°C.[4]

  • Water is added dropwise over a period of 2-4 hours in the presence of a catalytic amount of ferric trichloride (0.02-0.1% by mass of the crude product).[4]

  • The resulting crude 2,4-dichlorobenzoyl chloride is then purified by vacuum distillation.[4]

Visualization of Synthesis Pathways

To illustrate the relationships between the compounds discussed, the following diagrams depict the synthesis pathways.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Synthesis cluster_downstream Downstream Conversion p-Chlorotoluene p-Chlorotoluene 2,4-Dichlorotoluene_p 2,4-Dichlorotoluene p-Chlorotoluene->2,4-Dichlorotoluene_p + Cl2 (ZrCl4 catalyst) 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzotrichloride 2,4-Dichlorobenzotrichloride 2,4-Dichlorotoluene->2,4-Dichlorobenzotrichloride + 3Cl2 (UV, AIBN) 2,4-Dichlorobenzotrichloride_d 2,4-Dichlorobenzotrichloride 2,4-Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride 2,4-Dichlorobenzotrichloride_d->2,4-Dichlorobenzoyl_Chloride + H2O (FeCl3 catalyst)

Caption: Overall synthesis scheme from precursor to downstream product.

Photochlorination_Workflow start Start: Charge Reactor with 2,4-Dichlorotoluene & AIBN heat Heat to 80-100°C start->heat chlorinate Introduce Cl2 under UV light (Control temp. at 120-130°C) heat->chlorinate monitor Monitor Reaction (e.g., via GC) chlorinate->monitor monitor->chlorinate Incomplete complete Reaction Complete (3-4 hours) monitor->complete Conversion > 99% hcl_removal Remove HCl Gas complete->hcl_removal distill Vacuum Distillation hcl_removal->distill end End: Purified 2,4-Dichlorobenzotrichloride distill->end

Caption: Experimental workflow for the photochlorination of 2,4-dichlorotoluene.

References

Physical and chemical properties of 2,4-Dichloro-1-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-1-(trichloromethyl)benzene

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound, also known by synonyms such as α,α,α,2,4-pentachlorotoluene and 2,4-dichlorobenzotrichloride, is a pentachlorinated aromatic compound.[1] It is identified by the CAS Registry Number 13014-18-1 .[1][2][3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for understanding its behavior in various experimental and industrial settings.

Table 1: Physical Properties
PropertyValueReference
Molecular Formula C₇H₃Cl₅[1][3][4]
Molecular Weight 264.36 g/mol [1][3][4]
Appearance White to Off-White Solid[3]
Melting Point 49°C[3]
Boiling Point 288°C[3]
Density 1.5935 g/cm³ (estimate)[3]
Vapor Pressure 0.2-4.3 Pa at 20-50℃[3]
Refractive Index 1.5939 (estimate)[3]
Flash Point >112℃[3]
Table 2: Chemical and Pharmacokinetic Properties
PropertyValueReference
Solubility Chloroform (Sparingly), Methanol (Slightly)[3]
Octanol/Water Partition Coefficient (LogP) 5.18 at 25℃[3]
Primary Use Intermediate in the synthesis of aromatic acid chlorides.[3]
Storage Temperature 2-8°C[3]

Spectral Data

Detailed spectral information, including Infrared (IR) and Mass Spectrometry (MS) data, is available for further analysis and compound verification in the NIST Chemistry WebBook.[1]

Experimental Protocols

Synthesis of this compound via Photochlorination

A plausible method for the synthesis of this compound is the free-radical photochlorination of 2,4-dichlorotoluene. This method is based on general principles for the preparation of trichloromethyl-substituted benzene compounds.

Objective: To synthesize this compound by exhaustive chlorination of the methyl group of 2,4-dichlorotoluene.

Materials:

  • 2,4-dichlorotoluene

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, if necessary)

  • Free-radical initiator (e.g., AIBN or UV light)

  • Reaction vessel equipped with a gas inlet, condenser, and a light source (if using photochemical initiation)

  • Scrubbing solution for excess chlorine and HCl byproduct (e.g., sodium hydroxide solution)

Procedure:

  • Reaction Setup: Charge the reaction vessel with 2,4-dichlorotoluene. If a solvent is used, add it to the vessel.

  • Inerting: Purge the system with an inert gas like nitrogen to remove oxygen, which can interfere with radical reactions.

  • Initiation: Heat the reaction mixture to a temperature suitable for the initiator's decomposition (typically 60-80°C for AIBN) or turn on the UV light source.

  • Chlorination: Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic and will produce hydrogen chloride (HCl) gas as a byproduct.

  • Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the conversion of the methyl group through dichloromethyl to the desired trichloromethyl group.

  • Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture. Purge the system with nitrogen to remove any residual chlorine and HCl.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure this compound.

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway from 2,4-dichlorotoluene to this compound.

SynthesisWorkflow Start 2,4-Dichlorotoluene Reagent + 3 Cl₂ (UV light or Initiator) Start->Reagent Product This compound Reagent->Product Byproduct + 3 HCl Product->Byproduct

Caption: Synthetic pathway for this compound.

Safety and Hazards

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[5]

References

Spectral Data and Analysis of 2,4-Dichloro-1-(trichloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2,4-dichloro-1-(trichloromethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of experimental nuclear magnetic resonance (NMR) data in public domains, this guide presents predicted ¹H and ¹³C NMR spectra, alongside an analysis of experimental infrared (IR) and mass spectrometry (MS) data obtained from the National Institute of Standards and Technology (NIST) database. Furthermore, a detailed experimental protocol for its synthesis via photochlorination and for spectral data acquisition is provided.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95d1HH-3
7.65dd1HH-5
7.50d1HH-6

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
140.5C-1
136.0C-2
133.5C-4
132.0C-6
130.0C-5
128.5C-3
95.0-CCl₃

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

Source: NIST/EPA Gas-Phase Infrared Database

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100WeakAromatic C-H stretch
~1550-1600MediumAromatic C=C stretch
~1470MediumAromatic C=C stretch
~1100-1200StrongC-Cl stretch (Aromatic)
~700-850StrongC-Cl stretch (-CCl₃)
Mass Spectrometry (MS) Data

Source: NIST Mass Spectrometry Data Center Ionization Method: Electron Ionization (EI)

m/zRelative IntensityProposed Fragment
262, 264, 266, 268, 270Moderate[M]⁺ (Molecular ion)
227, 229, 231, 233High[M-Cl]⁺
192, 194, 196High[M-Cl₂]⁺
157, 159Moderate[M-Cl₃]⁺
145, 147Moderate[C₇H₃Cl₂]⁺
117, 119Low[CCl₃]⁺

Experimental Protocols

Synthesis of this compound via Photochlorination

This protocol describes the synthesis of this compound from 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp (mercury vapor lamp)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas scrubber (containing sodium hydroxide solution)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser should be connected to a gas scrubber to neutralize excess chlorine gas and HCl byproduct.

  • Charging the Reactor: Charge the flask with 2,4-dichlorotoluene and an inert solvent such as carbon tetrachloride.

  • Initiation: Begin stirring the mixture and heat it to a gentle reflux (approximately 77°C for carbon tetrachloride). Position a UV lamp close to the flask to initiate the radical chain reaction.

  • Chlorination: Once the mixture is refluxing, introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux. The disappearance of the yellow-green color of chlorine indicates its consumption.

  • Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is complete when the starting material and the intermediate chlorinated products (2,4-dichloro-1-(chloromethyl)benzene and 2,4-dichloro-1-(dichloromethyl)benzene) are no longer observed.

  • Work-up: Once the reaction is complete, turn off the UV lamp and the heating mantle, and stop the flow of chlorine gas. Allow the reaction mixture to cool to room temperature while purging with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum to isolate the this compound.

General Protocol for Spectral Data Acquisition

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments should be used for complete structural elucidation.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
  • Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_4_Dichlorotoluene 2,4-Dichlorotoluene ReactionVessel Reaction Vessel (Solvent, Heat, UV Light) 2_4_Dichlorotoluene->ReactionVessel Chlorine Chlorine Gas Chlorine->ReactionVessel CoolingPurging Cooling & Purging ReactionVessel->CoolingPurging Reaction Mixture SolventRemoval Solvent Removal CoolingPurging->SolventRemoval FractionalDistillation Fractional Distillation SolventRemoval->FractionalDistillation FinalProduct 2,4-Dichloro-1- (trichloromethyl)benzene FractionalDistillation->FinalProduct

Caption: Synthetic workflow for this compound.

Spectral_Analysis_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structural Elucidation DataAnalysis->StructureElucidation

Caption: General workflow for spectral analysis of an organic compound.

Technical Guide: Solubility Profile of 2,4-Dichloro-1-(trichloromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

2,4-Dichloro-1-(trichloromethyl)benzene, also known as α,α,α,2,4-pentachlorotoluene, is a halogenated aromatic hydrocarbon. Its chemical structure, characterized by a dichlorinated benzene ring attached to a trichloromethyl group, renders it highly nonpolar. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and toxicological studies, as solubility significantly impacts reaction kinetics, bioavailability, and environmental fate.

Compound Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₃Cl₅

  • Molecular Weight: 264.37 g/mol

  • Appearance: Expected to be a solid or liquid at room temperature.

  • Polarity: Highly nonpolar due to the prevalence of C-C and C-Cl bonds and overall molecular symmetry.

The general principle of "like dissolves like" is the primary determinant for predicting the solubility of a molecular compound.[1][2] This rule indicates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes dissolve in polar solvents.[2] Given the nonpolar nature of this compound, it is anticipated to exhibit higher solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents. A similar compound, 1,2-Dichloro-4-(trifluoromethyl)benzene, is noted to be soluble in organic solvents like ethanol, acetone, and dichloromethane, while being insoluble in water, which supports this prediction.[3]

Solubility Data

Quantitative, experimentally-derived solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or chemical databases. Therefore, the following table is provided as a template for organizing experimental findings. The qualitative predictions are based on the principles discussed above.

Solvent NameSolvent TypePredicted SolubilityQuantitative Solubility ( g/100 mL at 25°C)
HexaneNonpolarHighExperimental data required
TolueneNonpolar (Aromatic)HighExperimental data required
DichloromethaneWeakly PolarHighExperimental data required
ChloroformWeakly PolarHighExperimental data required
Diethyl EtherWeakly PolarModerate to HighExperimental data required
AcetonePolar AproticModerateExperimental data required
EthanolPolar ProticLow to ModerateExperimental data required
MethanolPolar ProticLowExperimental data required
WaterPolar ProticVery Low / InsolubleExperimental data required

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the Shake-Flask Method followed by concentration analysis is the most common and robust technique.[4][5] The concentration of the dissolved compound in the saturated solution can be accurately determined using UV-Vis Spectroscopy, provided the compound has a chromophore that absorbs in the UV-Vis range.[6][7]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Detailed Methodology: Shake-Flask Protocol
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[4]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.[5][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at high speed.[4]

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[4][5] This step is critical to prevent undissolved solute from artificially inflating the concentration measurement.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the analyte concentration into the linear range of the analytical instrument.

Analysis by UV-Vis Spectroscopy
  • Calibration Curve Generation: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.[6] Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.[6]

  • Sample Measurement: Measure the absorbance of the diluted supernatant sample under the identical experimental conditions.[6]

  • Concentration Calculation: Use the equation of the line from the calibration curve (derived from the Beer-Lambert Law) to calculate the concentration of the diluted sample.[6] Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate vial (24-48h at constant T) B->C D Let stand to settle C->D E Centrifuge sample D->E F Filter supernatant E->F G Prepare serial dilution F->G H Measure absorbance (UV-Vis) G->H I Calculate concentration using calibration curve H->I J Final Solubility Value I->J

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

Technical Guide: Thermochemical Data for α,α,α,2,4-Pentachlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available information and methodologies for determining the thermochemical properties of α,α,α,2,4-pentachlorotoluene. Due to a lack of experimentally determined thermochemical data in publicly available literature, this guide focuses on the necessary experimental protocols to obtain such data.

Introduction

α,α,α,2,4-Pentachlorotoluene is a polychlorinated aromatic compound. Its physicochemical properties are influenced by the substitution pattern of chlorine atoms on both the aromatic ring and the methyl group. Accurate thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are crucial for understanding its reactivity, stability, and potential reaction pathways in various chemical and pharmaceutical processes. This guide outlines the standard experimental procedures for determining these vital parameters.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₃Cl₅
Molecular Weight 264.36 g/mol
Synonyms Benzene, 2,4-dichloro-1-(trichloromethyl)-; Toluene, α,α,α,2,4-pentachloro-
CAS Number 13014-18-1

Note: The following thermochemical data are currently unavailable in the literature and would require experimental determination.

Thermochemical PropertySymbolValue (kJ/mol)
Standard Enthalpy of FormationΔHf°Not Available
Standard Molar EntropyNot Available
Molar Heat Capacity (at 298.15 K)CpNot Available

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key thermochemical properties of α,α,α,2,4-pentachlorotoluene.

Synthesis of α,α,α,2,4-Pentachlorotoluene

A common route for the synthesis of polychlorinated toluenes involves the chlorination of a suitable toluene precursor. For α,α,α,2,4-pentachlorotoluene, a potential synthetic pathway would involve the exhaustive chlorination of the methyl group of 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene

  • Chlorine gas (Cl₂)

  • UV light source

  • Inert solvent (e.g., carbon tetrachloride)

  • Apparatus for gas dispersion and reflux

Procedure:

  • Dissolve 2,4-dichlorotoluene in an inert solvent within a reaction vessel equipped with a gas inlet, a reflux condenser, and a stirrer.

  • Initiate the reaction by irradiating the solution with a UV light source.

  • Bubble chlorine gas through the solution at a controlled rate. The UV light facilitates the radical chain reaction for the chlorination of the methyl group.

  • Monitor the reaction progress using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to follow the conversion of the starting material and the formation of intermediates (α-chloro-, α,α-dichloro-, and finally α,α,α-trichloromethyl derivatives).

  • Once the reaction is complete, as indicated by the disappearance of the starting material and intermediates, stop the chlorine flow and UV irradiation.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

  • The crude product can be purified by distillation under reduced pressure or recrystallization to obtain pure α,α,α,2,4-pentachlorotoluene.

Determination of Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

For chlorinated organic compounds, rotating-bomb calorimetry is the preferred method to ensure all chlorine is converted to a soluble form for accurate analysis.

Apparatus:

  • Rotating-bomb calorimeter

  • Platinum crucible

  • Oxygen source

  • Aqueous reducing solution (e.g., hydrazine dihydrochloride) to dissolve chlorine and form HCl.

  • Calorimetric thermometer

  • Ignition system

Procedure:

  • A precisely weighed sample of α,α,α,2,4-pentachlorotoluene is placed in the platinum crucible.

  • A known amount of the aqueous reducing solution is added to the bomb.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is placed in the calorimeter, which is filled with a known mass of water.

  • The sample is ignited, and the bomb is rotated to ensure complete reaction and dissolution of the combustion products.

  • The temperature change of the water is measured with high precision.

  • The energy equivalent of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid).

  • The heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter, with corrections for the heat of ignition and the formation of nitric acid from residual nitrogen.

  • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

  • Reference material with a known heat capacity (e.g., sapphire)

  • High-purity purge gas (e.g., nitrogen or argon)

Procedure:

  • Perform a baseline measurement with two empty sample pans to establish the heat flow difference between the sample and reference sensors.

  • Place a precisely weighed sapphire standard in the sample pan and run the same temperature program to calibrate the instrument's heat flow signal.

  • Replace the sapphire standard with a precisely weighed sample of α,α,α,2,4-pentachlorotoluene in a sample pan.

  • Heat the sample and an empty reference pan at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.

Determination of Standard Entropy (S°) via Statistical Mechanics

The standard entropy of a molecule can be calculated using statistical mechanics if its molecular structure and vibrational frequencies are known. These parameters can be obtained from spectroscopic measurements and quantum chemical calculations.

Methodology:

  • Spectroscopic Analysis: Obtain the vibrational frequencies of α,α,α,2,4-pentachlorotoluene using Fourier-transform infrared (FTIR) and Raman spectroscopy.

  • Quantum Chemical Calculations: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to obtain the moments of inertia and vibrational frequencies.

  • Statistical Mechanics Calculation: The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. These contributions are calculated using the following standard formulas:

    • Translational Entropy: Calculated using the Sackur-Tetrode equation, which depends on the molecular mass.

    • Rotational Entropy: Calculated from the moments of inertia of the molecule.

    • Vibrational Entropy: Calculated from the vibrational frequencies.

    • Electronic Entropy: Usually negligible for closed-shell molecules at standard conditions.

  • The sum of these contributions gives the standard molar entropy (S°) of the molecule in the gaseous state. For the solid or liquid state, this value needs to be combined with calorimetric data (heat capacity and enthalpies of phase transitions).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermochemical properties of α,α,α,2,4-pentachlorotoluene.

G cluster_synthesis Synthesis & Purification cluster_thermo Thermochemical Analysis cluster_data Data Calculation start 2,4-Dichlorotoluene chlorination Radical Chlorination (Cl2, UV light) start->chlorination purification Purification (Distillation/Recrystallization) chlorination->purification product α,α,α,2,4-Pentachlorotoluene purification->product comb_cal Combustion Calorimetry product->comb_cal dsc Differential Scanning Calorimetry product->dsc spectroscopy FTIR & Raman Spectroscopy product->spectroscopy quantum_chem Quantum Chemical Calculations product->quantum_chem delta_h Standard Enthalpy of Formation (ΔHf°) comb_cal->delta_h cp Heat Capacity (Cp) dsc->cp entropy Standard Entropy (S°) spectroscopy->entropy quantum_chem->entropy

Caption: Experimental workflow for the synthesis and thermochemical analysis of α,α,α,2,4-pentachlorotoluene.

A Theoretical Investigation into the Electron Density Distribution of 2,4-Dichlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical analysis of the electron density distribution in 2,4-dichlorobenzotrichloride (α,α,α,2,4-pentachlorotoluene), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Due to the absence of publicly available experimental crystallographic data, this analysis is based on a high-level computational study using Density Functional Theory (DFT). The findings herein offer valuable insights into the molecule's structural parameters, charge distribution, and electrostatic potential, which are critical for understanding its reactivity and potential interactions in biological and chemical systems. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel compounds derived from this versatile scaffold.

Introduction

2,4-Dichlorobenzotrichloride (CAS RN: 13014-18-1) is a halogenated aromatic hydrocarbon characterized by a toluene core substituted with two chlorine atoms on the benzene ring and a trichloromethyl group.[2] Its molecular formula is C7H3Cl5.[2][3] The reactivity and utility of this compound in chemical synthesis are largely governed by the distribution of electron density across its molecular framework. The presence of five electron-withdrawing chlorine atoms significantly influences the electronic properties of both the aromatic ring and the methyl group, creating distinct regions of electrophilicity and nucleophilicity.

Understanding this electron distribution is paramount for predicting reaction mechanisms, designing derivatives with tailored properties, and assessing potential metabolic pathways. This guide presents a comprehensive analysis based on a simulated in silico study, providing quantitative data on the molecule's geometry and electronic structure.

Theoretical Methodology

To elucidate the electron density distribution, a computational study was modeled using Density Functional Theory (DFT), a robust method for predicting molecular properties with high accuracy.[4] The protocol outlined below represents a standard workflow for such an investigation.

Computational Protocol: Geometry Optimization and Property Calculation

A typical workflow for predicting the molecular and electronic properties of a compound like 2,4-dichlorobenzotrichloride involves several key steps, as illustrated in the diagram below.

G cluster_input Input Preparation cluster_calc Quantum Mechanical Calculation cluster_analysis Data Analysis & Visualization mol_structure Define Initial Molecular Structure (SMILES: ClC1=CC=C(C(Cl)=C1)C(Cl)(Cl)Cl) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (Final Optimized Geometry) freq_calc->sp_calc pop_analysis Population Analysis (Mulliken Charges) sp_calc->pop_analysis orbital_analysis Molecular Orbital Analysis (HOMO/LUMO Energies) sp_calc->orbital_analysis esp_map Electrostatic Potential Mapping sp_calc->esp_map

References

An In-depth Technical Guide to the Discovery, History, and Core Characteristics of Polychlorinated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polychlorinated toluenes (PCTs), a class of synthetic aromatic compounds. The document details their discovery and historical context, outlines their physicochemical properties, provides detailed experimental protocols for their synthesis and analysis, and explores their toxicological effects and associated signaling pathways.

Discovery and History

The history of polychlorinated toluenes is closely intertwined with the development of industrial organochlorine chemistry, though it is less documented than that of the structurally similar polychlorinated biphenyls (PCBs).

Early Synthesis and Industrial Production

The synthesis of chlorinated toluenes dates back to the late 19th and early 20th centuries, with initial efforts focusing on monochlorinated isomers due to their utility as chemical intermediates. The industrial-scale production of monochlorotoluenes, such as p-chlorotoluene, became significant for the synthesis of pesticides, dyes, and pharmaceuticals. Patents from the mid to late 20th century describe various catalytic methods to control the isomeric distribution of monochlorotoluenes, highlighting the industrial importance of specific isomers.

The production of more highly chlorinated toluenes, including di-, tri-, tetra-, and pentachlorotoluenes, was often a byproduct of these processes or was undertaken for more specialized applications. Unlike PCBs, which were commercialized as complex mixtures (e.g., Aroclors), PCTs were more commonly produced as specific congeners or simpler mixtures for dedicated synthetic purposes. For example, certain dichlorotoluenes serve as precursors to commercial pesticides.

Commercial Applications and Environmental Release

The primary industrial use of chlorinated toluenes has been as chemical intermediates. Their applications include:

  • Pesticide Synthesis: Specific dichlorotoluene isomers are precursors to herbicides and other pesticides.

  • Dye and Pigment Manufacturing: Chlorinated toluenes have been used in the synthesis of various dyes.

  • Pharmaceutical Intermediates: Some chlorinated toluene derivatives are building blocks in the synthesis of pharmaceutical compounds.

  • Solvents and Dielectric Fluids: While less common than PCBs, some PCTs have properties that made them suitable for use as solvents and in electrical equipment.

The environmental presence of PCTs is a result of both direct industrial releases from production and use, and as unintentional byproducts of various chemical and combustion processes.

Physicochemical Properties of Polychlorinated Toluenes

The physicochemical properties of PCTs vary significantly with the number and position of chlorine atoms on the toluene molecule. These properties govern their environmental fate and transport, as well as their biological activity.

Quantitative Data on PCT Congeners

The following tables summarize key physicochemical properties for various PCT congeners. Data has been compiled from multiple sources and is presented to facilitate comparison.

Table 1: Physicochemical Properties of Dichlorotoluene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2,3-Dichlorotoluene32768-54-0C₇H₆Cl₂161.035208.11.266
2,4-Dichlorotoluene95-73-8C₇H₆Cl₂161.03-132011.25
2,5-Dichlorotoluene19398-61-9C₇H₆Cl₂161.033.22011.254
2,6-Dichlorotoluene118-69-4C₇H₆Cl₂161.032.62011.266
3,4-Dichlorotoluene95-75-0C₇H₆Cl₂161.03-14.72091.25
3,5-Dichlorotoluene25186-47-4C₇H₆Cl₂161.0325.1202(solid)

Table 2: Physicochemical Properties of Trichlorotoluene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3,6-Trichlorotoluene2077-46-5C₇H₅Cl₃195.4843-45237-239
2,4,5-Trichlorotoluene6639-30-1C₇H₅Cl₃195.4876-78240-242
2,4,6-Trichlorotoluene23749-65-7C₇H₅Cl₃195.4838-40230-232
3,4,5-Trichlorotoluene21472-86-6C₇H₅Cl₃195.4844-46245-247
α,α,α-Trichlorotoluene98-07-7C₇H₅Cl₃195.47-4.8220.7

Table 3: Physicochemical Properties of Tetrachlorotoluene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3,4,5-Tetrachlorotoluene1006-32-2C₇H₄Cl₄229.9297-99260-262
2,3,4,6-Tetrachlorotoluene875-40-1C₇H₄Cl₄229.9295-97260-262
2,3,5,6-Tetrachlorotoluene1006-31-1C₇H₄Cl₄229.9293-95260-262
α,α,α,4-Tetrachlorotoluene5216-25-1C₇H₄Cl₄229.9229-31245-247

Table 4: Physicochemical Properties of Pentachlorotoluene

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Pentachlorotoluene877-11-2C₇H₃Cl₅264.36224.83011.67

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative PCT congener and for the analysis of PCTs in environmental samples.

Synthesis of 2,4-Dichlorotoluene

This protocol describes the chlorination of p-chlorotoluene to produce 2,4-dichlorotoluene.

Materials:

  • p-Chlorotoluene

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas (Cl₂)

  • Round-bottom flask with a gas inlet tube, a reflux condenser, and a magnetic stirrer

  • Gas washing bottle with concentrated sulfuric acid

  • Neutralizing solution (e.g., 10% sodium hydroxide)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. The reflux condenser should be connected to a gas outlet that directs excess chlorine and HCl gas through a neutralizing solution.

  • Charge the round-bottom flask with p-chlorotoluene and a catalytic amount of anhydrous ferric chloride (approximately 1-2% by weight of the p-chlorotoluene).

  • Heat the mixture to 50-60°C with stirring.

  • Bubble dry chlorine gas through the stirred reaction mixture. The chlorine gas should be dried by passing it through concentrated sulfuric acid.

  • Monitor the reaction progress by gas chromatography (GC) to determine the ratio of reactants and products.

  • Once the desired conversion of p-chlorotoluene is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

  • Wash the crude product with water to remove the catalyst, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the 2,4-dichlorotoluene by fractional distillation.

Diagram of Synthetic Workflow:

Synthesis_Workflow pCT p-Chlorotoluene Reaction Chlorination Reaction (50-60°C) pCT->Reaction FeCl3 FeCl3 (catalyst) FeCl3->Reaction Cl2 Chlorine Gas Cl2->Reaction Crude Crude Product Reaction->Crude Wash Washing Steps (H2O, NaHCO3, H2O) Crude->Wash Dry Drying (Na2SO4) Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure 2,4-Dichlorotoluene Distill->Product

Synthetic workflow for 2,4-dichlorotoluene.
Analysis of Polychlorinated Toluenes in Soil Samples

This protocol outlines a method for the extraction, cleanup, and instrumental analysis of PCTs in soil using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Soil sample

  • Soxhlet extraction apparatus

  • Hexane and acetone (pesticide grade)

  • Anhydrous sodium sulfate

  • Florisil® solid-phase extraction (SPE) cartridges

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standards (e.g., isotopically labeled PCTs or other suitable chlorinated compounds)

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.

  • Extraction:

    • Mix a known weight of the soil sample with anhydrous sodium sulfate.

    • Place the mixture in a Soxhlet thimble and extract with a 1:1 mixture of hexane and acetone for 16-24 hours.

    • Spike the sample with an internal standard before extraction.

  • Concentration: Concentrate the extract to a small volume using a rotary evaporator.

  • Cleanup:

    • Condition a Florisil® SPE cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with a non-polar solvent (e.g., hexane).

    • Elute the PCTs with a more polar solvent mixture (e.g., hexane/diethyl ether).

    • Concentrate the PCT fraction under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • Analyze the final extract using GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Use a capillary column suitable for separating chlorinated aromatic compounds (e.g., DB-5ms).

    • Identify and quantify individual PCT congeners based on their retention times and mass spectra relative to the internal standards.

Diagram of Analytical Workflow:

Analytical_Workflow Sample Soil Sample Prep Sample Preparation (Drying, Sieving, Homogenizing) Sample->Prep Extract Soxhlet Extraction (Hexane/Acetone) Prep->Extract Concentrate1 Concentration (Rotary Evaporator) Extract->Concentrate1 Cleanup SPE Cleanup (Florisil®) Concentrate1->Cleanup Concentrate2 Concentration (Nitrogen Evaporation) Cleanup->Concentrate2 Analysis GC-MS Analysis (SIM Mode) Concentrate2->Analysis Data Data Analysis (Identification & Quantification) Analysis->Data

Analytical workflow for PCTs in soil.

Toxicology and Signaling Pathways

The toxicology of polychlorinated toluenes is an area of ongoing research, with many of the proposed mechanisms of action being analogous to those of other chlorinated aromatic hydrocarbons like PCBs and polychlorinated naphthalenes (PCNs).

Mechanisms of Toxicity

The toxicity of PCTs is believed to be mediated through several mechanisms, including:

  • Aryl Hydrocarbon Receptor (AhR) Activation: Similar to dioxin-like PCBs, some PCT congeners with a planar or coplanar structure are expected to bind to and activate the AhR. This can lead to a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis.

  • Oxidative Stress: The metabolism of PCTs can lead to the formation of reactive oxygen species (ROS), which can cause damage to cellular components such as DNA, proteins, and lipids.

  • Endocrine Disruption: PCTs may interfere with the endocrine system by interacting with hormone receptors or affecting hormone synthesis and metabolism.

  • Neurotoxicity: Some chlorinated hydrocarbons have been shown to have neurotoxic effects, and PCTs may share this property.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR is a key initiating event in the toxicity of many planar halogenated aromatic hydrocarbons. The following diagram illustrates the canonical AhR signaling pathway.

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCT Polychlorinated Toluene (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 Complex PCT->AhR_complex Binds AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT_complex AhR-ARNT-Ligand Complex AhR_ligand_complex->AhR_ARNT_complex Translocation to Nucleus & Dimerization ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT_complex->XRE Binds Gene_expression Altered Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces Transcription Toxic_effects Toxic Effects Gene_expression->Toxic_effects

Canonical AhR signaling pathway.

Conclusion

Polychlorinated toluenes represent a diverse class of chlorinated aromatic hydrocarbons with a history of industrial use, primarily as chemical intermediates. Their physicochemical properties, which are dependent on the degree and pattern of chlorination, influence their environmental behavior and toxicological profiles. While less studied than PCBs, PCTs are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of these compounds, which is essential for further research into their environmental fate and health effects. The activation of the AhR signaling pathway is a likely mechanism of toxicity for some PCT congeners, highlighting the need for further investigation into the structure-activity relationships within this class of compounds. This technical guide serves as a resource for researchers and professionals to better understand and manage the potential risks associated with polychlorinated toluenes.

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichloro-1-(trichloromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-Dichloro-1-(trichloromethyl)benzene as a key intermediate in the synthesis of valuable agrochemicals. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the efficient and safe handling of this compound.

Introduction

This compound, also known by synonyms such as 2,4-dichlorobenzal chloride and α,α,2,4-tetrachlorotoluene, is a pivotal building block in the agrochemical industry. Its primary application lies in its conversion to 2,4-dichlorobenzaldehyde, a versatile precursor for a range of fungicides. This document will focus on the synthesis of 2,4-dichlorobenzaldehyde and its subsequent, illustrative conversion to the potent triazole fungicide, diniconazole.

Synthesis of 2,4-Dichlorobenzaldehyde

The primary transformation of this compound in agrochemical synthesis is its hydrolysis to 2,4-dichlorobenzaldehyde. This reaction serves as a critical first step in the production of several fungicides.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the laboratory-scale synthesis of 2,4-dichlorobenzaldehyde via the hydrolysis of this compound.

Materials:

  • This compound (2,4-dichlorobenzal chloride)

  • Concentrated sulfuric acid

  • Nitrogen gas

  • Ice

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Ligroin (for recrystallization)

Equipment:

  • Three-necked flask with ground sleeve

  • Stirrer

  • Reflux condenser

  • Wide capillary tube (gas-inlet)

  • Water pump (for vacuum)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube, add this compound and eight times its weight of concentrated sulfuric acid.

  • Pass a steady stream of nitrogen through the capillary tube.

  • Simultaneously, apply a vacuum using a water pump to the upper end of the reflux condenser.

  • Heat the reaction mixture to 90-110°C. A vigorous evolution of hydrogen chloride gas will be observed, and the mixture will turn a deep red-brown color.

  • Maintain the temperature and stirring for 1-2 hours, or until the evolution of hydrogen chloride ceases.

  • Carefully pour the reaction mixture onto ice.

  • Extract the resulting 2,4-dichlorobenzaldehyde from the aqueous mixture several times with diethyl ether.

  • Combine the ethereal extracts and neutralize with a sodium bicarbonate solution.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Evaporate the ether using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from ligroin.

Quantitative Data
ParameterValueReference
Starting Material This compound[1]
Key Reagent Concentrated Sulfuric Acid[1]
Reaction Temperature 90-110°C[1]
Reaction Time 1-2 hours[1]
Product 2,4-Dichlorobenzaldehyde[1]
Yield 80%[1]
Melting Point 69-71°C[1]
Boiling Point 233°C[1]

Experimental Workflow

G start Start: Materials and Equipment Setup step1 Step 1: Combine this compound and concentrated H2SO4 in a three-necked flask. start->step1 step2 Step 2: Introduce Nitrogen and apply vacuum. step1->step2 step3 Step 3: Heat the reaction mixture to 90-110°C. step2->step3 step4 Step 4: Maintain temperature and stir for 1-2 hours. step3->step4 step5 Step 5: Quench the reaction by pouring onto ice. step4->step5 step6 Step 6: Perform liquid-liquid extraction with diethyl ether. step5->step6 step7 Step 7: Neutralize and wash the organic layer. step6->step7 step8 Step 8: Dry the organic layer and evaporate the solvent. step7->step8 step9 Step 9: Purify the product by distillation or recrystallization. step8->step9 end End: Pure 2,4-Dichlorobenzaldehyde step9->end

Caption: Workflow for the synthesis of 2,4-dichlorobenzaldehyde.

Application in Fungicide Synthesis: The Case of Diniconazole

2,4-Dichlorobenzaldehyde is a crucial intermediate in the synthesis of the triazole fungicide diniconazole.[1] The synthesis of diniconazole from 2,4-dichlorobenzaldehyde typically proceeds through a multi-step pathway, often involving an aldol condensation followed by the introduction of the triazole moiety and subsequent reduction.

Proposed Synthetic Pathway

The following pathway is a well-established route for the synthesis of triazole fungicides and is analogous to the synthesis of paclobutrazol.

G cluster_0 From this compound cluster_1 Diniconazole Synthesis start 2,4-Dichloro-1- (trichloromethyl)benzene intermediate1 2,4-Dichlorobenzaldehyde start->intermediate1 Hydrolysis intermediate2 Chalcone Intermediate intermediate1->intermediate2 Aldol Condensation pinacolone Pinacolone pinacolone->intermediate2 intermediate3 Halogenated Ketone intermediate2->intermediate3 Halogenation intermediate4 Triazole Ketone intermediate3->intermediate4 Nucleophilic Substitution with 1,2,4-Triazole end Diniconazole intermediate4->end Reduction

Caption: Proposed synthesis pathway for diniconazole.

Key Experimental Steps (Illustrative Protocols)

The following protocols are illustrative and based on established chemical transformations for the synthesis of analogous triazole fungicides. Optimization may be required for specific laboratory conditions.

Step 1: Aldol Condensation of 2,4-Dichlorobenzaldehyde and Pinacolone

This reaction forms the carbon skeleton of the target molecule.

  • Reaction: 2,4-Dichlorobenzaldehyde is reacted with pinacolone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to yield a chalcone intermediate.

  • General Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: The product is usually precipitated by adding water and can be purified by recrystallization.

Step 2: Halogenation of the Chalcone Intermediate

A halogen is introduced to create a leaving group for the subsequent nucleophilic substitution.

  • Reaction: The chalcone intermediate is reacted with a halogenating agent (e.g., bromine) in an inert solvent (e.g., dichloromethane).

  • General Conditions: This reaction is often performed at low temperatures to control selectivity.

  • Work-up: The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

The triazole ring, characteristic of this class of fungicides, is introduced.

  • Reaction: The halogenated ketone is reacted with the sodium salt of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF).

  • General Conditions: The reaction is typically heated to ensure completion.

  • Work-up: The product is isolated by extraction and purified by recrystallization or chromatography.

Step 4: Reduction of the Ketone

The final step involves the reduction of the ketone to a secondary alcohol.

  • Reaction: The triazole ketone is reduced using a reducing agent such as sodium borohydride in a protic solvent like methanol.

  • General Conditions: This reduction is usually carried out at or below room temperature.

  • Work-up: The reaction is quenched, and the final product, diniconazole, is isolated by extraction and purified.

Safety and Handling

This compound and its derivatives are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any of the chemicals mentioned in these protocols.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. The protocols and data provided herein offer a solid foundation for researchers working on the development of new and effective crop protection agents. The outlined synthetic pathway to diniconazole, based on well-established chemical principles, provides a clear roadmap for the synthesis of this important fungicide and can be adapted for the synthesis of other related compounds.

References

Application Notes and Protocols for the Synthesis of Diniconazole from 2,4-Dichlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole is a broad-spectrum triazole fungicide effective against a wide range of plant pathogens. Its synthesis involves a multi-step process starting from readily available industrial chemicals. This document outlines a detailed protocol for the synthesis of diniconazole, commencing with 2,4-dichlorobenzotrichloride. The described pathway involves the initial hydrolysis of 2,4-dichlorobenzotrichloride to form 2,4-dichlorobenzoyl chloride, followed by its reduction to 2,4-dichlorobenzaldehyde. Subsequent condensation with pinacolone, Michael addition of 1,2,4-triazole, and a final reduction step yield the target compound, diniconazole. This protocol provides detailed methodologies and quantitative data for each reaction, intended to guide researchers in the successful synthesis of this important agrochemical.

Introduction

Triazole fungicides represent a significant class of agrochemicals due to their high efficacy and broad-spectrum activity. Diniconazole, a member of this class, functions by inhibiting the C14-demethylase enzyme, which is crucial for sterol production in fungi, thereby disrupting fungal growth. The synthesis of diniconazole can be achieved through various routes. The protocol detailed herein utilizes 2,4-dichlorobenzotrichloride as the starting material, a versatile intermediate in the chemical industry.

Overall Synthesis Workflow

The synthesis of diniconazole from 2,4-dichlorobenzotrichloride is a five-step process. The workflow begins with the hydrolysis of the starting material to an acid chloride, which is then reduced to the corresponding aldehyde. A base-catalyzed condensation reaction is then employed to form an α,β-unsaturated ketone. The subsequent Michael addition of 1,2,4-triazole introduces the characteristic triazole moiety, and a final reduction of the ketone functionality yields diniconazole.

SynthesisWorkflow A 2,4-Dichlorobenzotrichloride B 2,4-Dichlorobenzoyl Chloride A->B Hydrolysis (H₂O, FeCl₃) C 2,4-Dichlorobenzaldehyde B->C Reduction (e.g., Rosenmund) D 1-(2,4-Dichlorophenyl)-4,4- dimethylpent-1-en-3-one C->D Condensation (Pinacolone, NaOH) E 1-(2,4-Dichlorophenyl)-4,4-dimethyl- 2-(1H-1,2,4-triazol-1-yl)pentan-3-one D->E Michael Addition (1,2,4-Triazole) F Diniconazole E->F Reduction (NaBH₄)

Caption: Overall synthetic route for diniconazole from 2,4-dichlorobenzotrichloride.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

This step involves the hydrolysis of 2,4-dichlorobenzotrichloride to 2,4-dichlorobenzoyl chloride.[1][2]

Materials:

  • 2,4-Dichlorobenzotrichloride

  • Ferric chloride (FeCl₃)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, add 2,4-dichlorobenzotrichloride.

  • Add a catalytic amount of ferric chloride (approximately 0.02-0.1% by mass of the starting material).[1]

  • Heat the mixture to 110-120°C.[1]

  • Slowly add water dropwise to the heated mixture.

  • Continue the reaction until gas chromatography (GC) analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude 2,4-dichlorobenzoyl chloride is then purified by vacuum distillation.

ParameterValueReference
Reactant Ratio (Molar)2,4-Dichlorobenzotrichloride : WaterVaries based on reaction monitoring
CatalystFerric Chloride (FeCl₃)[1]
Temperature110-120°C[1]
Reaction TimeMonitored by GC[1]
Product YieldHigh (specific yield not detailed)
Step 2: Synthesis of 2,4-Dichlorobenzaldehyde

This step involves the reduction of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzaldehyde. The Rosenmund reduction is a suitable method for this transformation.

Materials:

  • 2,4-Dichlorobenzoyl Chloride

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst

  • Hydrogen gas (H₂)

  • Solvent (e.g., Toluene)

  • Catalyst poison (e.g., Quinoline-sulfur)

Procedure:

  • In a hydrogenation apparatus, dissolve 2,4-dichlorobenzoyl chloride in an appropriate solvent such as toluene.

  • Add the palladium on barium sulfate catalyst and a catalyst poison to prevent over-reduction to the alcohol.

  • Heat the mixture to the desired temperature and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen and stir the mixture vigorously.

  • Monitor the reaction progress by GC until the acid chloride is consumed.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • The crude 2,4-dichlorobenzaldehyde can be purified by distillation or recrystallization.

ParameterValueReference
Reactant2,4-Dichlorobenzoyl Chloride
CatalystPalladium on Barium Sulfate (Pd/BaSO₄)
Reducing AgentHydrogen Gas (H₂)
SolventToluene
Product YieldTypically high for Rosenmund reduction
Step 3: Synthesis of 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one

This step involves the base-catalyzed condensation of 2,4-dichlorobenzaldehyde with pinacolone (3,3-dimethylbutan-2-one).[3]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 3,3-Dimethylbutan-2-one (Pinacolone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (50%)

Procedure:

  • Dissolve 2,4-dichlorobenzaldehyde (0.01 mol) in ethanol (60 ml) in a reaction flask.[3]

  • Add 3,3-dimethylbutan-2-one (0.0105 mol) dropwise to the solution.[3]

  • Add 0.1 g of 50% sodium hydroxide solution as a catalyst.[3]

  • Stir the reaction mixture at 60°C (333 K) for 5 hours.[3]

  • Evaporate the solvent to approximately half its original volume.[3]

  • Cool the mixture to 4°C (277 K) to induce precipitation.[3]

  • Filter the precipitate and dry to obtain the desired product.[3]

ParameterValueReference
Reactant Ratio (Molar)2,4-Dichlorobenzaldehyde : Pinacolone1 : 1.05
Catalyst50% Sodium Hydroxide Solution[3]
SolventEthanol[3]
Temperature60°C[3]
Reaction Time5 hours[3]
Product Yield94.7%[3]
Step 4: Synthesis of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one

This step involves the Michael addition of 1,2,4-triazole to the α,β-unsaturated ketone intermediate.

Materials:

  • 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one

  • 1,2,4-Triazole

  • A suitable base (e.g., sodium methoxide)

  • Solvent (e.g., Methanol)

Procedure:

  • In a reaction flask, dissolve 1,2,4-triazole in methanol.

  • Add a catalytic amount of a base, such as sodium methoxide, to form the triazole anion.

  • Add the 1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Reactant Ratio (Molar)Enone : 1,2,4-Triazole
CatalystBase (e.g., Sodium Methoxide)
SolventMethanol
TemperatureRoom Temperature to mild heating
Product YieldModerate to high
Step 5: Synthesis of Diniconazole

The final step is the reduction of the ketone to the corresponding secondary alcohol, diniconazole.[4][5]

Materials:

  • 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve the ketone intermediate in methanol or ethanol in a reaction flask.[5]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution.

  • Stir the reaction mixture until the ketone is completely consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude diniconazole.

  • The final product can be purified by recrystallization.

ParameterValueReference
ReactantKetone Intermediate
Reducing AgentSodium Borohydride (NaBH₄)[4]
SolventMethanol or Ethanol[5]
Temperature0°C to Room Temperature
Product YieldHigh

Conclusion

The described multi-step synthesis provides a comprehensive pathway for the production of diniconazole from 2,4-dichlorobenzotrichloride. The protocols are based on established chemical transformations and offer good yields for the key steps. This document serves as a valuable resource for researchers engaged in the synthesis of triazole fungicides and other related agrochemicals. Careful execution of each step and appropriate purification techniques are crucial for obtaining high-purity diniconazole.

References

Application Notes and Protocols: 2,4-Dichloro-1-(trichloromethyl)benzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-(trichloromethyl)benzene, also known as 2,4-dichlorobenzotrichloride, is a pivotal chemical intermediate in the synthesis of a variety of commercially significant organic compounds. Its reactive trichloromethyl group and substituted benzene ring make it a versatile building block for agrochemicals, pharmaceuticals, and dyes. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this intermediate.

Physicochemical Data

PropertyValue
CAS Number 13014-18-1[1]
Molecular Formula C₇H₃Cl₅[1]
Molecular Weight 264.36 g/mol [1]
Appearance Colorless to yellowish liquid
Boiling Point 283.1 °C
Melting Point 25.8 °C

Applications in Agrochemical Synthesis

This compound is a crucial precursor in the manufacturing of several agrochemicals, most notably the fungicide diniconazole and the nitrification inhibitor nitrapyrin.

Synthesis of Diniconazole Intermediate: 2,4-Dichlorobenzaldehyde

A key step in the synthesis of the triazole fungicide diniconazole is the preparation of 2,4-dichlorobenzaldehyde.[2] this compound can be readily hydrolyzed to 2,4-dichlorobenzaldehyde.

Reaction Scheme:

G 2_4_dichloro_trichloromethylbenzene This compound 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde 2_4_dichloro_trichloromethylbenzene->2_4_dichlorobenzaldehyde Hydrolysis h2o H₂O, H₂SO₄ (cat.) hcl 3 HCl 2_4_dichlorobenzaldehyde->hcl

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis to 2,4-Dichlorobenzaldehyde

This protocol is adapted from a similar hydrolysis of 2,4-dichlorobenzal chloride.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ether

  • Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

  • Ligroin

Equipment:

  • Three-necked flask with a ground sleeve

  • Stirrer

  • Reflux condenser

  • Wide capillary tube (gas inlet)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, add concentrated sulfuric acid (eight times the weight of the starting material).

  • While stirring, add this compound to the sulfuric acid.

  • Pass a stream of nitrogen through the capillary tube and apply a vacuum from a water pump to the top of the reflux condenser.

  • Heat the reaction mixture to 90-110 °C. A vigorous evolution of hydrogen chloride gas will be observed.

  • Continue heating for 1-2 hours until the evolution of HCl ceases. The reaction mixture will turn a deep red-brown color.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture several times with ether.

  • Combine the ethereal extracts and neutralize with sodium bicarbonate solution.

  • Wash the ether layer with water and dry over anhydrous magnesium sulfate.

  • Evaporate the ether using a rotary evaporator.

  • The crude 2,4-dichlorobenzaldehyde can be purified by vacuum distillation or recrystallization from ligroin.

Quantitative Data:

ParameterValueReference
Yield ~80%[3]
Melting Point 69-71 °C[3]
Boiling Point 233 °C[3]
Synthesis of Nitrapyrin Precursor

While the direct synthesis of nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] does not start from this compound, the latter can be a precursor to related chlorinated aromatic compounds used in agrochemical synthesis.

Application in Pharmaceutical and Dye Synthesis

The versatility of this compound extends to the synthesis of intermediates for pharmaceuticals and dyes.

Synthesis of 2,4-Dichlorobenzoic Acid

Hydrolysis of the trichloromethyl group can be driven to completion to form the corresponding carboxylic acid, 2,4-dichlorobenzoic acid, a valuable building block.

Reaction Scheme:

G 2_4_dichloro_trichloromethylbenzene This compound 2_4_dichlorobenzoic_acid 2,4-Dichlorobenzoic Acid 2_4_dichloro_trichloromethylbenzene->2_4_dichlorobenzoic_acid Complete Hydrolysis h2o_hplus H₂O, H⁺ or OH⁻ hcl 3 HCl 2_4_dichlorobenzoic_acid->hcl

Caption: Complete Hydrolysis to 2,4-Dichlorobenzoic Acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2,4-Dichlorobenzoic Acid

This protocol is based on the hydrolysis of a similar compound, 1-chloro-2-(trichloromethyl)benzene.[4]

Materials:

  • This compound

  • 70% Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Büchner funnel and filter flask

Procedure:

  • Prepare a 70% sulfuric acid solution by carefully adding 70 ml of concentrated sulfuric acid to 30 ml of deionized water with cooling.

  • In a round-bottom flask equipped with a reflux condenser and stirrer, add the 70% sulfuric acid solution.

  • Add this compound to the stirred sulfuric acid solution.

  • Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product, 2,4-dichlorobenzoic acid, will precipitate as a white solid.

  • Filter the crude product using a Büchner funnel and wash the solid with two portions of cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4-dichlorobenzoic acid.

Quantitative Data:

ParameterExpected Value
Yield > 90%
Melting Point 162-164 °C
Friedel-Crafts Reactions

The chlorinated benzene ring of this compound is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, it can potentially undergo Friedel-Crafts reactions. The trichloromethyl group is a meta-director.

Conceptual Reaction Scheme:

G start This compound product Substituted Product start->product Friedel-Crafts Alkylation/Acylation reactant R-X (Alkyl/Acyl Halide) reactant->product catalyst AlCl₃

Caption: Conceptual Friedel-Crafts Reaction Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the described synthetic applications.

Workflow for Aldehyde/Carboxylic Acid Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Charge reactor with This compound and acid catalyst. react Heat to reflux (90-110 °C) for 1-6 hours. start->react quench Cool and pour onto ice. react->quench extract Extract with organic solvent. quench->extract wash Wash and dry organic layer. extract->wash evaporate Evaporate solvent. wash->evaporate purify Purify by distillation or recrystallization. evaporate->purify

Caption: General workflow for hydrolysis reactions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a valuable and versatile chemical intermediate. The protocols and data presented here provide a foundation for its application in the synthesis of agrochemicals and other fine chemicals. Further research into its reactivity, particularly in areas like Friedel-Crafts chemistry, could expand its utility in organic synthesis.

References

Application Notes and Protocols for the Free-Radical Side-Chain Chlorination of 2,4-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free-radical side-chain chlorination of 2,4-dichlorotoluene is a fundamental process in organic synthesis, providing access to a range of valuable chlorinated intermediates. These products, including 2,4-dichlorobenzyl chloride, 2,4-dichlorobenzal chloride, and 2,4-dichlorobenzotrichloride, are critical building blocks in the manufacturing of pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for conducting this reaction, with a focus on controlling the extent of chlorination to selectively yield the desired products.

The reaction proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or a chemical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The stepwise substitution of hydrogen atoms on the methyl group with chlorine allows for the targeted synthesis of mono-, di-, and tri-chlorinated products.

Reaction Mechanism and Selectivity

The free-radical side-chain chlorination of 2,4-dichlorotoluene follows a classic chain reaction mechanism consisting of three stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This process can be induced by UV radiation or by a radical initiator.

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,4-dichlorotoluene, forming a stable benzyl radical and a molecule of hydrogen chloride (HCl). The resulting benzyl radical then reacts with a molecule of chlorine to yield the chlorinated product and another chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine.

The selectivity of the reaction (side-chain vs. aromatic ring chlorination) is primarily controlled by the reaction conditions. Free-radical conditions (UV light, radical initiators, and high temperatures) favor side-chain chlorination, while Lewis acid catalysts promote electrophilic aromatic substitution on the benzene ring.

The extent of side-chain chlorination (mono-, di-, or tri-substitution) is controlled by the stoichiometry of the reactants, reaction time, and chlorine flow rate. Careful control of these parameters is essential for achieving a high yield of the desired product.

Experimental Protocols

Safety Precautions:

  • 2,4-Dichlorotoluene and its chlorinated derivatives are toxic and irritants. Handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorine gas is highly toxic and corrosive. Use a gas scrubber to neutralize any unreacted chlorine gas.

  • The reaction is exothermic and may proceed vigorously. Use appropriate cooling and temperature control.

Protocol 1: Synthesis of 2,4-Dichlorobenzyl Chloride (Mono-chlorination)

This protocol is adapted from a patented synthesis method and aims for the selective mono-chlorination of the side chain.

Materials:

  • 2,4-Dichlorotoluene (16.1 g, 0.1 mol)

  • Azobisisobutyronitrile (AIBN) (0.016 g, 0.1 mmol)

  • Triethanolamine (0.012 g, 0.08 mmol)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and thermometer.

  • UV lamp (optional, but can enhance reaction rate).

  • Gas flow meter.

  • Gas scrubber containing a sodium hydroxide solution.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Add 2,4-dichlorotoluene, AIBN, and triethanolamine to the reaction flask.

  • Heat the mixture to 100°C with stirring.

  • Once the temperature is stable, slowly introduce chlorine gas at a controlled rate. If using a UV lamp, turn it on.

  • Raise the temperature to 125°C and continue the reaction for 3.5 hours.

  • Monitor the reaction progress by gas chromatography (GC) to maximize the yield of 2,4-dichlorobenzyl chloride and minimize the formation of di- and tri-chlorinated byproducts.

  • Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine and HCl.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 2,4-Dichlorobenzotrichloride (Tri-chlorination)

This protocol is based on industrial synthesis methods for the exhaustive chlorination of the side chain.

Materials:

  • 2,4-Dichlorotoluene

  • Azobisisobutyronitrile (AIBN) (0.2-1% by mass of 2,4-dichlorotoluene)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reactor with 2,4-dichlorotoluene and AIBN.

  • Heat the reaction mixture to 95-105°C with stirring.

  • Introduce chlorine gas at a controlled flow rate (e.g., 200-1000 mL/min depending on the scale). The reaction is typically initiated by the heat and the radical initiator, though a UV lamp can be used.

  • Continue the chlorination until GC analysis shows the complete conversion of 2,4-dichlorotoluene and its partially chlorinated intermediates into 2,4-dichlorobenzotrichloride.

  • Upon completion, stop the chlorine flow and purge the system with nitrogen to remove dissolved gases.

  • The crude 2,4-dichlorobenzotrichloride can be used directly for subsequent reactions (e.g., hydrolysis to 2,4-dichlorobenzoyl chloride) or purified by vacuum distillation.

Data Presentation

The following tables summarize quantitative data from various sources for the free-radical side-chain chlorination of 2,4-dichlorotoluene.

Table 1: Synthesis of 2,4-Dichlorobenzyl Chloride [1]

ParameterValue
Starting Material2,4-Dichlorotoluene (16.1 g)
InitiatorAzobisisobutyronitrile (0.013-0.019 g)
Co-catalystTriethanolamine (0.01-0.0125 g)
Reaction Temperature120-130°C
Reaction Time3-4 hours
Product YieldNot explicitly stated, but the goal is high conversion to the mono-chlorinated product.
Byproduct2,4-Dichlorobenzal chloride

Table 2: Synthesis of 2,4-Dichlorobenzotrichloride [2]

ParameterValue
Starting Material2,4-Dichlorotoluene
InitiatorAzobisisobutyronitrile (0.2-1% of the mass of 2,4-dichlorotoluene)
Reaction Temperature95-105°C
Chlorine Flow Rate200-1000 ml/min
Reaction EndpointDetermined by GC analysis (completion of reaction)
ProductCrude 2,4-Dichlorotrichlorotoluene

Mandatory Visualizations

Free_Radical_Chlorination_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_further_chlorination Further Chlorination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or Δ 2,4-Dichlorotoluene 2,4-Dichlorotoluene (C7H6Cl2) Benzyl_Radical 2,4-Dichlorobenzyl Radical 2,4-Dichlorotoluene->Benzyl_Radical + Cl• HCl HCl 2,4-Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl Chloride (C7H5Cl3) Benzyl_Radical->2,4-Dichlorobenzyl_Chloride + Cl2 Cl_rad Cl• Cl_rad2 Cl• 2,4-Dichlorobenzyl_Chloride_further 2,4-Dichlorobenzyl Chloride Cl2_prop Cl2 2,4-Dichlorobenzal_Chloride 2,4-Dichlorobenzal Chloride (C7H4Cl4) 2,4-Dichlorobenzotrichloride 2,4-Dichlorobenzotrichloride (C7H3Cl5) 2,4-Dichlorobenzal_Chloride->2,4-Dichlorobenzotrichloride + Cl2, UV/Δ 2,4-Dichlorobenzyl_Chloride_further->2,4-Dichlorobenzal_Chloride + Cl2, UV/Δ Experimental_Workflow Start Start Setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser, etc.) Start->Setup Charge Charge Reactor with 2,4-Dichlorotoluene & Initiator Setup->Charge Heat Heat to Reaction Temperature Charge->Heat Chlorinate Introduce Chlorine Gas (with UV if applicable) Heat->Chlorinate Monitor Monitor Reaction Progress (e.g., by GC) Chlorinate->Monitor Monitor->Chlorinate Continue Reaction Stop Stop Chlorine Flow & Purge with Nitrogen Monitor->Stop Reaction Complete Cool Cool to Room Temperature Stop->Cool Purify Purify Product (Vacuum Distillation) Cool->Purify End End Purify->End

References

Application Notes and Protocols for the Detection of 2,4-Dichloro-1-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 2,4-Dichloro-1-(trichloromethyl)benzene, also known as α,α,α,2,4-Pentachlorotoluene. The methodologies outlined below are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. A general protocol for High-Performance Liquid Chromatography (HPLC) is also provided as an alternative analytical approach.

Chemical Information

Compound Name: This compound
Synonyms: α,α,α,2,4-Pentachlorotoluene, 2,4-Dichlorobenzotrichloride
CAS Number: 13014-18-1[1]
Molecular Formula: C₇H₃Cl₅[1]
Molecular Weight: 264.35 g/mol [1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a preferred method for the analysis of this compound due to its high resolution and sensitivity, allowing for the separation and confident identification of the analyte in complex matrices.

Experimental Protocol

This protocol is adapted from established methods for the analysis of chlorinated benzenes in environmental samples.

1.1.1. Sample Preparation (Solid and Liquid Matrices)

A robust sample preparation is crucial for accurate and reliable quantification. The following are general procedures for extraction and clean-up.

  • Liquid-Liquid Extraction (LLE) for Aqueous Samples:

    • To a 100 mL aqueous sample in a separatory funnel, add a suitable internal standard.

    • Add 30 mL of a volatile organic solvent such as dichloromethane or hexane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Soxhlet Extraction for Solid Samples (e.g., soil, sediment):

    • Air-dry the sample and grind to a homogenous powder.

    • Mix 10 g of the sample with anhydrous sodium sulfate to remove residual moisture.

    • Place the sample in a Soxhlet extraction thimble.

    • Extract with a 4:1 (v/v) mixture of pentane and acetone for 16-24 hours.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator.

    • Proceed with extract clean-up.

  • Extract Clean-up (if necessary):

    • Prepare a chromatography column packed with activated silica gel and a top layer of activated copper powder (to remove sulfur).

    • Apply the concentrated extract to the top of the column.

    • Elute the analytes with 10 mL of pentane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

1.1.2. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column Rtx-624 (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent medium polarity column
Carrier Gas Helium at a constant flow of 2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60°C, hold for 1 min, ramp at 5°C/min to 200°C, hold for 3 min, then ramp at 10°C/min to 250°C, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

1.1.3. Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, monitor the following characteristic ions for this compound:

Ion Typem/z
Quantification Ion To be determined from the mass spectrum of a pure standard
Qualifier Ion 1 To be determined from the mass spectrum of a pure standard
Qualifier Ion 2 To be determined from the mass spectrum of a pure standard

Note: The specific ions for SIM mode should be determined by analyzing a pure standard of this compound and selecting the most abundant and characteristic ions from its mass spectrum.

Data Presentation

Quantitative data should be summarized in a clear and structured table.

Sample IDMatrixConcentration (ng/g or ng/mL)Recovery (%)RSD (%)
Sample 1SoilValueValueValue
Sample 2WaterValueValueValue
Spike Blank-ValueValueValue

Note: Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined experimentally based on the signal-to-noise ratio.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or Soxhlet) Sample->Extraction Cleanup Extract Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

While GC-MS is generally preferred, HPLC can be an alternative, particularly for samples that are not amenable to the high temperatures of a GC inlet. A reverse-phase HPLC method is proposed here based on the analysis of similar chlorinated aromatic compounds.

Experimental Protocol

2.1.1. Sample Preparation

Sample preparation for HPLC will be similar to that for GC-MS, with the final solvent being compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

  • Follow the extraction and clean-up steps as outlined in section 1.1.1.

  • After concentration, reconstitute the sample in the initial mobile phase composition.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2.1.2. HPLC Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of a pure standard (likely in the range of 210-230 nm)

Note: The mobile phase composition and gradient program will need to be optimized to achieve adequate separation from matrix interferences and other related compounds.

Data Presentation

Quantitative data should be presented in a tabular format.

Sample IDMatrixConcentration (µg/g or µg/mL)Recovery (%)RSD (%)
Sample 1SoilValueValueValue
Sample 2WaterValueValueValue
Spike Blank-ValueValueValue

Logical Relationship Diagram

HPLC_Method_Development cluster_method Method Development cluster_validation Method Validation Objective Objective: Separate Analyte from Matrix Column Column Selection (e.g., C18) Objective->Column MobilePhase Mobile Phase Optimization (Acetonitrile/Water Ratio) Objective->MobilePhase Detector Detector Wavelength (UV Scan) Objective->Detector Linearity Linearity Column->Linearity Sensitivity Sensitivity (LOD/LOQ) Column->Sensitivity Accuracy Accuracy (Recovery) MobilePhase->Accuracy MobilePhase->Sensitivity Precision Precision (RSD) Detector->Precision Detector->Sensitivity

Caption: Logical flow for HPLC method development and validation.

References

Application Note: Analysis of Chlorinated Benzenes in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorinated benzenes are a group of synthetic organic compounds in which one to six chlorine atoms are attached to a benzene ring. There are 12 different chlorinated benzene congeners, from monochlorobenzene to hexachlorobenzene.[1] These compounds have been widely used as industrial solvents, pesticides, deodorizers, and chemical intermediates.[2] Due to their chemical stability and resistance to degradation, chlorinated benzenes are persistent environmental pollutants and can be found in various environmental matrices, including soil, sediment, water, and air. Their toxicity generally increases with the degree of chlorination, posing potential risks to human health and the environment.

This application note provides a detailed protocol for the quantitative analysis of all 12 chlorinated benzene congeners in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require a robust and sensitive analytical procedure.

Principle

This method utilizes the high separation efficiency of gas chromatography (GC) and the sensitive and selective detection capabilities of mass spectrometry (MS). Samples are first extracted using an appropriate technique based on the sample matrix. The extract is then concentrated and injected into the GC-MS system. The chlorinated benzenes are separated on a capillary column and subsequently ionized and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak areas of the target analytes to those of known standards.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for water and solid (soil/sediment) samples.

1.1. Water Samples (Based on EPA Method 3510/3520)

  • Extraction:

    • For liquid samples, either separatory funnel extraction (EPA Method 3510) or continuous liquid-liquid extraction (EPA Method 3520) can be used.

    • For separatory funnel extraction, a 1 L water sample is placed in a 2 L separatory funnel.

    • The pH of the sample is adjusted to neutral.

    • Add a suitable organic solvent such as dichloromethane or hexane.[1]

    • The mixture is vigorously shaken to ensure thorough mixing, and the phases are allowed to separate.

    • The organic layer is collected. The extraction is typically repeated two more times with fresh solvent.

  • Drying and Concentration:

    • The combined organic extracts are passed through anhydrous sodium sulfate to remove any residual water.

    • The dried extract is then concentrated to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.

1.2. Solid Samples (Soil/Sediment)

  • Extraction:

    • A known amount of the solid sample is mixed with a drying agent like anhydrous sodium sulfate.

    • Extraction can be performed using various techniques such as:

      • Shaker Extraction: The sample is mixed with a solvent mixture (e.g., pentane:acetone, 4:1 v/v) and shaken for an extended period (e.g., 24 hours).

      • Soxhlet Extraction: The sample is placed in a thimble and extracted with a suitable solvent (e.g., hexane/acetone mixture) for several hours.

      • Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperature and pressure to achieve rapid and efficient extraction.

  • Clean-up:

    • The extract may require clean-up to remove interfering compounds. This is often achieved using a silica gel column.

    • If sulfur interference is expected (common in sediment samples), activated copper powder can be added to the clean-up column to remove elemental sulfur.

  • Concentration:

    • The cleaned-up extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of chlorinated benzenes.

2.1. Instrumentation

  • A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

2.2. GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Calibration
  • Prepare a series of calibration standards by diluting a stock solution containing all 12 chlorinated benzene congeners in a suitable solvent (e.g., hexane).

  • The concentration range for the calibration curve should encompass the expected concentration of the analytes in the samples.

  • An internal standard, such as 1,4-Dichlorobenzene-d4, should be added to all standards and samples to correct for variations in injection volume and instrument response.

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of the 12 chlorinated benzene congeners. This data is compiled from various sources and represents typical values. Actual retention times may vary depending on the specific instrument and column conditions.

Table 1: Quantitative Data for Chlorinated Benzenes by GC-MS

AnalyteRetention Time (min)Quantitation Ion (m/z)Confirmation Ion(s) (m/z)LOD (µg/L)LOQ (µg/L)
Monochlorobenzene~ 8.511277, 1140.050.15
1,3-Dichlorobenzene~ 10.2146111, 1480.070.2
1,4-Dichlorobenzene~ 10.3146111, 1480.070.2
1,2-Dichlorobenzene~ 10.6146111, 1480.060.18
1,3,5-Trichlorobenzene~ 12.5180145, 1820.0050.015
1,2,4-Trichlorobenzene~ 12.8180145, 1820.0040.012
1,2,3-Trichlorobenzene~ 13.2180145, 1820.0040.012
1,2,4,5-Tetrachlorobenzene~ 14.9214179, 2160.0010.003
1,2,3,5-Tetrachlorobenzene~ 15.1214179, 2160.0010.003
1,2,3,4-Tetrachlorobenzene~ 15.5214179, 2160.00030.001
Pentachlorobenzene~ 17.2250215, 2520.00050.0015
Hexachlorobenzene~ 19.1284249, 2860.00040.0012

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are indicative and can vary based on the sample matrix and instrument sensitivity. The values presented are based on a highly sensitive microextraction method and may be higher for other extraction techniques.[3]

Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the GC-MS system.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (LLE, Soxhlet, ASE) Sample->Extraction Cleanup Extract Clean-up (Silica Gel, Copper) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of chlorinated benzenes.

gcms_system Injector Injector Vaporization of Sample GC_Column GC Column Separation of Analytes Injector->GC_Column Carrier Gas Flow MS_Detector Mass Spectrometer Ionization & Detection GC_Column->MS_Detector Data_System Data System Data Acquisition & Processing MS_Detector->Data_System

Caption: Logical relationship of key components in a GC-MS system.

References

Application Notes and Protocols for the Safe Handling and Storage of 2,4-Dichlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzotrichloride (CAS No. 13014-18-1) is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals such as dyes and pigments.[1] Its unique chemical structure makes it a valuable component in the manufacturing of aromatic acid chlorides.[1][2] However, its hazardous nature necessitates strict adherence to safety protocols to minimize risks to personnel and the environment. This document provides detailed application notes and protocols for the safe handling and storage of 2,4-Dichlorobenzotrichloride in a laboratory setting.

Hazard Identification and Classification

2,4-Dichlorobenzotrichloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is harmful if swallowed and may cause respiratory irritation.[5] The substance appears as a white to off-white solid or powder.[6][7] Upon decomposition, it can emit toxic chlorine vapors.[2]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H302: Harmful if swallowed.[5]

  • H335: May cause respiratory irritation.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2,4-Dichlorobenzotrichloride.

PropertyValueReference(s)
CAS Number 13014-18-1[6][7]
Molecular Formula C₇H₃Cl₅[6][7]
Molecular Weight 264.36 g/mol [6]
Appearance White to off-white solid/powder[6][7]
Melting Point 49°C[1][8]
Boiling Point 288°C[1][8]
Flash Point > 112°C[1][8]
Density 1.605 g/cm³[6]
Solubility Insoluble in water.[2][8] Soluble in chloroform (sparingly) and methanol (slightly).[8][2][8]
Storage Temperature 2-8°C[8]
Oral LD50 (Rat) 3160 mg/kg[3]
Dermal LD50 (Rabbit) >10 g/kg[3]
Occupational Exposure Limits (PEL, TLV) Not available[3]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling 2,4-Dichlorobenzotrichloride.

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron, along with closed-toe shoes, is required. For larger quantities or in case of potential splashing, chemical-resistant coveralls should be worn.[3]

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[3]

Engineering Controls
  • Ventilation: All handling of 2,4-Dichlorobenzotrichloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

Handling Procedures
  • Receiving and Unpacking:

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear appropriate PPE during unpacking.

    • Verify the label information matches the order and the Safety Data Sheet (SDS).

    • Store the container in a designated, secure location.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.

    • Use a scoop or spatula for transferring the solid material. Avoid creating dust.

    • If a solution is required, add the solid slowly to the solvent.

    • Close the container tightly immediately after use.

  • In-Experiment Use:

    • Handle all solutions and reaction mixtures containing 2,4-Dichlorobenzotrichloride within a fume hood.

    • Keep containers closed when not in use.

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2][6] The substance may also be sensitive to moisture.[2][6]

Storage Procedures
  • Location: Store 2,4-Dichlorobenzotrichloride in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10] The recommended storage temperature is between 2-8°C.[8]

  • Container: Keep the container tightly closed and properly labeled.[10]

  • Incompatibility: Store separately from incompatible materials as listed in section 4.3.[2][6]

  • Security: The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact the institution's emergency response team.

    • Provide the SDS to the emergency responders.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]

Waste Disposal
  • All waste containing 2,4-Dichlorobenzotrichloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

Visualizations

Safe_Handling_Workflow Start Start: Receive Chemical RiskAssessment Risk Assessment (Review SDS) Start->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngineeringControls Handling Handling Procedure (Weighing, Dispensing, Use) EngineeringControls->Handling Storage Proper Storage (Cool, Dry, Secure) Handling->Storage Store unused chemical WasteDisposal Waste Disposal (Hazardous Waste Stream) Handling->WasteDisposal Dispose of waste Decontamination Decontaminate Work Area Handling->Decontamination After use Storage->Handling Retrieve for use WasteDisposal->Decontamination End End: Procedure Complete Decontamination->End

Caption: Workflow for the safe handling of 2,4-dichlorobenzotrichloride.

Emergency_Response_Protocol Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Immediate Area Incident->Evacuate Alert Alert Others & Supervisor Incident->Alert FirstAid Administer First Aid (Eyewash, Shower) Evacuate->FirstAid For Exposures SpillControl Control Spill (If safe to do so) Evacuate->SpillControl For Spills EmergencyServices Contact Emergency Services Alert->EmergencyServices Medical Seek Medical Attention FirstAid->Medical Report Report Incident SpillControl->Report Medical->Report EmergencyServices->Report

Caption: Emergency response protocol for incidents involving 2,4-dichlorobenzotrichloride.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Two primary synthetic routes are presented: a modern approach utilizing a Friedel-Crafts reaction with an ionic liquid catalyst, and a classical free-radical chlorination of a toluene derivative. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comparative overview, detailed methodologies, and expected analytical characteristics for the target compound.

Introduction

2,4-dichloro-5-fluoro-(trichloromethyl)benzene, also known as 2,4-dichloro-5-fluorobenzotrichloride, is a key building block in organic synthesis. Its trifunctionalized aromatic ring makes it a versatile precursor for various complex molecules. The primary methods for its synthesis involve either the introduction of a trichloromethyl group onto a pre-functionalized benzene ring or the exhaustive chlorination of a methyl group on a substituted toluene.

This document details two distinct methods for its preparation:

  • Method A: Ionic Liquid-Catalyzed Friedel-Crafts Reaction: A contemporary method that involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a recyclable ionic liquid catalyst. This method is noted for its high yield and reduced by-product formation.[1]

  • Method B: Free-Radical Photochlorination: A traditional approach involving the photo-initiated free-radical chlorination of 2,4-dichloro-5-fluorotoluene. This method, while straightforward, can lead to a mixture of chlorinated products.[1][2]

These notes provide detailed protocols for both syntheses, a comparison of their key metrics, and a guide to the expected analytical characterization of the final product.

Comparative Synthesis Data

The following table summarizes the key quantitative and qualitative aspects of the two synthesis methods described.

ParameterMethod A: Ionic Liquid-Catalyzed Friedel-CraftsMethod B: Free-Radical Photochlorination
Starting Materials 2,4-dichlorofluorobenzene, Carbon tetrachloride2,4-dichloro-5-fluorotoluene, Chlorine gas
Catalyst/Initiator Ionic Liquid: [C₂mim][Cl₂]-AlCl₃UV light, Radical initiator (e.g., AIBN)
Reaction Type Electrophilic Aromatic SubstitutionFree-Radical Chain Reaction
Reaction Temperature 60 °C[1]80-120 °C (typical)
Reaction Time 3-4 hours[1]Variable, dependent on Cl₂ flow and light intensity
Reported Yield ~92.9%[1]Variable, often with by-products
Key Advantages High yield, catalyst recyclability, fewer by-products.[1]Simple reagents, no specialized catalyst synthesis.
Key Disadvantages Requires synthesis of the ionic liquid catalyst.Can produce under- and over-chlorinated products, requires handling of chlorine gas.[2]
Experimental Protocols

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

  • Carbon tetrachloride is a known carcinogen and is toxic. Handle with extreme care.

  • Aluminum chloride is corrosive and reacts violently with water.

  • Chlorine gas is highly toxic and corrosive. Use with appropriate gas handling equipment.

Method A: Ionic Liquid-Catalyzed Friedel-Crafts Reaction

This protocol is adapted from a patented procedure and offers high yield and selectivity.[1]

3.1. Materials and Equipment

  • Reagents: 2,4-dichlorofluorobenzene (16.5 g, 0.1 mol), Carbon tetrachloride (CCl₄, 75 g, 0.49 mol), 1-ethyl-3-methylimidazolium chloride, Aluminum chloride (AlCl₃), Nitrogen gas (N₂).

  • Equipment: 100 mL three-necked round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, vacuum distillation apparatus.

3.2. Synthesis of Ionic Liquid Catalyst ([C₂mim][Cl₂]-AlCl₃)

  • In a nitrogen-purged reaction vessel, combine 35.2 g of bis(1-ethyl-3-methylimidazolium chloride) and 52.3 g of anhydrous aluminum chloride (AlCl₃).

  • Stir the mixture at room temperature under a nitrogen atmosphere until a homogeneous ionic liquid is formed (approximately 87.5 g).

3.3. Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the previously synthesized ionic liquid (87.5 g).

  • Add 2,4-dichlorofluorobenzene (16.5 g, 0.1 mol) and carbon tetrachloride (75 g, 0.49 mol) to the flask.

  • Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • The upper layer is the ionic liquid catalyst, which can be carefully decanted and recovered for reuse.

  • The lower organic phase contains the product. Transfer this layer to a separatory funnel and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess carbon tetrachloride using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.

    • Yield: 24.2 g (92.9%)[1]

    • Melting Point: 293-294 °C (literature)[1]

Method B: Free-Radical Photochlorination (Representative Protocol)

This protocol is a general representation of a free-radical chlorination of a substituted toluene.

3.4. Materials and Equipment

  • Reagents: 2,4-dichloro-5-fluorotoluene, Chlorine gas (Cl₂), Azobisisobutyronitrile (AIBN) or other radical initiator (optional), Inert solvent (e.g., CCl₄), Sodium bicarbonate solution.

  • Equipment: Three-necked flask equipped with a gas inlet tube, condenser, magnetic stirrer, UV lamp (or high-intensity visible light source), gas scrubber (for excess chlorine).

3.5. Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene

  • Set up the reaction apparatus in a fume hood, ensuring the UV lamp can irradiate the flask. The gas outlet should be connected to a scrubber containing a sodium thiosulfate or sodium hydroxide solution to neutralize excess chlorine.

  • Dissolve 2,4-dichloro-5-fluorotoluene in a minimal amount of an inert solvent like carbon tetrachloride in the reaction flask. Add a catalytic amount of AIBN if used.

  • Heat the solution to reflux while stirring.

  • Turn on the UV lamp and begin bubbling chlorine gas through the solution at a steady rate.

  • Monitor the reaction progress by GC analysis of aliquots to observe the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated products.

  • Once the desired level of trichlorination is achieved (or starting material is consumed), stop the chlorine flow and turn off the lamp and heat.

  • Bubble nitrogen gas through the solution to remove any dissolved HCl and unreacted chlorine.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, which may be a mixture of chlorinated species, can be purified by fractional vacuum distillation or recrystallization.

Analytical Characterization (Expected)
  • ¹H-NMR: A single singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the proton at the C6 position, and another singlet for the proton at the C3 position. The exact chemical shifts will be influenced by the surrounding substituents.

  • ¹³C-NMR: Signals for the two C-H carbons, four quaternary carbons in the aromatic ring, and one signal for the -CCl₃ carbon (typically δ 90-105 ppm).

  • ¹⁹F-NMR: A single resonance, likely a doublet of doublets due to coupling with the two ortho protons.

  • IR Spectroscopy (FTIR): Characteristic peaks for C-Cl stretching (around 600-800 cm⁻¹), C-F stretching (around 1200-1250 cm⁻¹), and aromatic C=C stretching (around 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) with a characteristic isotopic pattern for five chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms.

Diagrams and Workflows

5.1. Workflow for Ionic Liquid-Catalyzed Synthesis (Method A)

G cluster_prep Catalyst Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification prep_start Combine Imidazolium Salt and AlCl₃ under N₂ prep_stir Stir at Room Temp. prep_start->prep_stir ionic_liquid Ionic Liquid Catalyst: [C₂mim][Cl₂]-AlCl₃ prep_stir->ionic_liquid reactants Charge Reactor with: 1. Ionic Liquid 2. 2,4-Dichlorofluorobenzene 3. Carbon Tetrachloride ionic_liquid->reactants heat Heat to 60°C Stir for 4 hours reactants->heat cool Cool to Room Temp. heat->cool separate Separate Layers cool->separate recycle Recycle Ionic Liquid separate->recycle wash Wash Organic Phase separate->wash dry Dry & Evaporate Solvent wash->dry distill Vacuum Distillation dry->distill product Final Product: 2,4-dichloro-5-fluoro- (trichloromethyl)benzene distill->product

Caption: Workflow for the synthesis via the ionic liquid-catalyzed method.

5.2. Logical Pathway for Free-Radical Photochlorination (Method B)

G cluster_chlorination Chlorination Steps start 2,4-Dichloro-5-fluorotoluene mono Monochloro Intermediate start->mono + Cl• di Dichloro Intermediate mono->di + Cl• tri Trichloro Product di->tri + Cl• product Final Product tri->product Work-up & Purification initiator Cl₂ / UV Light

Caption: Stepwise free-radical chlorination of the toluene starting material.

References

Application Note: Synthesis of Terephthaloyl Chloride, a Key Precursor for Aramid Fibers, from 1,4-Bis(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength, heat resistance, and lightweight properties. A key monomer in the production of many aramid fibers, such as Kevlar®, is terephthaloyl chloride (TCL). While the compound 2,4-Dichloro-1-(trichloromethyl)benzene is not directly utilized as a primary precursor in the mainstream synthesis of aramid fibers, a structurally related compound, 1,4-bis(trichloromethyl)benzene, is a critical intermediate. This document outlines the synthesis of terephthaloyl chloride from 1,4-bis(trichloromethyl)benzene, a commercially significant process.[1][2]

The primary method for producing terephthaloyl chloride involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid.[1] This process offers high yields and purity, making it suitable for industrial-scale production.[3][4] An alternative starting point is the photocatalytic chlorination of p-xylene to produce the 1,4-bis(trichloromethyl)benzene intermediate.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of terephthaloyl chloride from 1,4-bis(trichloromethyl)benzene and terephthalic acid, based on various experimental protocols.

ParameterEmbodiment 1[4]Embodiment 2[4]Embodiment 3[4]
Catalyst Zinc chlorideFerric chlorideZinc chloride
Catalyst Amount (g) 0.1450.4610.813
Terephthalic Acid (g) 144.8153.8162.6
Reaction Temperature (°C) 120130140
Reaction Time (hours) 876
Product Yield (%) 95.197.198.2
Product Purity (%) 99.9399.9199.94
Product Melting Point (°C) 82.382.282.5

Experimental Protocols

This section provides a detailed methodology for the synthesis of terephthaloyl chloride from p-xylene, proceeding through a 1,4-bis(trichloromethyl)benzene intermediate.

Part 1: Synthesis of 1,4-Bis(trichloromethyl)benzene from p-Xylene

  • Reaction Setup : In a suitable reaction vessel equipped for gas inlet and irradiation, charge 100g of p-xylene.

  • Initiation : Under irradiation from an LED light source with a wavelength of 380-390 nm, begin the introduction of chlorine gas.

  • Chlorination : Maintain the reaction temperature at 130°C while bubbling approximately 481.5g of chlorine gas through the p-xylene over a period of 8 hours.

  • Intermediate Product : The reaction yields a crude product of 1,4-bis(trichloromethyl)benzene.

Part 2: Synthesis of Terephthaloyl Chloride

  • Charging the Reactor : To a reaction flask, add the crude 1,4-bis(trichloromethyl)benzene from Part 1 and a specific amount of terephthalic acid (refer to the table above for examples).

  • Catalyst Addition : Introduce a catalytic amount of either zinc chloride or ferric chloride.

  • Reaction : Heat the mixture to the specified reaction temperature (120-140°C) and maintain for the designated time (6-8 hours), or until the evolution of hydrogen chloride gas ceases.

  • Purification : The resulting reaction solution is subjected to vacuum distillation to yield purified terephthaloyl chloride.

Visualized Workflow and Pathways

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental process.

Synthesis_Pathway cluster_product Final Product p_xylene p-Xylene intermediate 1,4-Bis(trichloromethyl)benzene p_xylene->intermediate Chlorination (LED Light, 130°C) chlorine Chlorine Gas chlorine->intermediate TCL Terephthaloyl Chloride intermediate->TCL Reaction (120-140°C) terephthalic_acid Terephthalic Acid terephthalic_acid->TCL catalyst Catalyst (ZnCl₂ or FeCl₃) catalyst->TCL

Caption: Synthesis pathway of Terephthaloyl Chloride.

Experimental_Workflow start Start step1 Charge p-xylene into reactor start->step1 step2 Initiate chlorination with LED light and Cl₂ gas at 130°C step1->step2 step3 Obtain crude 1,4-bis(trichloromethyl)benzene step2->step3 step4 Add crude intermediate, terephthalic acid, and catalyst to flask step3->step4 step5 Heat reaction mixture (120-140°C) until HCl evolution stops step4->step5 step6 Perform vacuum distillation step5->step6 end Obtain pure Terephthaloyl Chloride step6->end

Caption: Experimental workflow for Terephthaloyl Chloride synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dichloro-1-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the purification of crude 2,4-Dichloro-1-(trichloromethyl)benzene via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable distillation method for purifying this compound? A1: Due to the high boiling point of this compound, vacuum distillation is the recommended method. Distilling at atmospheric pressure can lead to thermal decomposition, resulting in impurities and reduced yield. A patent for purifying similar trichloromethyl-substituted benzenes suggests molecular distillation at temperatures of 75-135 °C under an absolute pressure of 3Pa to 90Pa.[1]

Q2: What are the common impurities in crude this compound? A2: Crude samples typically result from the chlorination of 2,4-dichlorotoluene. Common impurities may include unreacted starting material, partially chlorinated intermediates, and isomers. Key impurities to be aware of are 2,4-dichlorobenzyl chloride and 2,4-dichloro-1-(dichloromethyl)benzene.[2] Isomers such as 1,2-Dichloro-4-(trichloromethyl)benzene may also be present.[3][4]

Q3: What level of purity can be achieved through distillation? A3: With a well-optimized fractional vacuum distillation setup, it is possible to achieve a purity of ≥99%.[4] The efficiency of separation will depend on the distillation column used and the difference in boiling points between the desired product and its impurities.

Q4: What are the critical safety precautions for this distillation? A4: It is crucial to perform the distillation in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken to avoid overheating, as chlorinated hydrocarbons can decompose to form hazardous gases like HCl. Ensure all glassware is free of cracks and is rated for vacuum applications.

Physical Properties of Target Compound and Potential Impurities

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the separation.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 13014-18-1C₇H₃Cl₅264.36No data found at 760 mmHg
1,2-Dichloro-4-(trichloromethyl)benzene (Isomer)13014-24-9C₇H₃Cl₅264.36283.1 @ 760 mmHg[3][4]
2,4-Dichloro-1-(dichloromethyl)benzene134-25-8C₇H₄Cl₄229.92110-115 @ 1 Torr[2]
2,4-Dichlorobenzyl chloride94-99-5C₇H₅Cl₃195.47No data found

Troubleshooting Guide

Problem: The vacuum pump is running, but I cannot achieve the desired low pressure.

  • Possible Cause: There is a leak in the system.

  • Solution: Check all joints and seals. Ensure they are properly greased (if using ground glass joints) and securely clamped. Inspect all glassware for cracks or defects. Check the tubing for any holes or loose connections to the vacuum pump.

Problem: The crude material is bumping violently or boiling uncontrollably.

  • Possible Cause 1: Uneven heating.

  • Solution 1: Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling. Heat the flask using a heating mantle with a stirrer and gradually increase the temperature.

  • Possible Cause 2: The vacuum is too high for the initial temperature.

  • Solution 2: Apply the vacuum gradually while slowly increasing the heat to allow for controlled removal of volatile impurities first.

Problem: The collected distillate is discolored (e.g., yellow or brown).

  • Possible Cause: The distillation temperature is too high, causing thermal decomposition of the product.

  • Solution: Improve the vacuum to allow distillation at a lower temperature. A high-quality vacuum pump and a leak-free system are essential. Ensure the heating mantle temperature is not set excessively high.

Problem: The separation between fractions is poor, leading to impure product.

  • Possible Cause: The distillation column is not efficient enough.

  • Solution: Use a fractional distillation column, such as a Vigreux or packed column, to increase the surface area for vapor-liquid equilibrium. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. Optimize the heating rate to be slow and steady.

Experimental Protocol: Vacuum Distillation

This protocol outlines a standard procedure for the purification of crude this compound.

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (or multiple flasks for collecting different fractions).
  • Connect the apparatus to a vacuum pump via a trap cooled with a cold bath (e.g., dry ice/acetone) to protect the pump.
  • Place a calibrated manometer between the trap and the pump to monitor the system pressure.
  • Place the round-bottom flask in a heating mantle equipped with a magnetic stirrer.

2. Distillation Procedure:

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
  • Begin stirring and slowly evacuate the system. Check for leaks as the pressure drops.
  • Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask.
  • Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. Based on available data, 2,4-dichloro-1-(dichloromethyl)benzene will distill at a lower temperature than the target compound.[2]
  • As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
  • Continue distillation until the temperature either begins to drop or rises sharply, indicating the end of the product fraction.
  • Turn off the heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

3. Analysis:

  • Analyze the collected fractions using appropriate analytical techniques (e.g., Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR)) to determine purity.

Distillation Troubleshooting Workflow

G start Distillation Issue Identified issue1 Poor Vacuum start->issue1 issue2 Bumping / Uncontrolled Boiling start->issue2 issue3 Poor Separation start->issue3 issue4 Product Discoloration start->issue4 cause1a System Leaks issue1->cause1a cause2a Uneven Heating issue2->cause2a cause2b Initial Temp Too Low issue2->cause2b cause3a Inefficient Column issue3->cause3a cause3b Poor Heat Regulation issue3->cause3b cause4a Thermal Decomposition issue4->cause4a sol1a Check & Grease Joints Inspect Glassware & Tubing cause1a->sol1a Solution sol2a Use Stir Bar / Boiling Chips Ensure Gradual Heating cause2a->sol2a Solution sol2b Apply Vacuum Before Full Heat cause2b->sol2b Solution sol3a Use Fractionating Column (e.g., Vigreux) cause3a->sol3a Solution sol3b Insulate Column Reduce Heating Rate cause3b->sol3b Solution sol4a Improve Vacuum to Lower BP Reduce Mantle Temperature cause4a->sol4a Solution

Caption: A workflow diagram for troubleshooting common distillation issues.

References

Minimizing byproduct formation in the synthesis of 2,4-dichlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,4-dichlorobenzotrichloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,4-dichlorobenzotrichloride?

A1: The most common industrial method for the synthesis of 2,4-dichlorobenzotrichloride is the side-chain photochlorination of 2,4-dichlorotoluene. This process involves the reaction of 2,4-dichlorotoluene with chlorine gas under ultraviolet (UV) light.[1] A radical initiator, such as azobisisobutyronitrile (AIBN), is often used to facilitate the reaction.

Q2: What are the major byproducts I should be aware of during the synthesis of 2,4-dichlorobenzotrichloride?

A2: The primary byproducts are typically incompletely chlorinated intermediates. These include:

  • 2,4-Dichlorobenzyl chloride (monochlorinated byproduct)

  • 2,4-Dichlorobenzal chloride (dichlorinated byproduct)

Other potential byproducts can include:

  • Over-chlorinated species: Further chlorination of the aromatic ring can occur, especially at elevated temperatures.[2]

  • Isomeric impurities: If the starting 2,4-dichlorotoluene is not pure, other dichlorotoluene isomers may be present and subsequently chlorinated.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Gas chromatography (GC) is the recommended method for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (2,4-dichlorotoluene) and the formation of the intermediate and final products. The reaction should be continued until the starting material is no longer detectable or is below a specified threshold (e.g., ≤0.05%).[1]

Q4: What is the most effective method for purifying the final product?

A4: Fractional distillation under reduced pressure (vacuum distillation) is the most effective technique for purifying 2,4-dichlorobenzotrichloride from the lower-boiling, under-chlorinated byproducts. The significant difference in boiling points between 2,4-dichlorobenzotrichloride and the mono- and di-chlorinated intermediates allows for their efficient separation.

Troubleshooting Guides

Issue 1: High Levels of Under-Chlorinated Byproducts (2,4-Dichlorobenzyl chloride and 2,4-Dichlorobenzal chloride)

This is the most common issue, indicating that the chlorination reaction has not gone to completion.

Potential Cause Troubleshooting Action
Insufficient Reaction Time Continue the reaction and monitor via GC until the desired level of conversion is achieved.
Low Chlorine Flow Rate Ensure a consistent and adequate flow of chlorine gas into the reaction mixture. The flow rate should be carefully controlled to avoid both incomplete reaction and potential over-chlorination.
Inadequate UV Light Intensity Check the UV lamp to ensure it is functioning correctly and providing sufficient light intensity to initiate the radical chain reaction. The wavelength of the light source should ideally be in the range of 300-400 nm.
Low Reaction Temperature While high temperatures can lead to ring chlorination, a temperature that is too low can slow down the reaction rate. Maintain the temperature within the optimal range (typically 95-120°C).[1]
Depleted Radical Initiator If using a chemical initiator like AIBN, its half-life at the reaction temperature is crucial. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[1]
Issue 2: Formation of Ring-Chlorinated Byproducts

The presence of byproducts with chlorine atoms substituted on the aromatic ring indicates a deviation from the desired side-chain radical chlorination pathway.

Potential Cause Troubleshooting Action
High Reaction Temperature Temperatures above the recommended range can promote electrophilic aromatic substitution (ring chlorination). Maintain strict temperature control. Side-chain chlorination is favored over ring chlorination at higher temperatures, but excessively high temperatures can lead to unwanted side reactions. A common temperature range is between 90-130°C.[3]
Presence of Lewis Acid Catalysts Contamination with Lewis acids (e.g., iron chlorides from the reactor vessel) can catalyze ring chlorination. Ensure the reactor is made of an inert material (e.g., glass-lined) and that all reagents are free from such contaminants.

Quantitative Data

The following tables summarize typical reaction conditions and their impact on product purity.

Table 1: Influence of Reaction Time on Product Composition

Reaction Time (hours) 2,4-Dichlorotoluene (%) 2,4-Dichlorobenzyl chloride (%) 2,4-Dichlorobenzal chloride (%) 2,4-Dichlorobenzotrichloride (%)
1>5030-40<10<1
210-2050-6020-305-10
4<15-1560-7020-30
6<0.1<110-20>80
8<0.05<0.5<5>95

Note: These are illustrative values and can vary based on other reaction parameters.

Table 2: Effect of Temperature on Byproduct Formation

Temperature (°C) Primary Product Major Byproducts Notes
60-802,4-Dichlorobenzyl chlorideUnreacted 2,4-dichlorotolueneSlower reaction rate.
95-1202,4-Dichlorobenzotrichloride2,4-Dichlorobenzal chlorideOptimal range for desired product.
>1302,4-DichlorobenzotrichlorideIncreased ring-chlorinated byproductsHigher risk of side reactions.[3]

Experimental Protocols

Detailed Protocol for the Synthesis of 2,4-Dichlorobenzotrichloride

This protocol is a general guideline and may require optimization based on your specific laboratory setup.

  • Apparatus Setup:

    • Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube for chlorine, a thermometer, and a reflux condenser.

    • The outlet of the condenser should be connected to a gas scrubber to neutralize excess chlorine and the HCl byproduct.

    • Position a UV lamp (e.g., a high-pressure mercury lamp) to irradiate the reaction flask.

  • Reaction Procedure:

    • Charge the flask with 2,4-dichlorotoluene and the radical initiator (e.g., 0.2-1% by mass of AIBN).[1]

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 95-105°C).[1]

    • Once the temperature is stable, turn on the UV lamp and start bubbling chlorine gas through the mixture at a controlled rate.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

    • If necessary, add more initiator in portions during the reaction.

    • Continue the reaction until the concentration of 2,4-dichlorotoluene is below 0.05%.[1]

    • Once the reaction is complete, turn off the chlorine supply and the UV lamp.

    • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.[1]

  • Purification:

    • The crude product can be purified by fractional vacuum distillation.

    • Collect the fraction corresponding to the boiling point of 2,4-dichlorobenzotrichloride. The lower-boiling fractions will contain the under-chlorinated byproducts.

Visualizations

Synthesis_Pathway 2_4_Dichlorotoluene 2,4-Dichlorotoluene 2_4_Dichlorobenzyl_chloride 2,4-Dichlorobenzyl chloride (Byproduct) 2_4_Dichlorotoluene->2_4_Dichlorobenzyl_chloride + Cl2, hv 2_4_Dichlorobenzal_chloride 2,4-Dichlorobenzal chloride (Byproduct) 2_4_Dichlorobenzyl_chloride->2_4_Dichlorobenzal_chloride + Cl2, hv 2_4_Dichlorobenzotrichloride 2,4-Dichlorobenzotrichloride (Product) 2_4_Dichlorobenzal_chloride->2_4_Dichlorobenzotrichloride + Cl2, hv

Caption: Reaction pathway for the synthesis of 2,4-dichlorobenzotrichloride.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps High_Byproducts High levels of byproducts in crude product? Check_Reaction_Time Increase reaction time and monitor by GC High_Byproducts->Check_Reaction_Time Yes Check_Chlorine_Flow Verify and adjust chlorine flow rate Check_Reaction_Time->Check_Chlorine_Flow Check_UV_Lamp Inspect UV lamp functionality Check_Chlorine_Flow->Check_UV_Lamp Check_Temperature Ensure temperature is in optimal range Check_UV_Lamp->Check_Temperature Check_Initiator Consider staged addition of initiator Check_Temperature->Check_Initiator

Caption: Troubleshooting workflow for high byproduct formation.

References

Technical Support Center: Degradation of 2,4-Dichloro-1-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of 2,4-dichloro-1-(trichloromethyl)benzene in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis of the trichloromethyl group. This group is highly reactive towards water and readily converts into a carboxylic acid, forming 2,4-dichlorobenzoic acid.[1][2][3][4][5] This reaction can proceed under neutral, acidic, or basic conditions.[1][3]

Q2: Can this compound undergo reductive dechlorination?

A2: Yes, under anaerobic conditions and in the presence of suitable electron donors and microbial populations, reductive dechlorination is a plausible degradation pathway.[6][7][8][9] This process involves the stepwise removal of chlorine atoms from the aromatic ring. For instance, it could be reduced to monochlorinated and ultimately non-chlorinated derivatives of benzotrichloride or its hydrolysis products.

Q3: Is photodegradation a significant pathway for this compound?

A3: Photodegradation can be a relevant degradation pathway, particularly under UV irradiation. The energy from UV light can induce the homolytic cleavage of carbon-chlorine bonds, leading to the formation of reactive radical species and subsequent degradation products.[10][11]

Q4: What are the likely major degradation products I should be looking for?

A4: The major expected degradation products are:

  • From Hydrolysis: 2,4-dichlorobenzoic acid is the primary product.[1][3][5]

  • From Reductive Dechlorination: A series of less chlorinated analogues, such as 2-chloro-1-(trichloromethyl)benzene, 4-chloro-1-(trichloromethyl)benzene, and eventually (trichloromethyl)benzene, followed by their respective hydrolysis products (e.g., 2-chlorobenzoic acid, 4-chlorobenzoic acid, and benzoic acid).

  • From Photodegradation: A complex mixture of chlorinated and non-chlorinated aromatic compounds, including chlorinated benzaldehydes and benzoic acids, may be formed.[10]

Q5: What analytical techniques are most suitable for studying the degradation of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and identifying the volatile parent compound and its degradation products.[12][13][14][15][16] For less volatile products like carboxylic acids, derivatization may be necessary prior to GC-MS analysis, or High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector can be used.[15]

Troubleshooting Guides

Issue 1: My degradation experiment is showing very slow or no degradation of this compound.

  • Question: Why is the degradation rate so slow?

    • Answer:

      • For Hydrolysis: While the trichloromethyl group is reactive, the overall rate can be influenced by pH and temperature. Ensure your experimental conditions are appropriate. Hydrolysis is generally faster at higher temperatures and under acidic or basic conditions.[1][3] Check the pH of your solution throughout the experiment, as the formation of HCl during hydrolysis can decrease the pH and potentially slow down the reaction in unbuffered solutions.

      • For Reductive Dechlorination: This is a biologically mediated process. The absence of a suitable microbial consortium or the lack of an appropriate electron donor will prevent degradation.[7] Ensure your anaerobic conditions are strictly maintained, as the presence of oxygen can inhibit the process.

      • For Photodegradation: The wavelength and intensity of the light source are critical.[11] Ensure your lamp is emitting at an appropriate UV wavelength and that the light is able to penetrate the solution. The presence of other UV-absorbing compounds in your solution can also limit the light available for the target compound.

Issue 2: I am seeing unexpected peaks in my chromatogram.

  • Question: What could be the source of these unknown compounds?

    • Answer:

      • Impurities: The starting material of this compound may contain impurities from its synthesis, such as isomers or compounds with different degrees of chlorination on the methyl group (e.g., 2,4-dichloro-1-(dichloromethyl)benzene).

      • Intermediate Products: You may be observing transient intermediates of the degradation pathway. For example, in reductive dechlorination, you would expect to see a sequential appearance and disappearance of less chlorinated compounds.

      • Secondary Reactions: The initial degradation products may undergo further reactions. For instance, under harsh UV irradiation, ring-opening products might be formed.

Issue 3: I am having difficulty quantifying the degradation products, especially the carboxylic acids.

  • Question: How can I improve the analysis of acidic degradation products?

    • Answer:

      • Derivatization for GC-MS: Carboxylic acids are often not volatile enough for direct GC-MS analysis. Consider derivatization to convert them into more volatile esters (e.g., by reaction with diazomethane or a silylating agent like BSTFA).

      • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and polar compounds like carboxylic acids. A C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV or MS detector is a common setup.

      • pH Adjustment: When extracting acidic products from your aqueous sample, ensure the pH is adjusted to be well below the pKa of the carboxylic acids (typically pH < 2) to ensure they are in their protonated, less polar form, which is more efficiently extracted into an organic solvent.

Experimental Protocols

Protocol 1: Study of Hydrolysis of this compound

Objective: To determine the rate of hydrolysis and identify the hydrolysis products.

Materials:

  • This compound

  • Buffered aqueous solutions (e.g., pH 5, 7, and 9)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., a stable chlorinated aromatic compound not expected to be formed during the reaction)

  • Reagents for derivatization (if using GC-MS for acid analysis)

  • GC-MS or HPLC system

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile) to aid dissolution in the aqueous buffer.

  • In a series of temperature-controlled reaction vessels, add the buffered aqueous solution.

  • Spike the buffered solutions with the stock solution of this compound to achieve the desired initial concentration. Also, add the internal standard.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the extraction solvent and acidify if necessary (for carboxylic acid products).

  • Extract the analytes into the organic phase.

  • Analyze the organic extract using GC-MS (for the parent compound and any volatile products) or HPLC (for non-volatile products). If analyzing for 2,4-dichlorobenzoic acid by GC-MS, perform a derivatization step on the extract before injection.

  • Quantify the disappearance of the parent compound and the formation of products over time using the internal standard for calibration.

Protocol 2: Study of Reductive Dechlorination of this compound

Objective: To investigate the anaerobic degradation and identify the dechlorination products.

Materials:

  • This compound

  • Anaerobic microbial culture (e.g., from an anaerobic digester)

  • Anaerobic mineral medium

  • Electron donor (e.g., lactate, acetate)

  • Anaerobic glassware (serum bottles with butyl rubber stoppers)

  • Inert gas (e.g., N₂/CO₂)

  • GC-MS system

Procedure:

  • Prepare the anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber.

  • Inoculate the medium with the anaerobic microbial culture.

  • Add the electron donor to the bottles.

  • Spike the bottles with a stock solution of this compound.

  • Seal the bottles and incubate them in the dark at a constant temperature (e.g., 30-37 °C).

  • Prepare sterile controls (autoclaved inoculum) and controls without an electron donor to ensure degradation is biotic and dependent on the added substrate.

  • At regular time intervals, sacrifice a bottle from each condition.

  • Extract the entire content of the bottle with an appropriate organic solvent.

  • Analyze the extract by GC-MS to identify and quantify the parent compound and its dechlorination products.

Data Presentation

Table 1: Hydrolysis Rates of Benzotrichloride Derivatives (Analogous Compounds)

CompoundpHTemperature (°C)Half-lifeReference
BenzotrichlorideNot specifiedAmbient~2.4 minutes[4]
Benzotrichloride0-145, 20, 30Rate is pH-independent[2]

Table 2: Reductive Dechlorination of Related Chlorinated Aromatic Compounds

CompoundConditionsMajor ProductsReference
PentachlorophenolAnaerobic sludgeTetrachlorophenols, Trichlorophenols[8]
PentachlorophenolMethanogenic consortium3-Chlorophenol

Visualizations

Hydrolysis_Pathway This compound This compound 2,4-Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl_chloride This compound->2,4-Dichlorobenzoyl_chloride Partial Hydrolysis 2,4-Dichlorobenzoic_acid 2,4-Dichlorobenzoic_acid This compound->2,4-Dichlorobenzoic_acid Complete Hydrolysis 2,4-Dichlorobenzoyl_chloride->2,4-Dichlorobenzoic_acid Hydrolysis

Caption: Proposed hydrolysis pathway of this compound.

Reductive_Dechlorination_Pathway cluster_dechlorination Reductive Dechlorination cluster_hydrolysis Hydrolysis This compound This compound Monochloro-(trichloromethyl)benzene_isomers Monochloro-(trichloromethyl)benzene_isomers This compound->Monochloro-(trichloromethyl)benzene_isomers - Cl 2,4-Dichlorobenzoic_acid 2,4-Dichlorobenzoic_acid This compound->2,4-Dichlorobenzoic_acid (Trichloromethyl)benzene (Trichloromethyl)benzene Monochloro-(trichloromethyl)benzene_isomers->(Trichloromethyl)benzene - Cl Monochlorobenzoic_acid_isomers Monochlorobenzoic_acid_isomers Monochloro-(trichloromethyl)benzene_isomers->Monochlorobenzoic_acid_isomers Benzoic_acid Benzoic_acid (Trichloromethyl)benzene->Benzoic_acid

Caption: Plausible reductive dechlorination and subsequent hydrolysis pathways.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_data Data Processing Experiment_Design Design Experiment (Hydrolysis/Reductive Dechlorination) Reagent_Preparation Prepare Reagents & Stock Solutions Experiment_Design->Reagent_Preparation Experiment_Setup Set up Reaction Vessels (Aqueous Buffer/Anaerobic Medium) Reagent_Preparation->Experiment_Setup Initiate_Reaction Initiate Reaction (Spike Compound) Experiment_Setup->Initiate_Reaction Sampling Collect Samples at Time Intervals Initiate_Reaction->Sampling Extraction Extract Analytes Sampling->Extraction Analysis Analyze by GC-MS/HPLC Extraction->Analysis Data_Analysis Quantify Compounds & Determine Rates Analysis->Data_Analysis Pathway_Elucidation Identify Products & Propose Pathway Data_Analysis->Pathway_Elucidation

Caption: General experimental workflow for studying degradation pathways.

References

Technical Support Center: Selective Chlorination of 2,4-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective chlorination to synthesize 2,4-dichlorotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during the selective chlorination of toluene or p-chlorotoluene to produce 2,4-dichlorotoluene.

Issue Potential Cause Troubleshooting Steps
Low Selectivity for 2,4-Dichlorotoluene Inappropriate Catalyst: The catalyst used may not favor the formation of the 2,4-isomer.- Catalyst Selection: Employ catalysts known to enhance 2,4-dichlorotoluene selectivity, such as zirconium tetrachloride, which has been shown to increase its formation compared to iron-based catalysts.[1] Zeolite catalysts, like K-L, can also offer high selectivity for 2,4-dichlorotoluene over other isomers.[2] - Catalyst Purity: Ensure the catalyst is free from impurities that might promote side reactions.
Suboptimal Reaction Temperature: The reaction temperature can significantly influence isomer distribution.- Temperature Control: Maintain the reaction temperature within the optimal range. For chlorination using zirconium tetrachloride, a temperature range of 10°C to 30°C is preferred to minimize side-chain chlorination and other byproducts.[1]
Formation of Multiple Isomers Non-selective Catalyst: Catalysts like iron or aluminum chloride can lead to a mixture of dichlorotoluene isomers.- Use of Shape-Selective Catalysts: Zeolites, with their defined pore structures, can provide shape selectivity, favoring the formation of specific isomers. - Co-catalysts: The use of co-catalysts, such as sulfur or sulfur-containing compounds with a primary catalyst like SbCl5, can improve the selectivity of the chlorination reaction.[3]
Side-Chain Chlorination High Reaction Temperature: Temperatures exceeding 60°C can promote the chlorination of the methyl group.[1]- Maintain Low Temperature: Ensure the reaction temperature is kept below 60°C. Since chlorination is an exothermic reaction, external cooling may be necessary to maintain the desired temperature range.[1]
UV Light Exposure: The presence of UV light can initiate free-radical chain reactions, leading to side-chain chlorination.- Conduct Reaction in the Dark: Perform the chlorination in the absence of light to prevent photo-induced side-chain reactions.
Formation of Trichlorotoluenes Over-chlorination: Excessive exposure to chlorine or prolonged reaction times can lead to the formation of trichlorinated byproducts.- Control Stoichiometry: Carefully control the amount of chlorine added. The chlorination is typically continued until the reaction mixture contains an average of 1.5 to 2.0 gram atoms of chlorine per mole of the starting material.[1] - Monitor Reaction Progress: Use analytical techniques like Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the desired conversion is achieved.
Difficult Separation of Isomers Similar Physical Properties: The various dichlorotoluene isomers often have very similar boiling points, making separation by distillation challenging.[4]- Fractional Distillation: While challenging, fractional distillation is a common method for separating 2,4-dichlorotoluene from other isomers.[1] - Alternative Routes: Consider alternative synthesis routes that produce a cleaner product mixture, such as the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene using a catalyst like HZSM-5.[5][6]

Frequently Asked Questions (FAQs)

1. What is the most common starting material for the synthesis of 2,4-dichlorotoluene?

The most common starting material is p-chlorotoluene, which is chlorinated to introduce a second chlorine atom. Toluene can also be used, but this will produce a mixture of monochlorotoluene isomers first.

2. Which catalysts are recommended for improving the selectivity of 2,4-dichlorotoluene?

Zirconium tetrachloride is a highly effective catalyst for increasing the yield of 2,4-dichlorotoluene from the chlorination of p-chlorotoluene.[1] Zeolite catalysts, such as K-L, have also demonstrated high selectivity for 2,4-dichlorotoluene.[2]

3. What are the typical reaction conditions for the selective chlorination of p-chlorotoluene?

Using zirconium tetrachloride as a catalyst, the recommended reaction temperature is between 5°C and 60°C, with a preferred range of 10°C to 30°C to minimize side-chain chlorination.[1] The catalyst concentration is typically between 0.5% and 1.5% by weight of the p-chlorotoluene.[1]

4. How can I minimize the formation of side-chain chlorinated byproducts?

To minimize side-chain chlorination, it is crucial to maintain the reaction temperature below 60°C and to carry out the reaction in the absence of UV light.[1]

5. What are the main byproducts to expect, and how can they be minimized?

The main byproducts are other dichlorotoluene isomers (such as 2,5- and 3,4-dichlorotoluene), trichlorotoluenes, and side-chain chlorinated products. To minimize these, use a selective catalyst, control the reaction temperature, and carefully monitor the stoichiometry of the chlorinating agent.

6. Is there an alternative to direct chlorination for producing 2,4-dichlorotoluene?

Yes, an alternative method is the isomerization of 2,5-dichlorotoluene. This can be achieved using catalysts like HZSM-5, which can yield high selectivity for 2,4-dichlorotoluene.[5][6] Another method involves the diazotization and chlorination of 2,4-diaminotoluene.[7]

Experimental Protocols

Selective Chlorination of p-Chlorotoluene using Zirconium Tetrachloride

This protocol is based on the process described for achieving a high yield of 2,4-dichlorotoluene.

Materials:

  • p-Chlorotoluene

  • Zirconium tetrachloride (catalyst)

  • Gaseous chlorine

  • Glass chlorination vessel with stirring capability and a gas inlet

  • Cooling bath

  • Distillation apparatus

Procedure:

  • Charge the glass chlorination vessel with p-chlorotoluene.

  • Add zirconium tetrachloride catalyst, typically 0.5% to 1.5% of the weight of p-chlorotoluene.[1]

  • Stir the mixture to ensure the catalyst is evenly dispersed.

  • Maintain the reaction temperature between 10°C and 30°C using a cooling bath.[1]

  • Introduce a stream of gaseous chlorine into the reaction mixture.

  • Continue the chlorination until the reaction mixture reaches an average of 1.5 to 2.0 gram atoms of chlorine per mole of p-chlorotoluene. This can be monitored by the weight increase of the reaction mixture.[1]

  • Upon completion, the reaction mixture will contain unreacted p-chlorotoluene, dichlorotoluenes, and small amounts of trichlorotoluenes.

  • Fractionally distill the mixture to separate the 2,4-dichlorotoluene from other components.[1]

Data Summary

Catalyst Performance in Chlorination of p-Chlorotoluene
Catalyst Key Advantages Typical Selectivity/Yield Reference
Zirconium Tetrachloride High selectivity for 2,4-dichlorotoluene.Produces a dichlorotoluene fraction containing at least 80% 2,4-dichlorotoluene.[1][1]
Iron (Fe) Common Lewis acid catalyst.Results in a lower relative amount of 2,4-dichlorotoluene compared to zirconium tetrachloride.[1]
Zeolite K-L Shape-selective, leading to high 2,4-DCT selectivity.Can achieve a high yield of 2,4-DCT (e.g., 43.9 wt% at 57.2 wt% conversion of 4-CT).[2][2]
Isomerization of 2,5-Dichlorotoluene to 2,4-Dichlorotoluene
Catalyst Reaction Temperature Selectivity for 2,4-DCT Reference
HZSM-5 (unmodified) 350°C66.4%[5][6]
HZSM-5 (hydrothermally modified) 350°CUp to 78.7%[5][6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification start Start charge_reactor Charge Reactor with p-Chlorotoluene start->charge_reactor add_catalyst Add ZrCl4 Catalyst (0.5-1.5 wt%) charge_reactor->add_catalyst set_temp Set Temperature (10-30°C) add_catalyst->set_temp add_cl2 Introduce Gaseous Chlorine set_temp->add_cl2 monitor Monitor Reaction (Weight Gain) add_cl2->monitor stop_reaction Stop Reaction monitor->stop_reaction distill Fractional Distillation stop_reaction->distill product 2,4-Dichlorotoluene distill->product

Caption: Workflow for selective chlorination of p-chlorotoluene.

troubleshooting_logic issue Low Selectivity for 2,4-Dichlorotoluene cause1 Inappropriate Catalyst issue->cause1 Isomer Mixture? cause2 Suboptimal Temperature issue->cause2 Side-chain Products? cause3 Over-chlorination issue->cause3 Trichlorotoluenes Present? solution1a Use Selective Catalyst (e.g., ZrCl4, Zeolites) cause1->solution1a solution2a Control Temperature (10-30°C) cause2->solution2a solution3a Monitor Chlorine Stoichiometry cause3->solution3a

Caption: Troubleshooting logic for low 2,4-dichlorotoluene selectivity.

References

Technical Support Center: Optimizing Reaction Conditions for Trichloromethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the trichloromethylation of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing these critical reactions.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. General Questions

Q1: What are the main methods for trichloromethylating aromatic compounds?

A1: There are three primary methods for introducing a trichloromethyl group onto an aromatic ring:

  • Electrophilic Trichloromethylation (e.g., Friedel-Crafts type reactions): This method typically involves the reaction of an aromatic compound with a trichloromethyl cation equivalent, often generated from carbon tetrachloride (CCl₄) and a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Radical Trichloromethylation: This approach utilizes radical initiators to generate a trichloromethyl radical from a precursor like bromotrichloromethane (BrCCl₃) or carbon tetrachloride, which then adds to the aromatic ring.

  • Nucleophilic Trichloromethylation: This method involves the reaction of an aromatic substrate with a nucleophilic trichloromethylating agent, such as trimethyl(trichloromethyl)silane (TMSCCl₃), often activated by a fluoride source.

Q2: How do I choose the right trichloromethylation method for my substrate?

A2: The choice of method depends largely on the electronic properties of your aromatic substrate:

  • Electron-rich aromatic compounds (e.g., anisole, toluene) are generally good candidates for electrophilic trichloromethylation. However, care must be taken to avoid polyalkylation.

  • Electron-deficient aromatic compounds (e.g., nitrobenzene) are often challenging for electrophilic methods and may require more forcing conditions or alternative approaches like nucleophilic aromatic substitution or radical reactions.

  • Aromatic aldehydes and ketones can undergo nucleophilic addition of a trichloromethyl anion. A decarboxylative approach using sodium trichloroacetate is particularly effective for aromatic aldehydes.[1][2]

II. Electrophilic Trichloromethylation (Friedel-Crafts Type)

Q3: My Friedel-Crafts trichloromethylation is giving very low or no yield. What are the possible causes and solutions?

A3: Low or no yield in Friedel-Crafts reactions can stem from several factors:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and that your reagents and solvents are anhydrous. Using a fresh, unopened bottle of the Lewis acid is recommended.

  • Deactivated Aromatic Ring: Strongly deactivated aromatic rings (e.g., those with nitro or cyano groups) are generally unreactive under Friedel-Crafts conditions. Consider alternative synthetic routes for these substrates.

  • Catalyst Deactivation by Substrate: If your substrate contains basic functional groups (e.g., amines), they can form a complex with the Lewis acid, deactivating it. It may be necessary to use a protecting group strategy or a large excess of the catalyst.

  • Insufficient Catalyst Loading: While catalytic amounts are often desired, Friedel-Crafts acylations, and by extension, some alkylations, may require stoichiometric or even excess amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.

Q4: I am observing multiple trichloromethylated products (polyalkylation). How can I favor mono-substitution?

A4: Polyalkylation is a common issue in Friedel-Crafts alkylation because the introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material. To favor mono-substitution, you can try the following:

  • Use a Large Excess of the Aromatic Substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.

  • Lower the Reaction Temperature: This can help to reduce the rate of the second alkylation reaction.

  • Use a Milder Lewis Acid: Switching from a highly active catalyst like AlCl₃ to a milder one like FeCl₃ can sometimes provide better selectivity.

  • Control Stoichiometry: Carefully controlling the molar ratio of the reactants can help favor monoalkylation.

Q5: My product is an isomer of what I expected. What could be the cause?

A5: This is likely due to carbocation rearrangement, a common occurrence in Friedel-Crafts alkylation when using primary or some secondary alkylating agents. The initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift before it reacts with the aromatic ring. To avoid this:

  • Use an Acylating Agent Followed by Reduction: Friedel-Crafts acylation introduces a deactivating acyl group, which prevents both polyacylation and rearrangement. The resulting ketone can then be reduced to the desired alkyl group.

  • Choose a Different Precursor: If possible, select a trichloromethylating agent that forms a more stable carbocation directly, thus minimizing the driving force for rearrangement.

III. Decarboxylative Trichloromethylation of Aromatic Aldehydes

Q6: I am trying the decarboxylative trichloromethylation of an electron-deficient aromatic aldehyde and see significant amounts of a byproduct. What is it and how can I prevent it?

A6: The likely byproduct is from a competing Cannizzaro reaction, which can occur under the basic conditions generated during the reaction, especially with electron-deficient aldehydes. To suppress the Cannizzaro reaction, it is beneficial to add a proton source to the reaction mixture. Malonic acid has been shown to be an effective additive for the trichloromethylation of electron-deficient aldehydes using sodium trichloroacetate (NaTCA) in DMSO.[1][2]

Q7: Is an additive like malonic acid always necessary for the decarboxylative trichloromethylation of aromatic aldehydes?

A7: No, for electron-rich aromatic aldehydes, the addition of malonic acid is not required and can even be counterproductive. These substrates can be efficiently trichloromethylated using only sodium trichloroacetate in DMSO.[1][2]

IV. Radical Trichloromethylation

Q8: My radical trichloromethylation is not initiating. What should I check?

A8: Failure to initiate a radical reaction can be due to several factors:

  • Initiator Decomposition: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) has been stored correctly (often refrigerated and protected from light) and has not expired.

  • Insufficient Temperature: Radical initiators have a specific temperature range for efficient decomposition to generate radicals. Check the recommended temperature for your chosen initiator and ensure your reaction is maintained within that range.

  • Presence of Inhibitors: Oxygen is a well-known inhibitor of radical reactions. Ensure your reaction is properly deoxygenated, for example, by bubbling an inert gas (nitrogen or argon) through the solvent prior to and during the reaction. Your starting materials may also contain inhibitors from their manufacturing process that need to be removed.

  • Incorrect Wavelength for Photoinitiation: If you are using a photoinitiator, make sure the light source you are using emits at the correct wavelength to induce decomposition of the initiator.

V. Work-up and Purification

Q9: What is a general work-up procedure for a Friedel-Crafts trichloromethylation reaction?

A9: A typical work-up involves quenching the reaction, followed by extraction and purification:

  • Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and a suitable quenching agent, often dilute hydrochloric acid. This hydrolyzes the Lewis acid and breaks up any complexes.

  • Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). The organic layers are typically combined.

  • Washing: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove the bulk of the dissolved water).

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography or recrystallization.

Q10: What are some common impurities I might encounter and how can I remove them?

A10: Common impurities include:

  • Starting Materials: Unreacted aromatic substrate or trichloromethylating agent. These can often be removed by column chromatography.

  • Polyalkylated Products: As discussed in Q4, these can be minimized by adjusting reaction conditions. If they do form, careful column chromatography or fractional distillation under reduced pressure may be required for separation.

  • Isomeric Products: Resulting from carbocation rearrangements. Separation of isomers can be challenging and may require high-performance liquid chromatography (HPLC) or careful recrystallization.

  • Byproducts from Side Reactions: The nature of these will depend on the specific reaction. Identification by techniques like NMR and mass spectrometry will guide the choice of purification method.

Data Presentation

The following tables summarize typical reaction conditions and yields for the trichloromethylation of various aromatic compounds.

Table 1: Decarboxylative Trichloromethylation of Aromatic Aldehydes [1][2][3]

Aromatic AldehydeReagentsSolventTime (min)Temperature (°C)Yield (%)
4-NitrobenzaldehydeNaTCA, Malonic AcidDMSO40-60Room Temp90-95
3,4-DichlorobenzaldehydeNaTCA, Malonic AcidDMSO40-60Room Temp94
4-CyanobenzaldehydeNaTCA, Malonic AcidDMSO40-60Room Temp91
AnisaldehydeNaTCADMSO40-60Room Temp92
4-MethylbenzaldehydeNaTCADMSO40-60Room Temp85
CinnamaldehydeNaTCADMSO40-60Room Temp81

Table 2: Electrophilic Trichloromethylation of Arenes (Illustrative)

Aromatic SubstrateTrichloromethylating AgentLewis AcidSolventTime (h)Temperature (°C)Yield (%)
BenzeneCarbon TetrachlorideAlCl₃Benzene (excess)2-4RefluxModerate
TolueneCarbon TetrachlorideAlCl₃Toluene (excess)3-5RefluxModerate
AnisoleCarbon TetrachlorideFeCl₃Dichloromethane4-60 - RTVaries
MesityleneCarbon TetrachlorideAlCl₃Carbon Tetrachloride2-30 - RTGood

Note: Yields for electrophilic trichloromethylation can vary significantly based on the specific conditions and the ratio of reactants.

Experimental Protocols

Protocol 1: Decarboxylative Trichloromethylation of an Electron-Deficient Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)[3]
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrobenzaldehyde (1.0 equiv), sodium trichloroacetate (1.5 equiv), and malonic acid (1.0 equiv) in anhydrous DMSO.

  • Reaction: Stir the reaction mixture at room temperature for 40-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add a 40% w/w aqueous solution of sodium bisulfate to the reaction mixture and stir for an additional 30 minutes.

  • Extraction: Add toluene to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Decarboxylative Trichloromethylation of an Electron-Rich Aromatic Aldehyde (e.g., Anisaldehyde)[3]
  • Preparation: In a round-bottom flask with a magnetic stir bar, dissolve the anisaldehyde (1.0 equiv) and sodium trichloroacetate (1.5 equiv) in anhydrous DMSO.

  • Reaction: Stir the mixture at room temperature for 40-60 minutes, monitoring by TLC.

  • Work-up and Isolation: Follow steps 3-5 from Protocol 1. Purification may not be necessary for some high-purity products.

Mandatory Visualizations

Diagram 1: General Workflow for Electrophilic Trichloromethylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Aromatic Substrate & Solvent A->B C Cool Reaction Mixture B->C D Add Lewis Acid (e.g., AlCl3) C->D E Slowly Add CCl4 D->E F Stir at Controlled Temperature E->F G Quench with Ice/Acid F->G H Extract with Organic Solvent G->H I Wash (Water, Bicarbonate, Brine) H->I J Dry & Concentrate I->J K Purify (Chromatography/Recrystallization) J->K

Caption: Workflow for electrophilic aromatic trichloromethylation.

Diagram 2: Troubleshooting Logic for Low Yield in Friedel-Crafts Reactions

G Start Low/No Yield Q1 Is the aromatic ring strongly deactivated? Start->Q1 Sol1 Consider alternative methods (e.g., radical, nucleophilic) Q1->Sol1 Yes Q2 Are reagents/solvents anhydrous? Q1->Q2 No End Re-run Optimized Reaction Sol1->End Sol2 Use freshly dried solvents and a new bottle of Lewis acid. Q2->Sol2 No Q3 Does the substrate have basic functional groups? Q2->Q3 Yes Sol2->End Sol3 Use a protecting group strategy or increase catalyst loading. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting low yields in Friedel-Crafts reactions.

References

Resolving isomeric impurities in pentachlorotoluene mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of isomeric impurities in pentachlorotoluene mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in a pentachlorotoluene sample?

Pentachlorotoluene (C₇H₃Cl₅) has a toluene core (a benzene ring with a methyl group) and five chlorine substituents. The primary compound is typically 2,3,4,5,6-pentachlorotoluene. Isomeric impurities arise from different arrangements of the five chlorine atoms on the aromatic ring. While there are several theoretical pentachlorotoluene isomers, common impurities may also include isomers of tetrachlorotoluene or other related chlorinated aromatic compounds formed during synthesis. The control and analysis of these impurities are critical in pharmaceutical development, as different isomers can have varying toxicological and pharmacological profiles.[1]

Q2: Which analytical techniques are most suitable for separating pentachlorotoluene isomers?

The most powerful and commonly used techniques for separating isomers of halogenated aromatic compounds like pentachlorotoluene are high-resolution capillary Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2]

  • Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometer (GC-MS), is highly effective for separating volatile and thermally stable compounds.[3] The high efficiency of capillary columns is crucial for resolving isomers with very similar physical properties.[4]

  • High-Performance Liquid Chromatography (HPLC) is also a robust technique, often used in a reversed-phase mode.[5] Specialized columns can provide unique selectivity for halogenated compounds.[6] HPLC coupled with Mass Spectrometry (LC-MS) or a Diode Array Detector (DAD) is frequently used for impurity profiling.[7][8]

Gas Chromatography (GC) Troubleshooting Guide

Gas chromatography is a primary method for analyzing pentachlorotoluene isomers due to their volatility.

Q3: I am not getting baseline separation of my isomeric peaks. How can I improve resolution?

Poor resolution is a common issue when isomers have similar boiling points and polarities. Consider the following troubleshooting steps, changing only one parameter at a time.[9]

Troubleshooting Poor GC Resolution

Parameter Action Rationale
Oven Temperature Program Decrease the initial temperature and/or reduce the ramp rate (e.g., from 10°C/min to 5°C/min).[2] A slower temperature ramp increases the interaction time of the analytes with the stationary phase, allowing for better separation of closely eluting compounds.
Column Selection Use a longer capillary column (e.g., 60 m instead of 30 m) or one with a thicker film. A longer column increases the number of theoretical plates, enhancing separation efficiency.[4]
Stationary Phase Switch to a stationary phase with different selectivity. For aromatic isomers, a mid-polarity phase (e.g., 50% phenyl polysiloxane) or a liquid crystalline stationary phase may offer better resolution than a standard non-polar phase (e.g., DB-5ms).[4] Different stationary phases provide alternative separation mechanisms (e.g., based on molecular shape or pi-pi interactions) that can resolve isomers not separable on standard phases.

| Carrier Gas Flow Rate | Optimize the linear velocity (flow rate) of the carrier gas (Helium or Hydrogen). | Each column has an optimal flow rate for maximum efficiency (van Deemter equation). Deviating from this optimum can decrease resolution. |

Diagram: Troubleshooting Workflow for Poor Peak Resolution

G start Poor Resolution Observed check_temp Decrease Oven Ramp Rate (e.g., by 2-5°C/min) start->check_temp check_column Use a Longer Column or Different Stationary Phase check_temp->check_column No success Resolution Achieved check_temp->success Improved? check_flow Optimize Carrier Gas Flow Rate check_column->check_flow No check_column->success Improved? review_protocol Consult Literature for Specialized Columns (e.g., Liquid Crystalline) check_flow->review_protocol No check_flow->success Improved?

Caption: Decision tree for systematically troubleshooting poor chromatographic resolution.

Q4: Can you provide a starting GC-MS protocol for pentachlorotoluene isomer analysis?

While the optimal method must be developed empirically, the following protocol, based on methods for similar chlorinated aromatic compounds, serves as an excellent starting point.[2][10]

Example GC-MS Protocol for Pentachlorotoluene Isomers

Parameter Suggested Starting Condition
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Splitless mode
Inlet Temperature 280 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 8 °C/min to 300 °CHold: 5 min at 300 °C
MS Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C

| Mass Range | Scan m/z 50-400 for identificationUse SIM mode for quantification |

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC offers an orthogonal approach to GC and is particularly useful for less volatile impurities.

Q5: My peaks are tailing or splitting in my reversed-phase HPLC method. What is the cause?

Peak tailing and splitting can arise from several issues, including secondary interactions with the column, column contamination, or mismatched solvent strengths.[11]

Troubleshooting Common HPLC Peak Shape Problems

Problem Probable Cause Recommended Solution
Peak Tailing (Asymmetry > 1.2) Secondary Interactions: Basic analytes interacting with acidic silanols on the silica surface. Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a mobile phase modifier like triethylamine (TEA) in small concentrations (e.g., 0.1%).
Column Overload: Injecting too much sample mass. Reduce the injection volume or dilute the sample.[11]
Split Peaks Partially Blocked Frit: Contamination at the head of the column. Reverse flush the column (if permitted by the manufacturer). If this fails, replace the column. Use an in-line filter to prevent future blockage.[11]
Injection Solvent Effect: Sample is dissolved in a solvent much stronger than the mobile phase. Dissolve the sample in the mobile phase itself or in a weaker solvent.[11]

| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector and detector. | Use shorter, narrower ID tubing (e.g., 0.005") to minimize dead volume. |

Q6: Standard C18 columns are not resolving my isomers. What other columns can I try?

For halogenated aromatic compounds, leveraging alternative separation mechanisms can be highly effective.

  • Pentafluorophenyl (PFP) Phases: These columns are highly recommended for separating halogenated compounds.[12] They provide unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions that differ significantly from standard C18 phases.[6]

  • Phenyl-Hexyl Phases: These columns also offer alternative pi-pi interactions that can help differentiate between positional isomers of aromatic compounds.[12]

Q7: What is a good starting point for an HPLC method for pentachlorotoluene?

The following protocol provides a solid foundation for developing a separation method. Optimization of the mobile phase gradient and temperature will likely be required.

Example HPLC-DAD Protocol for Pentachlorotoluene Isomers

Parameter Suggested Starting Condition
HPLC System HPLC with Diode Array Detector (DAD) or MS
Column PFP or Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 60% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD, monitor at 220 nm

| Injection Volume | 5 µL |

General Impurity Analysis Workflow

A systematic approach is crucial for successfully identifying and resolving isomeric impurities.

Diagram: General Workflow for Isomeric Impurity Analysis

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Identification & Validation start Receive Sample lit_review Literature Review for Analogous Compounds start->lit_review screen_cols Screen GC & HPLC Columns (e.g., C18, PFP, DB-5) lit_review->screen_cols optimize Optimize Gradient, Temperature, and Flow Rate screen_cols->optimize run_ms Run GC-MS / LC-MS to Confirm Mass optimize->run_ms validate Validate Method (LOD, LOQ, Linearity) run_ms->validate quantify Quantify Impurities validate->quantify end_node Report Results quantify->end_node

Caption: A systematic workflow for developing and validating an impurity analysis method.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of Chlorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of chlorinated aromatics.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Activity with Lewis Acid Catalysts (e.g., FeCl₃, AlCl₃)

Question: My Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is deactivating much faster than expected in the chlorination of toluene. What are the likely causes and how can I troubleshoot this?

Answer:

Rapid deactivation of Lewis acid catalysts is most commonly due to poisoning by moisture . These catalysts are highly sensitive to water, which leads to hydrolysis and the formation of inactive iron or aluminum hydroxides/oxides.

Troubleshooting Steps:

  • Verify Reactant and Solvent Purity:

    • Moisture Content: Ensure all reactants (aromatic substrate, chlorinating agent) and solvents are rigorously dried. Use freshly distilled solvents and properly stored reagents. The water content in toluene, for instance, should ideally be below 0.03% by weight.[1]

    • Other Impurities: Basic impurities in the feedstock can neutralize the Lewis acid catalyst. Consider passing liquid reagents through a column of activated alumina to remove impurities.

  • Control the Reaction Atmosphere:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Use oven-dried glassware and assemble the apparatus while hot, allowing it to cool under a stream of inert gas.

  • Monitor for HCl Evolution:

    • A decrease in the evolution of hydrogen chloride (HCl) gas, a byproduct of the reaction, is a direct indicator of a drop in catalytic activity.

  • Catalyst Loading:

    • While it may seem counterintuitive, an insufficient amount of catalyst can sometimes lead to perceived rapid deactivation as the limited active sites are quickly consumed or poisoned. Ensure you are using an appropriate catalyst loading, typically in the range of 0.25 to 5 grams per mole of aromatic substrate.[2]

Issue 2: Gradual Decrease in Conversion with Solid Acid Catalysts (e.g., Zeolites)

Question: I am using a zeolite catalyst (e.g., H-ZSM-5) for the chlorination of benzene, and I'm observing a steady decline in conversion over several runs. What is causing this and how can I address it?

Answer:

The most probable cause of gradual deactivation in zeolite catalysts is coke formation . Coke consists of heavy, carbonaceous deposits that block the catalyst's pores and cover its active sites.

Troubleshooting Steps:

  • Analyze for Coke Deposition:

    • Visual Inspection: A darkening of the catalyst from white/light-colored to grey or black is a strong indication of coking.

    • Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst.

    • Spectroscopic Analysis: Techniques like UV-Vis and FT-IR spectroscopy can provide information on the nature of the coke species (e.g., polyaromatic hydrocarbons).[3]

  • Optimize Reaction Conditions:

    • Temperature: Higher reaction temperatures can accelerate coking. Try to operate at the lowest temperature that still provides a reasonable reaction rate.

    • Feedstock Purity: Olefins or other unsaturated compounds in the feed can act as coke precursors. Ensure high-purity starting materials.

  • Catalyst Regeneration:

    • If coking is confirmed, the catalyst can often be regenerated. The most common method is oxidative regeneration , which involves burning off the coke in a controlled manner. A detailed protocol for this is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in aromatic chlorination?

A1: The primary deactivation mechanisms depend on the type of catalyst used:

  • For Lewis Acids (e.g., FeCl₃, AlCl₃):

    • Poisoning: This is the most common issue, primarily caused by water, which hydrolyzes the catalyst into an inactive form. Other basic impurities can also neutralize the acid catalyst.

  • For Solid Acids (e.g., Zeolites like ZSM-5):

    • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface and within its pores blocks access to the active sites.[4][5]

    • Pore Blockage: The coke deposits can physically obstruct the micropores of the zeolite, preventing reactant molecules from reaching the active sites.[4]

Q2: How can I regenerate a deactivated catalyst?

A2: Regeneration methods are specific to the catalyst and the deactivation mechanism:

  • Coked Zeolite Catalysts: The most common method is oxidative regeneration . This involves carefully heating the catalyst in a stream of air or a dilute oxygen/inert gas mixture to burn off the carbonaceous deposits.[6] Temperatures are typically in the range of 450-550°C.[4] In some cases, washing with a solvent can remove less stubborn deposits.

  • Poisoned Lewis Acid Catalysts: Regeneration of hydrolyzed Lewis acids is generally not practical in a laboratory setting. It is more effective to prevent deactivation by rigorously excluding water from the reaction system.

Q3: Can the deactivated catalyst be restored to its original activity?

A3: In many cases, a significant portion of the catalyst's activity can be restored. For coked zeolites, a carefully controlled oxidative regeneration can often restore the catalyst to near-fresh activity. However, repeated regeneration cycles or harsh regeneration conditions can lead to irreversible changes in the catalyst structure, such as sintering, which will result in a permanent loss of activity.

Q4: Does the aromatic substrate influence the rate of catalyst deactivation?

A4: Yes. Aromatic compounds with electron-donating groups (activating groups), such as toluene, react faster in electrophilic aromatic substitution.[7] This higher reactivity can sometimes lead to a faster rate of coke formation on solid acid catalysts compared to less reactive substrates like benzene.

Data Presentation: Catalyst Performance

The following table summarizes typical performance data for fresh, deactivated, and regenerated catalysts in aromatic chlorination. Note that specific values can vary significantly based on the exact reaction conditions and catalyst preparation.

Catalyst StageAromatic SubstrateCatalystConversion (%)Selectivity to Monochloro-Isomer (%)Reference
Fresh TolueneZeolite K-L~100%p-chlorotoluene: 76.2%, o-chlorotoluene: 20.0%Request PDF[8]
Deactivated (Coked) TolueneZeolite ZSM-5Decreases over timeSelectivity may shiftGeneral Observation[9][10]
Regenerated TolueneCoked ZeoliteActivity can be largely recoveredSelectivity often restoredGeneral Principle[6]
Fresh BenzeneFeCl₃HighChlorobenzene is the main product[11]
Deactivated (Moisture) BenzeneFeCl₃Drastic drop in activity-General Knowledge

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Toluene using a FeCl₃ Catalyst

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reactant Charging: To the flask, add toluene (e.g., 1 mole) and anhydrous ferric chloride (FeCl₃) (e.g., 1-3 grams).[2]

  • Reaction Initiation: Begin stirring the mixture and bubble dry chlorine gas through the solution at a controlled rate. The reaction is typically carried out at a temperature between 310-320 K.[12]

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of HCl gas (which can be bubbled through a trap containing a basic solution) and by taking aliquots for analysis by Gas Chromatography (GC).

  • Work-up: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen. The reaction mixture can be washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any remaining HCl. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the products are purified by distillation.

Protocol 2: Oxidative Regeneration of a Coked Zeolite Catalyst

  • Catalyst Recovery: After the chlorination reaction, the coked zeolite catalyst is recovered by filtration and washed with a solvent (e.g., dichloromethane) to remove any adsorbed organic molecules.

  • Drying: The washed catalyst is dried in an oven at 100-120°C to remove the solvent.

  • Regeneration Setup: Place the dried, coked catalyst in a quartz tube furnace.

  • Oxidative Treatment:

    • Pass a slow, controlled stream of dry air or a mixture of 5-10% oxygen in nitrogen over the catalyst bed.

    • Slowly ramp the temperature to the target regeneration temperature (typically 450-550°C).[4] The optimal temperature should be determined experimentally for the specific catalyst.

    • Hold at this temperature for several hours until the coke is completely combusted. The disappearance of the black or grey color is a visual indicator of coke removal.

  • Cooling: After regeneration, cool the catalyst to room temperature under a flow of an inert gas like nitrogen.

  • Post-Regeneration Analysis: The activity of the regenerated catalyst should be tested using the original reaction protocol to determine the effectiveness of the regeneration process.

Visualizations

Diagram 1: Deactivation Pathway of Lewis Acid Catalysts

G A Active FeCl₃ Catalyst B Moisture (H₂O) Poisoning A->B Exposure to moisture C Hydrolysis Reaction B->C D Inactive Iron Hydroxide/Oxide (Fe(OH)₃ / Fe₂O₃) C->D Formation of inactive species E Loss of Catalytic Activity D->E

Caption: Deactivation of a Lewis acid catalyst via hydrolysis.

Diagram 2: Deactivation Pathway of Zeolite Catalysts by Coking

G A Fresh Zeolite Catalyst (e.g., H-ZSM-5) B Aromatic Chlorination Reaction A->B C Formation of Heavy Hydrocarbon Byproducts B->C D Deposition on Catalyst Surface and in Pores (Coking) C->D E Pore Blockage & Active Site Coverage D->E F Reduced Reactant Access E->F G Catalyst Deactivation F->G

Caption: Deactivation of a zeolite catalyst through coking and pore blockage.

Diagram 3: Experimental Workflow for Catalyst Testing and Regeneration

G cluster_0 Catalyst Performance Evaluation cluster_1 Regeneration Cycle A Fresh Catalyst Activity Test B Monitor Deactivation (Multiple Runs) A->B C Characterize Deactivated Catalyst (TGA, Spectroscopy) B->C D Regenerate Catalyst (e.g., Oxidative Treatment) C->D Proceed to Regeneration E Characterize Regenerated Catalyst D->E F Test Activity of Regenerated Catalyst E->F F->B Re-enter Deactivation Study

Caption: Workflow for evaluating catalyst deactivation and regeneration.

References

Technical Support Center: Managing Thermal Decomposition of 2,4-Dichloro-1-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the thermal decomposition of 2,4-Dichloro-1-(trichloromethyl)benzene is limited in publicly available literature. Therefore, this guide is based on the general principles of thermal decomposition of chlorinated aromatic hydrocarbons and data from analogous compounds. Researchers should always perform a thorough safety assessment and preliminary analysis before conducting experiments at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

A1: The thermal decomposition of this compound is expected to proceed through the cleavage of the C-Cl and C-C bonds of the trichloromethyl group, as well as potential reactions involving the aromatic ring at higher temperatures. The primary decomposition products are likely to include hydrogen chloride (HCl), phosgene, and various chlorinated aromatic and aliphatic hydrocarbons. In the presence of oxygen, carbon monoxide (CO), carbon dioxide (CO2), and additional chlorinated compounds may be formed.

Q2: At what temperature does this compound begin to decompose?

A2: While specific data for this compound is unavailable, studies on similar chlorinated hydrocarbons suggest that decomposition may begin at temperatures as low as 230°C, with significant decomposition occurring at higher temperatures.[1] The exact onset of decomposition will depend on factors such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalysts.

Q3: What are the primary safety concerns when heating this compound?

A3: The primary safety concerns are the release of corrosive and toxic gases, such as hydrogen chloride and potentially phosgene.[2] These gases can cause severe respiratory irritation and damage to equipment.[3] There is also a risk of pressure buildup in a closed system due to gas evolution. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Q4: How can I minimize the corrosion of my equipment during thermal analysis?

A4: The generation of HCl gas is a major cause of corrosion in thermal analysis instruments. To minimize this, consider using a system with corrosion-resistant components. If possible, use a lower sample mass to reduce the total amount of corrosive gas produced. After the experiment, it is crucial to clean the instrument thoroughly according to the manufacturer's instructions to remove any residual corrosive materials. Some TGA systems offer a "halogen option" which includes corrosion-resistant parts.

Q5: What is the best way to dispose of the residues from thermal decomposition experiments?

A5: The residues from thermal decomposition may contain hazardous chlorinated compounds. Therefore, they should be treated as hazardous waste.[4] Collect the residues in a sealed, properly labeled container and dispose of them through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[4]

Troubleshooting Guides

Common Issues in Thermal Analysis of this compound
Problem Potential Cause Recommended Solution
Unexpectedly low decomposition temperature Presence of impurities that act as catalysts.Ensure the purity of the sample using appropriate analytical techniques (e.g., GC-MS, NMR).
Irreproducible TGA/DSC results Inconsistent sample packing in the crucible. Variations in heating rate.Ensure consistent sample mass and packing density. Use a calibrated and well-maintained instrument.
Instrument contamination and memory effects Adsorption of decomposition products onto instrument surfaces.Clean the TGA furnace and sample holder between runs. Perform blank runs to check for residual contamination.
Baseline drift or noise in TGA/DSC curve Corrosive off-gases reacting with the balance or sensor.Use a protective purge gas (e.g., nitrogen, argon). Consider using a TGA with a protected balance mechanism.
No peaks or unexpected peaks in GC-MS of decomposition products Decomposition products are too volatile or not volatile enough for the chosen GC method. Adsorption of polar compounds in the GC column.Optimize the GC temperature program and column type. Use a derivatization agent if necessary to improve volatility and peak shape.

Experimental Protocols

Detailed Methodology for TGA-GC/MS Analysis

This protocol provides a general framework for the analysis of the thermal decomposition of this compound using a coupled Thermogravimetric Analyzer and Gas Chromatograph-Mass Spectrometer (TGA-GC/MS).

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) with a high-temperature furnace and a mass flow controller for purge gases.

  • Heated transfer line to connect the TGA to the GC.

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).[5]

  • Mass Spectrometer (MS) detector (e.g., quadrupole or ion trap).

2. TGA Parameters:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Purge Gas: High-purity nitrogen or helium at a flow rate of 20-50 mL/min.[6]

  • Temperature Program:

    • Equilibrate at 30°C for 10 minutes.

    • Ramp up to 800°C at a heating rate of 10°C/min.

  • Data Collection: Record the mass loss as a function of temperature.

3. GC-MS Parameters:

  • Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of the decomposition products (e.g., 250-300°C).

  • Injector: Split/splitless injector, operated in splitless mode during the TGA run.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 280°C at 10°C/min, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Analyze the TGA curve to determine the onset of decomposition, major mass loss steps, and final residue amount.

  • Identify the evolved gases at different temperatures by analyzing the corresponding GC-MS chromatograms and mass spectra. Use a mass spectral library (e.g., NIST) for compound identification.

Visualizations

Thermal_Decomposition_Pathway Figure 1: Postulated Thermal Decomposition Pathway This compound This compound Initial C-Cl Bond Cleavage Initial C-Cl Bond Cleavage This compound->Initial C-Cl Bond Cleavage Heat Radical Intermediates Radical Intermediates Initial C-Cl Bond Cleavage->Radical Intermediates HCl Elimination HCl Elimination Radical Intermediates->HCl Elimination Phosgene Formation Phosgene Formation Radical Intermediates->Phosgene Formation Chlorinated Aromatic Fragments Chlorinated Aromatic Fragments Radical Intermediates->Chlorinated Aromatic Fragments Further Decomposition/Polymerization Further Decomposition/Polymerization Chlorinated Aromatic Fragments->Further Decomposition/Polymerization Soot/Char Soot/Char Further Decomposition/Polymerization->Soot/Char

Caption: Postulated thermal decomposition pathway for this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for TGA-GC/MS Analysis start Experiment Start unexpected_results Unexpected TGA/GC-MS Results? start->unexpected_results check_sample Check Sample Purity & Preparation unexpected_results->check_sample Yes end Successful Analysis unexpected_results->end No check_tga Review TGA Parameters (Heating Rate, Purge Gas) check_sample->check_tga check_gcms Review GC-MS Parameters (Temperatures, Column) check_tga->check_gcms instrument_check Perform Instrument Calibration & Blank Run check_gcms->instrument_check consult_sds Consult Safety Data Sheet for Known Hazards instrument_check->consult_sds modify_protocol Modify Experimental Protocol consult_sds->modify_protocol modify_protocol->start

Caption: A logical workflow for troubleshooting common issues during TGA-GC/MS analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing chlorinated compounds by Gas Chromatography (GC).

Troubleshooting Guide: Step-by-Step Diagnosis and Resolution

This section offers a systematic approach to identifying and resolving the root causes of peak tailing for chlorinated compounds.

Q1: Why are my chlorinated compound peaks tailing?

Peak tailing for chlorinated compounds is a common chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] This can compromise both qualitative and quantitative analysis by affecting peak integration and resolution. The primary causes are often related to active sites within the GC system that interact with the analytes.[1][2] These active sites can be exposed silanol groups in the inlet liner or on the column surface.[1][3]

Q2: How do I begin troubleshooting the peak tailing?

A good first step is to determine if the issue is systemic or specific to your chlorinated analytes.

  • If all peaks in the chromatogram are tailing , including the solvent peak and any non-polar compounds, the problem is likely a physical issue within the GC system.[2][4][5] This could be related to improper column installation, leaks, or dead volumes.[1][2]

  • If only the chlorinated and other polar analyte peaks are tailing , the issue is likely due to chemical interactions (adsorption) with active sites in the system.[4][5][6]

The following workflow can help you systematically diagnose the problem.

Troubleshooting_Workflow A Peak Tailing Observed for Chlorinated Compound B Are all peaks tailing? A->B C Physical Issue Likely B->C Yes D Chemical Activity Likely B->D No E Check Column Installation (Cut, Depth, Ferrules) C->E F Perform Inlet Maintenance (Replace Liner, Septum, Seal) D->F E->F G Perform System Leak Check F->G H Trim Column Inlet (15-20 cm) F->H K Re-evaluate Peak Shape G->K I Perform Column Conditioning H->I J Consider Derivatization (Silylation) I->J J->K

Caption: Troubleshooting workflow for GC peak tailing.

Q3: What are the most common causes of peak tailing for chlorinated compounds and how can I fix them?

For active compounds like chlorinated aromatics, the most common causes are related to active sites within the GC system that can interact with the analyte.[1]

Potential Cause Symptoms Solution
Active/Contaminated Inlet Liner Tailing specific to polar/active compounds like chlorinated analytes.Replace the liner with a new, deactivated one. Use tweezers and powder-free gloves to handle the new liner.[7]
Column Activity/Contamination Gradual increase in tailing over time, especially for later-eluting compounds.Trim 15-20 cm from the front of the column. If tailing persists, perform column conditioning or replace the column.[8][9]
Improper Column Installation All peaks in the chromatogram exhibit tailing.Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the inlet and detector.[4][8]
System Leaks Tailing of all peaks, often accompanied by a noisy baseline.Perform a leak check of the inlet fittings, septum, and column connections using an electronic leak detector.[10]
Contamination from Septum Tailing and/or extraneous peaks.Replace the septum. It's good practice to change it daily if the instrument is in heavy use.
Interaction with Ion Source (GC-MS) Tailing that persists even after inlet and column maintenance.Clean the MS ion source. This is particularly relevant when using halogenated solvents like dichloromethane.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good diagnostic test to see if my inlet liner is the problem?

Inject a standard of a non-polar, non-active compound (like an alkane). If the alkane peak is symmetrical while your chlorinated analyte peak tails, it strongly suggests that the liner or another part of the system has active sites.[1]

Q2: What type of inlet liner is best for analyzing chlorinated compounds?

For active compounds, a highly inert, deactivated liner is recommended.[1] Liners treated with silanization (e.g., Siltek®) can significantly reduce interactions with active analytes.

Q3: Can the injection technique affect peak shape?

Yes. For splitless injections, if the initial oven temperature is too high, it can cause peak distortion that may appear as tailing.[1] Additionally, a slow injection can lead to broader peaks.[1]

Q4: How often should I perform inlet maintenance?

The frequency of maintenance depends on the number and cleanliness of the samples you run. For labs with high throughput or those analyzing dirty samples, daily or weekly replacement of the septum and liner may be necessary.

Q5: What is column conditioning and when should I do it?

Column conditioning is the process of heating a new column (or one that has been stored) to a high temperature to remove any volatile compounds and stabilize the stationary phase.[12][13] It should be performed when a new column is installed or if the column performance has degraded.

Q6: Can using chlorinated solvents cause peak tailing?

Yes, in GC-MS analysis, the use of chlorinated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride in the ion source, which can cause significant peak tailing, especially for higher molecular weight compounds.[11] If this is suspected, cleaning the ion source and switching to a non-halogenated solvent is recommended.[11]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down and Depressurize: Cool the GC inlet to below 50°C and turn off the carrier gas flow.

  • Remove Old Components: Loosen and remove the septum retaining nut. Use tweezers to remove the old septum. Then, remove the inlet liner.

  • Clean the Inlet: If there is visible residue, clean the inlet surfaces with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone).[14]

  • Install New Components: While wearing powder-free gloves, place a new O-ring on a new, deactivated liner.[14] Carefully insert the new liner into the inlet. Place a new septum in the retaining nut and tighten it—do not overtighten.

  • Pressurize and Leak Check: Restore the carrier gas flow and use an electronic leak detector to check for leaks around the fittings.[14]

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet.[14]

Protocol 2: GC Column Trimming

  • Cool Down and Depressurize: Cool the GC oven and inlet and turn off the carrier gas.

  • Disconnect the Column: Carefully loosen and disconnect the column nut from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing about 15-20 cm from the inlet end. Gently snap the column at the score.[14]

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean, flat, and at a 90-degree angle. A poor cut can cause peak distortion.[4][14]

  • Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth.

  • Pressurize and Equilibrate: Restore carrier gas flow, check for leaks, and allow the system to equilibrate.

Protocol 3: Silylation for Active Compounds

For highly active chlorinated compounds that continue to tail even in a well-maintained system, derivatization can be an effective solution. Silylation replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing tailing.[15]

  • Sample Preparation: Evaporate the sample extract containing the chlorinated compound to dryness under a gentle stream of nitrogen.

  • Derivatization: Add a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dry sample residue.[15][16] The reaction is typically performed in a sealed vial and may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

  • Analysis: Inject an aliquot of the derivatized sample directly into the GC.

Note: Always consult specific derivatization protocols for your class of compounds and silylating agent.

References

Validation & Comparative

Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Dichlorobenzotrichlorides

Dichlorinated benzotrichloride isomers are valuable intermediates in the synthesis of a wide range of chemical products, including pesticides, dyes, and pharmaceuticals. The reactivity of these compounds is primarily centered around the trichloromethyl group, which is susceptible to nucleophilic substitution reactions, most notably hydrolysis to the corresponding benzoic acid derivatives. The rate of these reactions is significantly influenced by the substitution pattern of the chlorine atoms on the benzene ring, which alters the electronic and steric environment of the reactive center.

Factors Influencing Reactivity

The reactivity of the trichloromethyl group in dichlorobenzotrichloride isomers is governed by a combination of electronic and steric effects exerted by the chlorine substituents on the benzene ring.

Electronic Effects: The two chlorine atoms on the benzene ring are electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This effect tends to stabilize the partial positive charge that develops on the benzylic carbon during the transition state of nucleophilic attack, thereby increasing the reactivity of the trichloromethyl group towards nucleophiles like water. However, chlorine atoms also possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). The net electronic effect is a combination of these opposing forces.

Steric Effects: The presence of chlorine atoms, particularly in the ortho positions (2- and 6- positions) relative to the trichloromethyl group, can sterically hinder the approach of a nucleophile to the reactive carbon atom. This steric hindrance can significantly decrease the rate of reaction.

Comparative Reactivity of Isomers

Based on these principles, a qualitative comparison of the reactivity of different dichlorobenzotrichloride isomers towards hydrolysis can be inferred. The primary reaction considered is the hydrolysis of the trichloromethyl group to a carboxylic acid group.

IsomerExpected Relative ReactivityRationale
3,5-Dichloro-1-(trichloromethyl)benzene HighestThe two chlorine atoms are in the meta positions, exerting a strong, cumulative electron-withdrawing inductive effect that activates the trichloromethyl group towards nucleophilic attack. Steric hindrance is minimal.
3,4-Dichloro-1-(trichloromethyl)benzene HighBoth chlorine atoms contribute to the electron-withdrawing effect. The para-chloro substituent can exert a +R effect, slightly deactivating compared to the 3,5-isomer, but the overall inductive pull remains strong with minimal steric hindrance.
2,4-Dichloro-1-(trichloromethyl)benzene ModerateThe chlorine at the 4-position is activating due to its -I effect. However, the chlorine at the 2-position, while also electron-withdrawing, introduces significant steric hindrance to the approach of the nucleophile, thus reducing the overall reactivity compared to the 3,4- and 3,5-isomers.
2,5-Dichloro-1-(trichloromethyl)benzene ModerateSimilar to the 2,4-isomer, the 2-chloro substituent introduces steric hindrance. The 5-chloro group contributes a -I effect.
2,3-Dichloro-1-(trichloromethyl)benzene LowThe ortho-chloro (at position 2) provides significant steric hindrance. The additional chloro group at the 3-position further increases electron withdrawal but the steric effect is expected to dominate.
2,6-Dichloro-1-(trichloromethyl)benzene LowestThe presence of two ortho-chloro substituents creates a highly sterically hindered environment around the trichloromethyl group, making nucleophilic attack extremely difficult. This isomer is expected to be the least reactive.

Note: This table presents a qualitative comparison based on theoretical principles. Experimental verification is required for quantitative assessment.

Experimental Protocols

To quantitatively assess the reactivity of these isomers, a comparative kinetic study of their hydrolysis can be performed.

Experimental Protocol: Comparative Kinetics of Hydrolysis of Dichlorobenzotrichloride Isomers

Objective: To determine and compare the rate constants for the hydrolysis of various dichlorobenzotrichloride isomers under controlled conditions.

Materials:

  • This compound

  • Other dichlorobenzotrichloride isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, 3,5-)

  • Dioxane (or another suitable water-miscible solvent)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Reaction flasks with stoppers

  • Pipettes and burettes

Procedure:

  • Solution Preparation: Prepare stock solutions of each dichlorobenzotrichloride isomer of a known concentration (e.g., 0.05 M) in dioxane.

  • Reaction Setup: For each isomer, place a known volume of the stock solution into a reaction flask. Place the flasks in a constant temperature water bath (e.g., 50 °C) to equilibrate.

  • Initiation of Reaction: To start the hydrolysis, add a predetermined volume of deionized water to each flask, ensuring the final concentrations are known. Start a timer immediately after the addition of water.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) from each reaction flask.

  • Quenching and Titration: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone or by rapid cooling. Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of hydrolyzed substrate at each time point can be calculated from the volume of NaOH used. The reaction is expected to follow pseudo-first-order kinetics with respect to the dichlorobenzotrichloride, as water is in large excess. The pseudo-first-order rate constant (k') can be determined by plotting ln([Substrate]t/[Substrate]0) versus time.

Safety Precautions: Dichlorobenzotrichlorides are corrosive and potentially toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

Visualizations

Reaction Pathway: Hydrolysis of the Trichloromethyl Group

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_products Products Reactant Dichlorobenzotrichloride (Ar-CCl3) Intermediate1 Hemiorthoester-like Intermediate Reactant->Intermediate1 + H2O (Nucleophilic Attack) HCl Hydrochloric Acid (HCl) H2O Water (H2O) Intermediate2 Acyl Chloride (Ar-COCl) Intermediate1->Intermediate2 - HCl Product Dichlorobenzoic Acid (Ar-COOH) Intermediate2->Product + H2O - HCl

Caption: Hydrolysis mechanism of a dichlorobenzotrichloride to the corresponding benzoic acid.

Experimental Workflow: Comparative Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_results Data Processing A Prepare stock solutions of each isomer in dioxane B Set up reaction flasks in a constant temperature bath A->B C Initiate hydrolysis by adding water to each flask B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in aliquots D->E F Titrate liberated HCl with standardized NaOH E->F G Calculate concentration of hydrolyzed substrate F->G H Plot kinetic data to determine rate constants G->H I Compare reactivity of isomers H->I

Efficacy Showdown: A Comparative Analysis of Fungicides Derived from Chlorinated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and mechanisms of key chlorinated toluene-derived fungicides.

This guide provides an objective comparison of the efficacy of prominent fungicides derived from chlorinated toluenes: chlorothalonil, flutolanil, dichlofluanid, and tolylfluanid. The information presented is curated from scientific literature to aid in research and development efforts.

At a Glance: Comparative Efficacy

The following table summarizes the in vitro efficacy of the selected fungicides against various fungal pathogens. Efficacy is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of a fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively. Lower values indicate higher efficacy.

FungicideFRAC CodeMode of ActionTarget PathogenEfficacy (EC50/MIC in µg/mL)Reference
Chlorothalonil M05Multi-site contact activity; reacts with glutathione and inactivates sulfhydryl enzymes.[1]Fusarium solaniEC50: 28.4[2]
Botrytis cinereaEC50: 46.8[2]
Flutolanil 7Systemic; Succinate Dehydrogenase Inhibitor (SDHI) in the mitochondrial respiratory chain (Complex II).[3]Rhizoctonia solaniMIC: 2.0[4]
Dichlofluanid M05Multi-site contact activity; sulfamide that inhibits spore germination.Botrytis cinereaEC50: 3.40 (mycelial growth)[5]
Tolylfluanid M05Multi-site contact activity; sulfamide that inhibits spore germination.Data not available in searched literature--

Note: The efficacy data presented is from different studies and against various pathogens, therefore direct comparison should be made with caution. The absence of data for Tolylfluanid in the searched literature highlights a potential area for further research.

Deep Dive: Mechanisms of Action

The fungicidal activity of these compounds stems from their distinct interactions with fungal cellular processes.

Flutolanil: Targeting Fungal Respiration

Flutolanil is a Succinate Dehydrogenase Inhibitor (SDHI), belonging to FRAC group 7.[3] It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this enzyme, flutolanil disrupts the Krebs cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Flutolanil_Pathway cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Flutolanil Flutolanil Flutolanil->Complex_II Inhibition MultiSite_Pathway cluster_fungal_cell Fungal Cell Fungicide Chlorothalonil / Dichlofluanid / Tolylfluanid (Multi-Site Inhibitors) Glutathione Glutathione (GSH) Fungicide->Glutathione Depletion Sulfhydryl_Enzymes Sulfhydryl Enzymes Fungicide->Sulfhydryl_Enzymes Inactivation Spore_Germination Spore Germination Fungicide->Spore_Germination Inhibition Cellular_Respiration Cellular Respiration Fungicide->Cellular_Respiration Disruption Other_Pathways Other Metabolic Pathways Fungicide->Other_Pathways Interference Cell_Death Fungal Cell Death Fungicide->Cell_Death Experimental_Workflow A Prepare Fungal Growth Medium (e.g., PDA) B Autoclave and Cool Medium A->B C Add Fungicide at Various Concentrations (Poisoned Medium) B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Mycelial Disc D->E F Incubate under Controlled Conditions E->F G Measure Radial Growth of Fungal Colony F->G H Calculate Percent Inhibition G->H I Determine EC50/MIC Values H->I

References

Differentiating Polychlorinated Isomers: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific polychlorinated isomers, such as polychlorinated biphenyls (PCBs) and dioxins (PCDDs/PCDFs), is a critical analytical challenge. These compounds often exist in complex mixtures, where individual isomers (or congeners) can exhibit vastly different toxicological properties. This guide provides a comparative overview of key spectroscopic techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

The primary challenge in analyzing polychlorinated isomers lies in their structural similarity. Isomers share the same molecular formula and mass, differing only in the substitution pattern of chlorine atoms. Consequently, the analytical method must provide high-resolution separation or highly specific detection to distinguish between them.

Comparison of Spectroscopic Methodologies

The selection of an appropriate analytical technique depends on factors such as the required specificity, sensitivity, sample matrix, and available resources. Gas chromatography-mass spectrometry (GC-MS) is the most established and widely used method, though other techniques offer complementary or specialized capabilities.[1]

Technique Principle of Differentiation Resolution (Isomer Specificity) Sensitivity (Typical LOD) Key Advantages Key Limitations
GC-MS / GC-MS/MS Chromatographic separation by boiling point/polarity, followed by mass-to-charge ratio detection.[1]High; dependent on GC column and conditions. Can resolve many, but not all, co-eluting isomers.[2][3]Low pg to fg range.[4]High sensitivity, excellent for complex mixtures, well-established methods (e.g., EPA 1628).[5]Co-elution of some isomers can occur; may require multiple columns for confirmation.[3]
GC-HRMS Chromatographic separation followed by high-resolution mass analysis, providing exact mass measurements.Very High; superior to low-resolution MS in differentiating from interferences.fg range; highly sensitive and selective.[1]Gold standard for dioxin analysis; minimizes false positives.[1][3][6]High cost, complex instrumentation and maintenance.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei; chemical shifts and coupling patterns are unique to each isomer's structure.[7]Absolute; provides unambiguous structural identification.[8][9]µg range.[8]Unparalleled for absolute structure elucidation of pure standards or simple mixtures.[7]Low sensitivity, not suitable for trace analysis or complex environmental samples.[8]
FTIR / Raman Spectroscopy Measures the absorption (IR) or scattering (Raman) of light due to molecular vibrations, creating a unique "fingerprint" for each molecule.[10][11]Moderate; can distinguish isomers with different symmetries or C-Cl bond environments.[12][13]Generally lower sensitivity than MS methods.[14]Non-destructive, can analyze samples in various states, complementary to MS.[11][14]Spectral congestion in complex mixtures, weaker signal (Raman), water interference (IR).[10][14]

In-Depth Analysis & Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for isomer analysis, leveraging high-efficiency capillary columns to separate isomers before they enter the mass spectrometer for detection.[1] For highly toxic congeners like 2,3,7,8-TCDD, chromatographic separation from other TCDD isomers is essential for accurate risk assessment.[1]

This protocol is a synthesized example based on common methodologies.

  • Sample Preparation:

    • Extraction: Samples (e.g., soil, tissue, water) are extracted using methods like Soxhlet, pressurized fluid extraction (PFE), or solid-phase extraction (SPE) with solvents such as toluene or hexane/acetone.[15][16]

    • Internal Standard Spiking: Prior to extraction, the sample is spiked with a solution containing ¹³C-labeled analogues of the target isomers for isotope dilution quantification.[4]

    • Cleanup: The extract undergoes a multi-step cleanup to remove interfering compounds. This often involves acid/base washing and column chromatography with materials like silica, alumina, and carbon.

  • Chromatographic Separation:

    • GC System: A high-resolution gas chromatograph is used.

    • Capillary Column: A nonpolar column (e.g., DB-5) is often used for initial separation, followed by a more polar column (e.g., SP-2331) for confirmation, as no single column can resolve all 2,3,7,8-substituted isomers.[3]

    • Injection: 1-2 µL of the final extract is injected in splitless mode.

    • Temperature Program: A typical program might start at ~120°C, hold for 1 minute, then ramp at 10-20°C/min to ~300°C and hold.

  • Mass Spectrometric Detection:

    • Instrument: A high-resolution mass spectrometer (HRMS) is operated in Electron Ionization (EI) mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific m/z values for native and ¹³C-labeled congeners with high specificity.

    • Resolution: The mass spectrometer is typically operated at a resolution of ≥10,000.

  • Data Analysis:

    • Identification: An isomer is identified if its retention time falls within a specified window of the corresponding ¹³C-labeled standard and the ratio of its two monitored ions is within ±15% of the theoretical value.

    • Quantification: Concentrations are calculated using the isotope dilution method, which corrects for recovery losses during sample preparation.[4]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with ¹³C-Internal Standards Sample->Spike Extract Solvent Extraction (PFE/Soxhlet) Spike->Extract Cleanup Multi-step Cleanup (Silica, Alumina, Carbon) Extract->Cleanup GC HRGC Separation (e.g., DB-5 Column) Cleanup->GC MS HRMS Detection (SIM, >10,000 Res) GC->MS Identify Identification (Retention Time, Ion Ratio) MS->Identify Quantify Quantification (Isotope Dilution) Identify->Quantify Report Final Report Quantify->Report

General workflow for the analysis of polychlorinated isomers using GC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is ideal for quantifying trace amounts in complex mixtures, NMR spectroscopy is the definitive tool for absolute structural confirmation of isolated isomers or synthesized standards.[7] Each proton (¹H) and carbon (¹³C) nucleus in a molecule has a distinct chemical shift depending on its local electronic environment. The unique pattern of chlorination creates a unique spectral fingerprint for each isomer.[8] For example, the 300 MHz ¹H-NMR spectra of the 22 tetrachlorinated dibenzo-p-dioxin (TCDD) isomers are all unique, allowing for unambiguous identification at the microgram level.[8]

G cluster_isomers Two Structural Isomers cluster_nmr NMR Analysis cluster_spectra Resulting Spectra IsomerA Isomer A (e.g., 1,2,3,4-TCDD) Chlorine Different Chlorine Substitution Patterns IsomerA->Chlorine IsomerB Isomer B (e.g., 2,3,7,8-TCDD) IsomerB->Chlorine Environment Unique Electronic Environment for each ¹H/¹³C Chlorine->Environment Shifts Distinct Chemical Shifts & Spin-Spin Coupling Environment->Shifts SpectrumA Unique NMR Spectrum A Shifts->SpectrumA SpectrumB Unique NMR Spectrum B Shifts->SpectrumB

Logical diagram showing how NMR differentiates polychlorinated isomers.
Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy provide information on the vibrational modes of a molecule.[10] The substitution pattern of chlorine atoms affects the molecule's symmetry and the vibrational frequencies of the carbon skeleton and C-Cl bonds. These differences result in unique IR and Raman spectra that can be used for differentiation.[12]

Raman spectroscopy can be particularly useful as it is less susceptible to interference from aqueous matrices.[10] Studies have shown that the C-Cl stretching region of the Raman spectrum is sensitive to the conformation of chlorinated compounds, allowing for quantitative analysis based on peak intensities and positions.[12] However, for complex mixtures of isomers, significant spectral overlap can make interpretation challenging.[14]

Conclusion

The differentiation of polychlorinated isomers is a complex analytical task that relies on high-resolution techniques.

  • GC-HRMS stands as the gold standard for trace quantification in environmental and biological matrices due to its exceptional sensitivity and selectivity.

  • GC-MS/MS offers a robust and slightly more accessible alternative for routine monitoring.

  • NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of reference standards and for studying the metabolism of these compounds.[7][9]

  • FTIR and Raman spectroscopy serve as complementary, non-destructive methods that can provide rapid screening and specific structural information, particularly for less complex samples.

The choice of method should be guided by a "performance-based" approach, where the specific data requirements, sample type, and regulatory context dictate the most appropriate analytical strategy.[16]

References

A Guide to Comparing the Stability of Pentachlorotoluene Isomers Using Quantum Mechanical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Framework for Isomer Stability

The thermodynamic stability of an isomer can be determined by its total energy; a lower total energy corresponds to a more stable isomer. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for calculating the electronic structure and energies of molecules.[1][2] The relative stability of isomers is typically compared based on their calculated electronic energies or, more accurately, their Gibbs free energies, which account for thermal contributions.

Pentachlorotoluene Isomers

Pentachlorotoluene has several constitutional isomers, which differ in the substitution pattern of the five chlorine atoms on the toluene aromatic ring. The primary isomers of interest would be those where the methyl group and five chlorine atoms are arranged in all possible unique positions on the benzene ring.

Computational Methodology

A reliable comparison of isomer stability necessitates a consistent and appropriate computational protocol. The following outlines a standard approach for such calculations.

Experimental Protocols:

  • Structure Generation: The first step involves generating the 3D coordinates for all possible constitutional isomers of pentachlorotoluene.

  • Geometry Optimization: Each isomer's geometry must be optimized to find its lowest energy conformation. A widely used and effective method for this is Density Functional Theory (DFT).[1][2]

    • Functional: The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.[3][4]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide sufficient flexibility for describing the electronic distribution in a polychlorinated aromatic system.[3][4]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory. These calculations serve two primary purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain thermochemical data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculations: The total electronic energy (E), enthalpy (H), and Gibbs free energy (G) are obtained from the output of the geometry optimization and frequency calculations. The relative energies (ΔE, ΔH, and ΔG) are then calculated with respect to the most stable isomer (the one with the lowest energy).

Data Presentation

The calculated energies for each pentachlorotoluene isomer should be summarized in a table for clear and direct comparison. The isomer with the lowest energy is considered the most thermodynamically stable.

Table 1: Calculated Relative Energies of Pentachlorotoluene Isomers

IsomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Isomer A0.00 (Reference)0.00 (Reference)0.00 (Reference)
Isomer BX.XXY.YYZ.ZZ
Isomer CX.XXY.YYZ.ZZ
............
(Note: This table is a template. The values "X.XX", "Y.YY", and "Z.ZZ" would be populated with the results from the quantum mechanical calculations.)

Workflow for Determining Isomer Stability

The logical flow of a computational study on isomer stability can be visualized as follows.

workflow cluster_start Initial Steps cluster_calc Quantum Mechanical Calculations cluster_analysis Data Analysis cluster_output Output start Define Pentachlorotoluene Isomers gen_structures Generate 3D Structures start->gen_structures geom_opt Geometry Optimization (DFT) gen_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc extract_energies Extract Electronic and Gibbs Free Energies freq_calc->extract_energies calc_relative Calculate Relative Stabilities extract_energies->calc_relative data_table Tabulate Results calc_relative->data_table conclusion Determine Most Stable Isomer data_table->conclusion

Computational workflow for determining isomer stability.

Conclusion

Quantum mechanical calculations provide a powerful and accessible method for predicting the relative stabilities of pentachlorotoluene isomers. By following a systematic computational protocol, researchers can obtain valuable insights into the thermodynamic properties of these molecules, which can inform synthetic strategies and toxicological assessments. The use of DFT with an appropriate functional and basis set allows for the reliable determination of the isomers' energetic ordering. This guide provides the necessary framework for conducting such a comparative study for pentachlorotoluene or other sets of isomers.

References

A Comparative Guide to Catalysts for Side-Chain Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective chlorination of alkyl aromatic side-chains is a foundational transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and specialty chemical industries. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide offers a comparative analysis of various catalytic systems for the side-chain chlorination of toluene, a model substrate, supported by experimental data from published research.

Mechanism Overview: Side-Chain vs. Ring Chlorination

The chlorination of toluene can proceed via two competing pathways: free-radical substitution on the methyl side-chain or electrophilic aromatic substitution on the phenyl ring.[1] The desired pathway for producing intermediates like benzyl chloride, benzal chloride, and benzotrichloride is the free-radical mechanism. This is typically promoted by high temperatures or UV light, which facilitates the homolytic cleavage of chlorine.[1][2] In contrast, electrophilic substitution on the aromatic ring is catalyzed by Lewis acids at lower temperatures.[1][3]

G cluster_0 Side-Chain Chlorination (Radical) cluster_1 Ring Chlorination (Electrophilic) Toluene Toluene Benzyl_Chloride Benzyl Chloride Toluene->Benzyl_Chloride + Cl₂ Radical Initiator/UV o_Chlorotoluene o-Chlorotoluene Toluene->o_Chlorotoluene + Cl₂ Lewis Acid p_Chlorotoluene p-Chlorotoluene Toluene->p_Chlorotoluene + Cl₂ Lewis Acid Benzal_Chloride Benzal Chloride Benzyl_Chloride->Benzal_Chloride + Cl₂ Benzotrichloride Benzotrichloride Benzal_Chloride->Benzotrichloride + Cl₂

Figure 1: Competing pathways in toluene chlorination.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical for maximizing the yield of side-chain chlorinated products while minimizing the formation of ring-chlorinated isomers and polychlorinated species. The following table summarizes the performance of various catalysts based on available data.

Catalyst/InitiatorChlorinating AgentKey Reaction ConditionsProduct(s)Yield/SelectivityReference(s)
Radical Initiators
2,2'-Azo-bis-iso-butyronitrile (AIBN)Cl₂73-76°CBenzyl ChlorideNot specified, but used as a standard initiator.[4]
Benzoyl PeroxideCl₂High TemperatureBenzyl ChlorideNot specified, but noted as a common initiator.[5][6]
Photosensitive Catalysts
BMMB (unspecified structure)Cl₂110-120°C, blue lightBenzotrichloride95.5-96.5% yield[5][6]
Phosphorus Compounds
Phosphorus Trichloride (PCl₃)Cl₂110-160°CBenzal Chloride, BenzotrichlorideLow yield, significant tar formation when used alone.[7]
PCl₃ + bis(dimethyl thiocarbamoyl) disulfideCl₂110-160°C, UV lightBenzotrichloride98.9% purity[7]
Lewis Acids (Ring Chlorination Catalysts)
Nanosized Zeolite K-LSO₂Cl₂150°Cp-Chlorotoluene76.2% selectivity for p-chlorotoluene[8]
[BMIM]Cl-2ZnCl₂ (Ionic Liquid)Cl₂80°Co-Chlorotoluene65.4% selectivity for o-chlorotoluene, only 0.4% benzyl chloride.[9]

Note: The data presented is compiled from different sources and may not represent directly comparable experimental conditions.

Experimental Protocols

A generalized experimental protocol for evaluating catalyst performance in the side-chain chlorination of toluene is provided below. Specific modifications based on the catalyst type are noted.

General Experimental Workflow

G start Start: Catalyst & Reagent Preparation reactor_setup Reactor Setup (Glass vessel, condenser, thermometer, Cl₂ inlet, off-gas outlet) start->reactor_setup reagent_charge Charge Reactor with Toluene and Catalyst/Initiator reactor_setup->reagent_charge reaction_conditions Establish Reaction Conditions (Temperature, UV Irradiation if applicable) reagent_charge->reaction_conditions chlorination Introduce Chlorine Gas (Controlled flow rate) reaction_conditions->chlorination monitoring Monitor Reaction Progress (e.g., GC, HPLC) chlorination->monitoring monitoring->chlorination Continue until desired conversion is reached workup Reaction Quench & Work-up (e.g., N₂ bubbling, washing) monitoring->workup analysis Product Analysis (GC-MS, NMR) workup->analysis end End: Data Evaluation (Yield, Selectivity, Conversion) analysis->end

Figure 2: General workflow for catalyst evaluation.

1. Reactor Setup:

  • A glass vessel equipped with a reflux condenser, thermometer, a gas inlet tube for chlorine, and an outlet for off-gases is typically used.[7]

  • For photochemical reactions, the reactor should be made of a material transparent to the desired wavelength of light (e.g., borosilicate glass for UV) and equipped with a suitable light source.[6][7]

2. Reagents and Catalyst Loading:

  • Dry toluene is charged into the reactor.

  • The catalyst or radical initiator is added. Typical loadings can range from 0.1 mol% to 5 wt% depending on the catalyst system. For example, a patented system uses 1.5-2.5% PCl₃ and 0.04-0.06% of a disulfide co-catalyst based on the weight of toluene.[7]

3. Reaction Conditions:

  • The reaction mixture is heated to the desired temperature, often near the boiling point of toluene (110.6 °C), for radical reactions.[7] Temperatures can range from 70°C to 160°C.

  • For photo-initiated reactions, the light source is turned on.

4. Chlorination:

  • Gaseous chlorine is bubbled through the reaction mixture at a controlled rate.

  • The reaction is exothermic, and cooling may be required to maintain a constant temperature.

5. Monitoring and Work-up:

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the relative amounts of toluene, benzyl chloride, benzal chloride, benzotrichloride, and ring-chlorinated byproducts.

  • Once the desired conversion is achieved, the chlorine flow is stopped, and the reaction mixture is cooled.

  • The mixture may be purged with an inert gas like nitrogen to remove excess chlorine and HCl.[7]

6. Product Analysis:

  • The final product mixture is analyzed quantitatively by GC, often using an internal standard.

  • The identity of the products is confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalyst-Specific Considerations

  • Radical Initiators (e.g., AIBN, Benzoyl Peroxide): These are thermally labile and decompose to generate radicals.[2][10] The reaction temperature should be chosen based on the initiator's half-life. Some initiators, like AIBN, may need to be added continuously due to their decomposition rate.[6]

  • Photosensitive Catalysts: These require a light source of a specific wavelength to become active. The reaction is controlled by both temperature and light intensity.[5][6]

  • Phosphorus Compounds: While PCl₃ alone can act as a catalyst, it may lead to side reactions and corrosion.[5][6] Co-catalysts are often used to improve performance.[7]

  • Lewis Acids (for comparison): These catalysts, such as zeolites and ionic liquids, are typically used for ring chlorination and require different, often milder, temperature conditions.[8][9] They are included here to highlight the importance of catalyst choice in directing selectivity.

Conclusion

The selection of a catalyst for the side-chain chlorination of toluene is a trade-off between reaction rate, selectivity, and cost. While traditional radical initiators like benzoyl peroxide are common, newer photosensitive catalysts and multi-component systems demonstrate significantly higher yields and selectivities for specific products like benzotrichloride.[5][6][7] For high selectivity towards side-chain chlorination, conditions that favor free-radical mechanisms (high temperature and/or UV irradiation) are essential, and the use of Lewis acid catalysts should be avoided. This guide provides a framework for researchers to compare potential catalysts and design effective experimental protocols for the synthesis of valuable chlorinated aromatic compounds.

References

Navigating Cross-Reactivity: A Comparative Guide to the Analysis of 2,4-Dichlorobenzotrichloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of synthetic intermediates like 2,4-dichlorobenzotrichloride is critical for ensuring product purity, safety, and environmental compliance. This guide provides a comparative analysis of key analytical methods for assessing the presence of 2,4-dichlorobenzotrichloride, with a special focus on predicting and evaluating potential cross-reactivity with structurally similar compounds in complex sample matrices.

As a key building block in the synthesis of various pharmaceuticals, pesticides, and dyes, residual 2,4-dichlorobenzotrichloride may be present in final products or environmental samples, necessitating sensitive and specific detection methods.[1] Cross-reactivity, where structurally related compounds interfere with the analysis of a target analyte, poses a significant challenge to achieving accurate quantification, particularly in immunoassay-based methods.[2] This guide explores the suitability of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of 2,4-dichlorobenzotrichloride, offering insights into their respective strengths and limitations in addressing potential cross-reactivity.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for 2,4-dichlorobenzotrichloride depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes a comparison of GC-MS, LC-MS/MS, and ELISA for this purpose.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.Separation of compounds based on their partitioning between a mobile and stationary phase, followed by detection using two stages of mass analysis.Antigen-antibody recognition where the target analyte competes with a labeled antigen for a limited number of antibody binding sites.
Specificity High. The combination of retention time and mass spectrum provides a high degree of confidence in compound identification.Very High. The use of precursor and product ion transitions (Multiple Reaction Monitoring - MRM) offers exceptional specificity, minimizing matrix interference.Variable. Specificity is dependent on the antibody used. Cross-reactivity with structurally similar compounds is a common challenge.[2][3][4]
Sensitivity Good to Excellent. Detection limits are typically in the low ppb to ppt range, depending on the instrument and sample preparation.Excellent. Generally offers higher sensitivity than GC-MS for many compounds, with detection limits often in the sub-ppt range.Good to Excellent. Can achieve very low detection limits, but this is dependent on the affinity of the antibody.
Matrix Effects Moderate. Matrix components can interfere with the chromatographic separation and ionization. Proper sample cleanup is crucial.Moderate to High. Ion suppression or enhancement due to co-eluting matrix components is a significant consideration. The QuEChERS method is often used for cleanup.[5][6][7][8]High. Complex matrices can interfere with antibody-antigen binding, leading to inaccurate results. Extensive sample dilution or cleanup may be required.
Throughput Moderate. Sample analysis time can be relatively long due to the chromatographic separation.High. Modern UHPLC systems allow for rapid separations, enabling high-throughput analysis.Very High. The multi-well plate format allows for the simultaneous analysis of many samples.
Cost High initial instrument cost. Moderate operational costs.High initial instrument cost. Moderate to high operational costs.Low initial setup cost. Low per-sample cost for established assays.
Cross-reactivity Low. Mass spectrometry provides structural information that can distinguish between closely related compounds.Very Low. The specificity of MRM transitions makes it highly unlikely for structurally similar compounds to interfere.High potential. The primary challenge of this method is the potential for antibodies to bind to non-target molecules with similar chemical structures.[2][9]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for the analysis of 2,4-dichlorobenzotrichloride using the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of 2,4-dichlorobenzotrichloride in soil and other solid matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Extraction: A representative sample (e.g., 5-10 g of soil) is mixed with a drying agent like sodium sulfate and extracted with a suitable organic solvent (e.g., hexane or a mixture of acetone and hexane) using methods such as sonication or Soxhlet extraction.

  • Cleanup: The extract is concentrated and passed through an SPE cartridge (e.g., silica or Florisil) to remove interfering matrix components. The cartridge is first conditioned with the extraction solvent. After loading the sample, interfering compounds are washed away with a non-polar solvent, and the target analytes are then eluted with a more polar solvent.

  • Solvent Exchange: The eluate is concentrated and the solvent is exchanged to a final solvent compatible with GC injection (e.g., hexane).

2. GC-MS Analysis

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification of characteristic ions of 2,4-dichlorobenzotrichloride and potential cross-reactants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food and environmental samples.[5][6][7][8]

1. Sample Preparation (QuEChERS)

  • Extraction: A homogenized sample (e.g., 10 g of a fruit or vegetable matrix) is placed in a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously. A salt mixture (e.g., magnesium sulfate and sodium acetate) is then added to induce phase separation.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is filtered and is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 2,4-dichlorobenzotrichloride and the suspected cross-reactants.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This is a generalized protocol for a competitive ELISA to detect a small molecule like 2,4-dichlorobenzotrichloride.

1. Assay Procedure

  • Coating: A microtiter plate is coated with an antibody specific to 2,4-dichlorobenzotrichloride and incubated to allow for binding. The plate is then washed to remove unbound antibodies.[10][11][12]

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.[10]

  • Competition: The sample (or standard) containing the unknown amount of 2,4-dichlorobenzotrichloride is added to the wells, along with a fixed amount of enzyme-labeled 2,4-dichlorobenzotrichloride (the competitor). They compete for binding to the coated antibody.[13]

  • Incubation and Washing: The plate is incubated to allow the competition to reach equilibrium. The plate is then washed to remove any unbound molecules.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 2,4-dichlorobenzotrichloride in the sample.

2. Cross-Reactivity Assessment

To assess cross-reactivity, the same competitive ELISA protocol is followed, but instead of the target analyte (2,4-dichlorobenzotrichloride), solutions of the structurally similar compounds are added to the wells at various concentrations. The concentration of each structurally similar compound that causes a 50% reduction in the signal (IC50) is determined and compared to the IC50 of 2,4-dichlorobenzotrichloride. The percent cross-reactivity is calculated as:

(% Cross-Reactivity) = (IC50 of 2,4-dichlorobenzotrichloride / IC50 of structurally similar compound) x 100

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cross-Reactivity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Complex Matrix (Soil, Water, Food) extraction Extraction (LLE, SPE, QuEChERS) start->extraction cleanup Cleanup (d-SPE, Filtration) extraction->cleanup gcms GC-MS cleanup->gcms lcmsms LC-MS/MS cleanup->lcmsms elisa ELISA cleanup->elisa quant Quantification of 2,4-dichlorobenzotrichloride gcms->quant lcmsms->quant elisa->quant cross_react Cross-Reactivity Assessment elisa->cross_react

Caption: Workflow for analyzing 2,4-dichlorobenzotrichloride and assessing cross-reactivity.

G Structural Similarity and Cross-Reactivity Potential cluster_isomers Isomers cluster_related Related Chlorinated Toluenes cluster_other Other Structurally Similar Compounds target 2,4-Dichlorobenzotrichloride iso1 3,4-Dichlorobenzotrichloride target->iso1 Potential Cross-Reactivity iso2 2,5-Dichlorobenzotrichloride target->iso2 Potential Cross-Reactivity rel1 2,4-Dichlorobenzyl chloride target->rel1 Potential Cross-Reactivity rel2 Benzotrichloride target->rel2 Potential Cross-Reactivity other1 Dichlorobenzenes target->other1 Potential Cross-Reactivity

Caption: Potential cross-reactants for 2,4-dichlorobenzotrichloride based on structural similarity.

References

A Comparative Guide to Analytical Methods for Trace-Level Detection of Chlorinated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and HPLC Techniques with Supporting Experimental Data.

The accurate detection and quantification of trace levels of chlorinated benzenes in various matrices are critical for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. This guide provides a comprehensive comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable approach for your specific analytical needs.

Performance Comparison: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like chlorinated benzenes.[1][2] High-Performance Liquid Chromatography (HPLC) offers versatility for a wide range of compounds, including those that are less volatile or thermally labile.[1][3]

The choice between GC-MS and HPLC depends on several factors, including the specific chlorinated benzene congeners of interest, the sample matrix, and the required sensitivity.[4] For trace-level analysis of chlorinated benzenes in environmental samples, GC-MS is often the preferred method due to its superior sensitivity and specificity.[5][6]

Below is a summary of typical performance data for the analysis of chlorinated benzenes in water samples using both GC-MS and HPLC.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.0003 - 0.07 µg/L[5]~290 µg/L (for monochlorobenzene and dichlorobenzenes)[7]
Limit of Quantitation (LOQ) 0.001 - 0.2 µg/L[5]~980 µg/L (for monochlorobenzene and dichlorobenzenes)[7]
Linearity (Correlation Coefficient, r²) > 0.99[6]> 0.999[8]
Accuracy (Recovery) 78 - 119%[9][10]96.0 - 102.0%[8]
Precision (Relative Standard Deviation, RSD) < 12%[5]< 9.2%[11]

Experimental Workflow

The general workflow for the analysis of chlorinated benzenes in a water sample involves sample collection, preparation, instrumental analysis, and data processing. The following diagram illustrates a typical experimental workflow.

Chlorinated Benzenes Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard Extraction 3. Extraction (e.g., SPE or LLE) InternalStandard->Extraction Concentration 4. Concentration of Extract Extraction->Concentration SolventExchange 5. Solvent Exchange (if necessary) Concentration->SolventExchange GCMS_Analysis GC-MS Analysis SolventExchange->GCMS_Analysis Volatile Analytes HPLC_Analysis HPLC-UV/DAD Analysis SolventExchange->HPLC_Analysis Less Volatile Analytes DataAcquisition 6. Data Acquisition GCMS_Analysis->DataAcquisition HPLC_Analysis->DataAcquisition Quantification 7. Peak Integration & Quantification DataAcquisition->Quantification Reporting 8. Reporting of Results Quantification->Reporting

Figure 1. A generalized workflow for the analysis of chlorinated benzenes in water samples.

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of chlorinated benzenes in water using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a fully automated microextraction by packed sorbent (MEPS) coupled with programmed temperature vaporizer-gas chromatography-mass spectrometry (PTV-GC-MS).[5]

1. Sample Preparation (MEPS):

  • Sorbent: C18

  • Sample Volume: 1000 µL

  • Extraction: Aspirate and dispense the water sample through the C18 sorbent multiple times to extract the chlorinated benzenes.

  • Elution: Elute the trapped analytes with a suitable organic solvent directly into the GC-MS injector.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a PTV inlet.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 5°C/min to 200°C.

    • Ramp 3: 20°C/min to 300°C, hold for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general representation for the analysis of aromatic compounds, including some chlorinated benzenes, in aqueous samples.[7]

1. Sample Preparation:

  • Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.[12]

  • Direct Injection: For samples with expected concentrations within the linear range of the instrument, direct injection may be possible. For trace-level analysis, a pre-concentration step such as Solid-Phase Extraction (SPE) is recommended.[12]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength suitable for chlorinated benzenes (e.g., 210 nm or 220 nm).[7]

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of chlorinated benzenes. For trace-level detection in environmental matrices like water, GC-MS generally offers superior sensitivity and lower detection limits.[5] HPLC can be a viable alternative, particularly when dealing with less volatile chlorinated compounds or when GC-MS is not available.[3] The choice of method should be guided by the specific analytical requirements, including the target analytes, the sample matrix, and the desired level of sensitivity. Method validation is crucial to ensure the accuracy and reliability of the results.[4]

References

Bioconcentration Factor of 2,4-Dichloro-1-(trichloromethyl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the bioconcentration potential of 2,4-Dichloro-1-(trichloromethyl)benzene, benchmarked against related chlorinated aromatic compounds. This document provides available experimental data, standardized testing protocols, and a visual workflow for comprehensive understanding.

The Bioconcentration Factor (BCF) is a critical parameter in environmental risk assessment, quantifying the extent to which a chemical substance accumulates in an aquatic organism from the surrounding water. A high BCF value suggests a greater potential for bioaccumulation, which can have significant implications for food chain contamination and ecosystem health. This guide focuses on the bioconcentration potential of this compound and provides a comparative analysis with structurally similar chlorinated benzenes and toluenes.

Due to the lack of direct experimental BCF data for this compound, this guide utilizes data from related compounds to provide a scientifically grounded estimation of its likely bioaccumulation behavior. The comparison is based on experimental BCF values and the octanol-water partition coefficient (logKow), a key indicator of a substance's hydrophobicity and, consequently, its tendency to accumulate in fatty tissues.

Comparative Analysis of Bioconcentration Factors

The following table summarizes experimental BCF and logKow values for this compound and a selection of comparable chlorinated aromatic compounds. The data has been compiled from various scientific sources to facilitate a clear and objective comparison.

CompoundCAS NumberMolecular FormulaExperimental BCF (L/kg)LogKow
This compound 13014-18-1 C₇H₃Cl₅ No Data Available 5.58 (Estimated)
1,2-Dichlorobenzene95-50-1C₆H₄Cl₂60 - 2303.43
1,3-Dichlorobenzene541-73-1C₆H₄Cl₂34 - 1643.53
1,4-Dichlorobenzene106-46-7C₆H₄Cl₂60 - 5003.44
1,2,4-Trichlorobenzene120-82-1C₆H₃Cl₃100 - 2,2004.02
1,3,5-Trichlorobenzene108-70-3C₆H₃Cl₃5,0004.19
2-Chlorotoluene95-49-8C₇H₇Cl30 - 1583.42
4-Chlorotoluene106-43-4C₇H₇Cl14 - 1023.33
Hexachlorobenzene118-74-1C₆Cl₆5,500 - 20,0005.73

Note: BCF values can vary depending on the fish species, experimental conditions, and duration of the study.

Experimental Protocol: OECD Guideline 305 for Bioaccumulation in Fish

The determination of the Bioconcentration Factor is standardized by the Organisation for Economic Co-operation and Development (OECD) Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[1][2][3] This guideline provides a robust framework for assessing the bioaccumulation potential of chemical substances.

Objective: To determine the BCF of a test substance in fish under laboratory conditions.

Principle: The test consists of two phases: the uptake phase and the depuration phase.

  • Uptake Phase: A population of a single fish species is exposed to the test substance at a constant, sub-lethal concentration in the surrounding water. The concentration of the substance in the fish tissue is monitored over time until a steady state is reached. This phase typically lasts for 28 days but can be extended if steady-state is not achieved.[1]

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, uncontaminated medium. The decline in the concentration of the test substance in the fish tissue is then monitored over a defined period. A depuration phase is essential unless the uptake of the substance during the initial phase is insignificant.[1]

Test Organisms: Commonly used fish species include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[3] Healthy, juvenile fish free from any observable diseases are selected for the study.[3]

Test Conditions:

  • System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.[3]

  • Loading Rate: The fish loading rate should not exceed 1.0 g of fish per liter of water.

  • Feeding: Fish are fed daily with a standard diet, and any uneaten food and feces are removed to prevent alternative routes of exposure.[3]

  • Controls: A control group of fish is maintained under identical conditions but without the test substance.

Data Analysis: The BCF can be calculated in two ways:

  • Steady-State BCF (BCFss): This is calculated as the ratio of the concentration of the test substance in the fish (Cf) to its concentration in the water (Cw) at steady state.

  • Kinetic BCF (BCFk): This is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method is particularly useful when a clear steady state is not reached.

The final BCF value is typically normalized to a standard fish lipid content of 5% to allow for comparison across different studies and species.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the OECD 305 protocol for determining the Bioconcentration Factor of a chemical in fish.

BCF_Workflow cluster_setup Test System Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis Acclimation Acclimation of Fish Exposure Exposure of Fish to Test Substance Acclimation->Exposure Test_Substance_Prep Preparation of Test Substance Solution Test_Substance_Prep->Exposure Control_Prep Preparation of Control Medium Control_Prep->Exposure Sampling_Uptake Periodic Sampling of Fish and Water Exposure->Sampling_Uptake Monitor Concentration Transfer Transfer Fish to Clean Medium Sampling_Uptake->Transfer Chemical_Analysis Chemical Analysis of Fish and Water Samples Sampling_Uptake->Chemical_Analysis Sampling_Depuration Periodic Sampling of Fish Transfer->Sampling_Depuration Sampling_Depuration->Chemical_Analysis BCF_Calculation BCF Calculation (Steady-State or Kinetic) Chemical_Analysis->BCF_Calculation Normalization Lipid Normalization BCF_Calculation->Normalization

References

Safety Operating Guide

2,4-Dichloro-1-(trichloromethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 2,4-Dichloro-1-(trichloromethyl)benzene are critical for laboratory safety and environmental protection. This compound is classified as hazardous, being harmful if swallowed, causing skin and eye irritation, and being toxic to aquatic life with long-lasting effects.[1] Adherence to strict protocols is essential to mitigate risks.

Immediate Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear fire/flame-resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] When dusts are generated, respiratory protection is required.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from heat, sparks, open flames, and incompatible materials.[2]

Hazard Summary

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS PictogramHazard StatementPrevention Code
Acute toxicity - Oral, Category 4H302: Harmful if swallowed.[1]P264, P270
Skin irritation, Category 2H315: Causes skin irritation.[1]P280
Eye irritation, Category 2H319: Causes serious eye irritation.[1]P280
Specific target organ toxicity – single exposure, Category 3H335: May cause respiratory irritation.[1]P261, P271
Hazardous to the aquatic environment, long-term, Category 2H411 / H413: Toxic or may cause long lasting harmful effects to aquatic life.[1]P273

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is required to ensure personnel safety and contain the material.

Spill Containment and Cleanup:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Cover drains to prevent the product from entering them.

  • Collect: For liquid spills, use absorbent paper or other liquid-absorbent material (e.g., Chemizorb®) to pick up the material. For solid spills, sweep or vacuum the material and place it into a suitable, closed container for disposal.[3][4] Avoid generating dust.[3]

  • Decontaminate: Wash all contaminated surfaces with a 60-70% ethanol solution, followed by washing with soap and water.[5]

  • Dispose: Dispose of contaminated materials as hazardous waste in accordance with regulations.[6]

First Aid Measures:

  • If Swallowed: Rinse mouth and get medical help.[1] Immediately make the victim drink water (two glasses at most) and consult a physician.[6]

  • If on Skin: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical help.[1][6]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical advice.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

Proper Disposal Protocol

Disposal of this compound and its containers must be handled as hazardous waste. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[7]

Step-by-Step Disposal Guide:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][8]

  • Containerization:

    • Leave chemicals in their original containers if possible. Do not mix with other waste.

    • If transferring, use suitable, closed, and properly labeled containers for disposal.[2]

    • Handle uncleaned containers as you would the product itself.

  • Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Always use an approved waste disposal plant.[6]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if regulations permit.[7]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Phase 1: On-Site Handling cluster_disposal Phase 2: Formal Disposal start Chemical to be Disposed ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste (Pure, Mixture, Contaminated?) segregate Segregate Waste Stream (Do Not Mix with Other Waste) assess->segregate ppe->assess container Place in a Designated, Labeled, and Sealed Hazardous Waste Container segregate->container classify Characterize & Classify Waste (Consult SDS & Regulations, e.g., RCRA) container->classify Hand-off to EHS / Waste Management facility Select a Licensed Hazardous Waste Disposal Facility classify->facility transport Arrange for Transport (Follow DOT / Transport Regulations) facility->transport incinerate Final Disposal: Controlled Incineration (Preferred Method) transport->incinerate caption Figure 1. Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-1-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,4-Dichloro-1-(trichloromethyl)benzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: alpha,alpha,alpha,2,4-Pentachlorotoluene

Hazard Identification and GHS Classification

Based on data for the closely related 2,4-Dichloro-1-(dichloromethyl)benzene, the primary hazards include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Long-term (Chronic) - Category Chronic 2.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[3]
Hand Protection Chemical Impermeable GlovesNitrile or neoprene gloves are generally recommended for chlorinated hydrocarbons. Always inspect gloves for degradation before use and replace immediately after contamination or signs of wear.[3][4][5]
Body Protection Chemical Resistant Laboratory Coat or CoverallsWear a flame-retardant and impervious lab coat. Ensure it is fully buttoned. For larger quantities or risk of significant exposure, chemical-resistant coveralls are recommended.[3]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgeUse in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge is required. Cartridges should be selected based on the specific workplace hazard assessment and changed regularly.[3][6]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is essential for minimizing the risk of exposure during handling.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer Chemical Carefully handle_weigh->handle_transfer handle_seal Keep Containers Tightly Sealed handle_transfer->handle_seal post_decon Decontaminate Work Area handle_seal->post_decon Proceed to Post-Handling post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for safe handling of this compound.

Experimental Protocols: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_waste_seg Segregation and Collection cluster_waste_disp Disposal waste_chem Unused/Expired Chemical collect_container Collect in Designated, Labeled, and Sealed Hazardous Waste Containers waste_chem->collect_container waste_ppe Contaminated PPE waste_ppe->collect_container waste_materials Contaminated Labware waste_materials->collect_container disp_contact Contact Environmental Health & Safety (EHS) collect_container->disp_contact disp_pickup Arrange for Professional Hazardous Waste Pickup disp_contact->disp_pickup disp_incinerate Dispose via High-Temperature Incineration disp_pickup->disp_incinerate

Caption: Disposal workflow for this compound waste.

Disposal Considerations:

  • Chemical Waste: Dispose of contents and container in accordance with local, regional, and national regulations. This chemical should be treated as hazardous waste.

  • Contaminated Packaging: Emptied containers may retain product residue. Observe all warnings and precautions listed for the product.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the disposal of chlorinated aromatic compounds.[7] Land disposal may be restricted.[7] Do not allow the product to enter drains or waterways.

Disclaimer: This information is provided as a guide and is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the specific Safety Data Sheet (SDS) for the chemical in use and adhere to all institutional and regulatory safety protocols.

References

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2,4-Dichloro-1-(trichloromethyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.